Boc-Dab(Boc)-OH.DCHA
Description
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Properties
IUPAC Name |
(2S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O6.C12H23N/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18);11-13H,1-10H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTQRELDRNOEDA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-Dab(Boc)-OH.DCHA: A Cornerstone for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Nα,Nγ-di-Boc-L-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly referred to as Boc-Dab(Boc)-OH.DCHA. It is intended to serve as an essential resource for researchers and professionals engaged in peptide synthesis and drug development, offering insights into its properties, synthesis, analysis, and strategic applications.
Introduction: The Strategic Importance of this compound in Peptide Chemistry
This compound is a pivotal amino acid derivative for the incorporation of L-2,4-diaminobutyric acid (Dab) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). The Dab residue, with its side-chain amino group, offers a versatile scaffold for creating peptides with unique structural features and functionalities, such as branched peptides, sites for bioconjugation, and peptidomimetics with enhanced biological activity and stability.
The dual protection of both the α-amino and γ-amino groups with the tert-butyloxycarbonyl (Boc) group, combined with the dicyclohexylammonium (DCHA) salt formation, provides a stable, crystalline compound with excellent handling properties, making it a preferred building block in complex peptide synthesis campaigns.
Physicochemical Properties and Molecular Structure
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.
Molecular Structure:
-
Chemical Name: (S)-2,4-Bis[[(tert-Butoxy)carbonyl]amino]butanoic acid compd. with N-cyclohexylcyclohexanamine[1]
-
CAS Number: 201472-66-4[2]
-
Molecular Formula: C26H49N3O6[1]
-
Molecular Weight: 499.69 g/mol [1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White crystalline powder | [3] |
| Storage Temperature | Room temperature, under inert atmosphere or at 0°C | [1][3] |
The DCHA salt form is particularly advantageous as it often converts oily or unstable free acids into easily handleable, crystalline solids.[4] This enhances the shelf-life and weighing accuracy of the reagent.
Synthesis and Purification: A Protocol for High-Purity Reagent Preparation
The synthesis of this compound involves the protection of the amino groups of L-2,4-diaminobutyric acid and subsequent salt formation. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on established methods for Boc protection and DCHA salt formation.
Diagram 1: Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: DCHA Salt Formation (General Procedure) [5]
-
Dissolve the crude Boc-Dab(Boc)-OH (free acid), if obtained as an oil, in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.
-
The dicyclohexylammonium salt will typically precipitate out of the solution.
-
Collect the precipitate by filtration.
-
The crude salt can be further purified by recrystallization from a solvent system such as hexane:ethyl acetate to yield a high-purity, crystalline product.
Analytical Characterization: Ensuring Quality for Peptide Synthesis
Rigorous analytical characterization is crucial to confirm the identity and purity of this compound before its use in peptide synthesis.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of protected amino acids.
Table 2: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile |
| Gradient | A linear gradient tailored to the compound's hydrophobicity, e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 - 1.2 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 220 nm |
| Sample Preparation | ~1 mg/mL in 1:1 (v/v) acetonitrile:water, filtered through a 0.45 µm filter |
This is a general method and may require optimization for specific instruments and impurity profiles.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are indispensable for structural confirmation. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from the known spectra of its constituent parts and related structures.
-
¹H NMR: Expect to see characteristic signals for the tert-butyl protons of the Boc groups (a singlet around 1.4-1.5 ppm), the protons of the diaminobutyric acid backbone, and the protons of the dicyclohexylammonium cation.
-
¹³C NMR: Key signals would include those for the carbonyl carbons of the Boc groups and the carboxylic acid, the quaternary carbons of the Boc groups, and the carbons of the Dab backbone and the DCHA moiety.[7]
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Boc-SPPS.
Diagram 2: Boc-SPPS Cycle for Incorporation of this compound
Caption: Workflow for incorporating this compound into a peptide chain via Boc-SPPS.
Experimental Protocol: Incorporation into a Peptide Chain
-
Preparation of the Free Acid: Before coupling, the DCHA salt must be converted to the free acid.[4]
-
Suspend the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic solution with an ice-cold aqueous solution of 10% phosphoric acid or potassium bisulfate until the aqueous phase is acidic (pH 2-3).[4][8]
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the free acid, which may be an oil.[4]
-
-
Coupling:
-
Dissolve 2-4 equivalents of the prepared Boc-Dab(Boc)-OH free acid and a suitable coupling agent (e.g., HBTU, HATU) in DMF or a DCM/DMF mixture.[9]
-
Add this solution to the resin, which has a free N-terminal amine from the previous deprotection step.
-
Add a base, typically diisopropylethylamine (DIEA), to initiate the coupling reaction.[9]
-
Allow the reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using the Kaiser test.
-
-
Post-Coupling and Deprotection:
-
After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
The Nα-Boc group of the newly added Dab residue is then removed with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to prepare for the next coupling cycle.[9]
-
Strategic Considerations in Drug Development
The use of this compound opens up numerous possibilities in the design of novel peptide-based therapeutics.
-
Peptide Antibiotics: Many naturally occurring peptide antibiotics contain diaminobutyric acid residues. The synthesis of analogues of these antibiotics, such as polymyxins, often requires Dab building blocks.
-
Branched Peptides: The γ-amino group of the Dab side chain can be selectively deprotected (if an orthogonal protecting group strategy is employed, e.g., using Fmoc for the side chain) to allow for the synthesis of branched peptides, which can lead to molecules with enhanced receptor binding or altered pharmacokinetic profiles.
-
Bioconjugation: The Dab side chain provides a handle for the attachment of other molecules, such as fluorescent dyes, cytotoxic drugs (in antibody-drug conjugates), or polyethylene glycol (PEG) to improve solubility and circulation half-life.
-
Improving Stability: The incorporation of unnatural amino acids like Dab can increase the resistance of peptides to proteolytic degradation, a key challenge in the development of peptide drugs.[10]
Reactivity and Selective Deprotection:
In the Boc-Dab(Boc)-OH derivative, both Boc groups are labile to strong acids like TFA or HF, and are typically removed simultaneously during the final cleavage from the resin in Boc-SPPS.[11][12] Achieving selective deprotection of the Nα-Boc group while retaining the Nγ-Boc group is the cornerstone of the Boc-SPPS strategy. The graduated acid lability (Nα-Boc removed by TFA, while side-chain protecting groups like benzyl are removed by HF) is key.[9] For selective manipulation of the side chain, an orthogonal protecting group strategy (e.g., Fmoc on the side chain) would be necessary.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex peptides. Its di-protected nature and stable salt form facilitate its use in Boc-SPPS, enabling the introduction of the diaminobutyric acid residue as a key structural element in the design of novel peptide therapeutics and research tools. A thorough understanding of its properties, handling, and reaction conditions, as outlined in this guide, is essential for its successful application in the laboratory and in the advancement of drug discovery and development.
References
- BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
- Technical Support Information Bulletin 1184. Attaching Boc Protecting Groups With BOC-ON.
- Technical Support Information Bulletin 1137. Converting Boc-Amino Acid DCHA Salts to Free Acids.
- Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid. Bachem.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. BenchChem.
- BenchChem. (2025).
- PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. J Pept Sci.
- Sigma-Aldrich. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8.
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Chemistry For Everyone. (2025, April 17). What Is DIC And Its Role In Solid-Phase Peptide Synthesis?.
- AbacipharmTech. This compound.
- CAPOT CHEMICAL COMPANY LIMITED.
- ChemicalBook. 201472-66-4(BOC-DAB(BOC)-OH DCHA) Product Description.
- Chengdu Alfa Biotechnology Co., Ltd. Boc-Dab(Boc)-OH·DCHA,201472-66-4.
- ChemPep. Boc Solid Phase Peptide Synthesis.
- PubChem. Boc-D-2,4-diaminobutyric acid.
- BOC Sciences. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
- Chem-Impex. Nα-Boc-D-2,4-diaminobutyric acid.
- Chem-Impex. Nα-Z-Nγ-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt.
- Semantic Scholar. (2002). A mild and selective method for N-Boc deprotection.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- J&K Scientific. Na-Boc-Ng-Z-L-2,4-diaminobutyric acid dicyclohexylammonium salt.
- Chem-Impex. Nα-Boc-Nγ-allyloxycarbonyl-D-2,4-diaminobutyric acid dicyclohexylammon.
- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- J&K Scientific. Na-Boc-Ng-allyloxycarbonyl-L-2,4-diaminobutyric acid dicyclohexyl ammo.
- ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.
- BOC Sciences. Amino Acid Analysis by HPLC.
- BenchChem. (2025). Application of Boc-His(Boc)
- PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Scholarly Publications Leiden University. (2025, October 20).
- Semantic Scholar. (2012).
- ResearchGate. (2025, December 5).
- J&K Scientific. Na-Boc-Ng-Z-D-2,4-diaminobutyric acid dicyclohexylammonium salt.
- BenchChem. Navigating Peptide Synthesis: A Technical Guide to Z-D-Leu-OH.DCHA.
- PubChem. 2,4-Diaminobutyric acid.
- ResearchGate. (2025, August 10).
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- BOC Sciences. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate.
- Santa Cruz Biotechnology. Nγ-Boc-D-2,4-diaminobutyric acid, CAS 114360-55-3.
- MDPI. (2020). Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics.
- Aapptec Peptides. Fmoc-D-Dab(Boc)-OH [114360-56-4].
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- MDPI.
- YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group.
- ResearchGate. (2025, August 6). (PDF) One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies.
- ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
Sources
- 1. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8 [sigmaaldrich.com]
- 12. chempep.com [chempep.com]
Boc-Dab(Boc)-OH.DCHA chemical properties
An In-Depth Technical Guide to the Application of Nα,Nγ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric Acid Dicyclohexylammonium Salt (Boc-Dab(Boc)-OH·DCHA)
Abstract
The non-canonical amino acid L-2,4-diaminobutyric acid (Dab) is a critical building block for constructing peptides with unique structural and functional properties, particularly in the realm of antimicrobial peptides and peptidomimetics where its side-chain amine provides a key site for cationic charge or further functionalization. This guide provides a comprehensive technical overview of Boc-Dab(Boc)-OH·DCHA , a strategically protected derivative designed for seamless incorporation into peptide sequences using Boc-strategy solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, the rationale behind its dual-Boc protection and dicyclohexylammonium (DCHA) salt form, and provide detailed, field-proven protocols for its handling and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this versatile amino acid derivative.
Introduction: The Strategic Importance of Diaminobutyric Acid
The incorporation of diaminobutyric acid into a peptide sequence introduces a primary amine on a short alkyl side chain. This feature is particularly valuable in the design of therapeutic peptides for several reasons:
-
Enhanced Biological Activity: In antimicrobial peptides, the protonated side-chain amine at physiological pH contributes to the overall positive charge of the peptide, which is crucial for interacting with and disrupting negatively charged bacterial membranes.[1][2]
-
Structural Scaffolding: The side-chain amine serves as a branching point for the synthesis of complex peptide architectures, such as branched or cyclic peptides.
-
Bioconjugation Handle: It provides a reactive site for the specific attachment of other molecules, including fluorophores, small molecule drugs, or polyethylene glycol (PEG), to modify the peptide's pharmacokinetic properties.
To successfully incorporate Dab into a growing peptide chain, meticulous protection of its reactive groups is paramount. Boc-Dab(Boc)-OH·DCHA is an intelligently designed reagent that addresses these challenges head-on.
Physicochemical Properties and Structural Rationale
The efficacy of Boc-Dab(Boc)-OH·DCHA in peptide synthesis stems directly from its unique chemical architecture.
Core Chemical Properties
A summary of the key properties of Boc-Dab(Boc)-OH·DCHA is provided below.
| Property | Value | Source(s) |
| Chemical Name | (S)-2,4-Bis[[(tert-Butoxy)carbonyl]amino]butanoic acid compd. with N-cyclohexylcyclohexanamine | N/A |
| CAS Number | 201472-66-4 | N/A |
| Molecular Formula | C₂₆H₄₉N₃O₆ | N/A |
| Molecular Weight | 499.69 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Storage | Store at 2-8°C, desiccated. Prolonged storage at -20°C is recommended. | |
| Solubility | Soluble in Dimethylformamide (DMF), Dichloromethane (DCM) after conversion to free acid. | [3][4] |
The Logic of the Protecting Groups and Salt Form
The structure of Boc-Dab(Boc)-OH·DCHA is a case study in strategic chemical design for peptide synthesis.
-
α-Amino (Nα) Boc Group: This is the temporary protecting group. In Boc-SPPS, it is selectively removed at the beginning of each coupling cycle by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to reveal the free amine for subsequent amino acid coupling.[5]
-
γ-Amino (Nγ) Boc Group: This is considered the "permanent" side-chain protection within the context of Boc-SPPS. It prevents the side-chain amine from engaging in unwanted reactions, such as branching, during chain elongation. Crucially, it is stable to the repetitive TFA treatments used to remove the Nα-Boc group but is removed during the final, harsh acid cleavage step (e.g., with HF or TFMSA) that releases the completed peptide from the resin.[6]
-
Dicyclohexylammonium (DCHA) Salt: Many N-protected amino acid free acids are oils or amorphous solids that are difficult to handle and purify. Forming a salt with a bulky, basic amine like dicyclohexylamine often induces crystallization. This results in a stable, free-flowing solid that is easier to weigh accurately and has a longer shelf life.[7] Before use in a coupling reaction, this salt must be converted back to the free carboxylic acid.
Experimental Protocols: From Vial to Peptide Chain
The successful incorporation of Boc-Dab(Boc)-OH·DCHA requires a methodical approach, beginning with the liberation of the free acid and proceeding through standard Boc-SPPS cycles.
Mandatory Pre-Coupling Step: DCHA Salt Conversion
Causality: The carboxyl group must be free to be activated by coupling reagents. The ionic bond with DCHA prevents this activation. This protocol uses a simple liquid-liquid extraction to replace the DCHA counter-ion with a proton.
Materials:
-
Boc-Dab(Boc)-OH·DCHA
-
Dichloromethane (DCM)
-
10% w/v aqueous Potassium Bisulfate (KHSO₄), ice-cold
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Dissolution: Dissolve the required amount of Boc-Dab(Boc)-OH·DCHA in DCM (approx. 10-20 mL per gram). The salt may not fully dissolve initially.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% KHSO₄ solution. Agitate gently to avoid emulsion formation. The aqueous layer will remove the protonated dicyclohexylamine.[8]
-
Phase Separation: Allow the layers to separate fully and discard the lower aqueous phase after each wash.
-
Drying: Transfer the organic (DCM) layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄ for 10-15 minutes.
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator. The resulting product, Boc-Dab(Boc)-OH, will likely be a foam or oil.
-
Final Drying: Place the product under high vacuum for at least one hour to remove residual solvent. The free acid should be used immediately for the coupling reaction.
Incorporation into Peptide via Boc-SPPS
The following is a generalized protocol for a manual Boc-SPPS workflow. It assumes the synthesis is proceeding on a suitable resin (e.g., MBHA resin for a C-terminal amide) and that the N-terminus of the resin-bound peptide has been deprotected and neutralized.
Materials & Reagents:
-
Peptide-resin with a free amino group
-
Boc-Dab(Boc)-OH (freshly prepared free acid)
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF, DCM
-
Deprotection Solution: 25-50% TFA in DCM
-
Neutralization Solution: 5-10% DIEA in DCM
-
Kaiser Test Kit
Step-by-Step Protocol:
-
Pre-activation: In a separate vessel, dissolve 3-4 equivalents (relative to resin loading) of Boc-Dab(Boc)-OH and 3-4 equivalents of HBTU in DMF. Add 6-8 equivalents of DIEA. Allow the solution to pre-activate for 2-5 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the vessel containing the deprotected and neutralized peptide-resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Remove a small sample of beads, wash them thoroughly with DMF and DCM, and perform a qualitative Kaiser test. A negative result (colorless or yellowish beads) indicates complete coupling. A positive result (blue beads) indicates free amines are still present, and a recoupling step is necessary.[9]
-
Washing: Once coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF (3x) and DCM (3x) to remove excess reagents.
-
Nα-Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group.[6]
-
Washing & Neutralization: Wash the resin with DCM (3x), followed by treatment with 5-10% DIEA in DCM (2x, 2 min each) to neutralize the ammonium trifluoroacetate salt. Wash again with DCM (3x). The resin is now ready for the next coupling cycle.
Technical Insights & Troubleshooting
As with any specialized reagent, understanding potential pitfalls is key to success.
Critical Consideration: Lactam Formation
A significant, and often overlooked, side reaction for 2,4-diaminobutyric acid derivatives is intramolecular cyclization to form a six-membered lactam. This occurs when the activated carboxylic acid reacts with the side-chain amine instead of the intended N-terminal amine of the peptide chain.
While the Nγ-Boc group provides protection, its lability or the harshness of certain activation conditions can lead to transient deprotection and subsequent cyclization, effectively terminating the peptide chain.
Mitigation Strategies:
-
Use Mild Activation: Employ standard coupling reagents like HBTU or HATU rather than more aggressive methods.
-
Avoid Extended Pre-activation: Minimize the time between activation of the amino acid and its addition to the resin. Adding the activating base (DIEA) last to the mixture of amino acid and coupling reagent can reduce the window for this side reaction.
-
Confirm Mass: After synthesis, carefully check the mass spectrometry data for the expected mass. The loss of the Dab residue and subsequent amino acids would be a strong indicator that chain termination via lactam formation occurred.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Incomplete DCHA salt removal. 2. Steric hindrance. 3. Peptide aggregation on resin. | 1. Ensure thorough acidic washes during free acid preparation. 2. Double couple: repeat the coupling step with a fresh solution of activated amino acid. 3. Switch solvent to NMP, which has better solvating properties than DMF.[10] |
| Low Yield of Final Peptide | 1. Lactam formation leading to chain termination. 2. Incomplete deprotection of Nα-Boc in later cycles. | 1. Review activation protocol; use milder conditions. 2. Increase TFA deprotection time to 30 minutes. Perform a test cleavage and MS analysis mid-synthesis to check chain integrity.[11] |
| Unexpected Mass in Final MS | 1. Incomplete removal of side-chain Boc group during final cleavage. 2. Alkylation of other residues by tert-butyl cations during deprotection. | 1. Ensure cleavage cocktail is sufficiently acidic and cleavage time is adequate (e.g., >2 hours with HF). 2. Include scavengers (e.g., triisopropylsilane, thioanisole) in the cleavage cocktail, especially if Trp or Met are present.[5] |
Conclusion
Boc-Dab(Boc)-OH·DCHA is a highly effective and essential building block for introducing L-2,4-diaminobutyric acid into synthetic peptides. Its dual-Boc protection scheme is fully compatible with standard Boc-SPPS workflows, while the DCHA salt form confers significant advantages in stability and handling. By understanding the critical pre-step of converting the salt to the free acid and being mindful of potential side reactions like lactam formation, researchers can confidently utilize this reagent to synthesize novel peptides for a wide range of applications, from developing new antimicrobial agents to creating sophisticated bioconjugates. The protocols and insights provided in this guide serve as a robust foundation for achieving these synthetic goals.
References
- Technical Support Information Bulletin 1137. (n.d.). Converting Boc-Amino Acid DCHA Salts to Free Acids.
-
Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]
-
Fields, G.B., et al. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Mishra, B., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. Available at: [Link]
-
Velkov, T., et al. (2021). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. Journal of Medicinal Chemistry. Available at: [Link]
- Gaudelli, N. M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
-
Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available at: [Link]
- Domalaon, R., et al. (2021). Evaluation of l‐2,4‐diaminobutyric acid‐based ultrashort cationic lipopeptides as potential antimicrobial and anticancer agents. Journal of the Chinese Chemical Society.
- Gaudelli, N.M., et al. (2015). A condensation domain catalyzes peptide bond formation of a serine and the non-proteinogenic amino acid p-hydroxyphenylglycine and subsequently converts the peptide bond into a b-lactam ring.
-
Uchida, R., et al. (2018). Determination of the amino linkage of the d-Dab residue of the cyclic lipo-octapeptide occidiofungins A–D and the antifungal activity of their analogues. Organic & Biomolecular Chemistry. Available at: [Link]
- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. Available at: [Link]
-
Toh, K., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Catalysis. Available at: [Link]
- Kumar, V., et al. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
-
Abe, M., et al. (1967). Studies of Peptide Antibiotics. XII. Syntheses of [2,2′-α,γ-Diaminobutyric acid]- and [2,2′-Lysine]-gramicidin S. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
BioPharmaSpec. (n.d.). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
Mak, M., et al. (2012). Antimicrobial Lipopolypeptides Composed of Palmitoyl Di- and Tricationic Peptides: In Vitro and in Vivo Activities, Self-Assembly to Nanostructures, and a Plausible Mode of Action. Biochemistry. Available at: [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]
-
Various Authors. (2020). SPPS: peptide failure to elongate? [Online discussion]. ResearchGate. Available at: [Link]
- El-Faham, A., & Albericio, F. (2011).
-
Various Authors. (2022). Solid Phase Peptide Synthesis Help. [Online discussion]. Reddit. Available at: [Link]
Sources
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt
Abstract
This technical guide provides a comprehensive examination of N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt, a critical building block in modern peptide synthesis and drug development. The document elucidates the molecule's structural features, physicochemical properties, and the rationale behind its specific chemical design. Detailed methodologies for its characterization via spectroscopic techniques are presented, alongside a discussion of its synthesis and purification. Furthermore, this guide outlines the strategic application of this compound in Solid-Phase Peptide Synthesis (SPPS), emphasizing the role of its orthogonal protecting groups. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnological sectors who are engaged in the design and synthesis of complex peptides.
Introduction: The Strategic Importance of Protected Amino Acids
The synthesis of peptides with defined sequences is a cornerstone of biochemical research and pharmaceutical development.[1][2][] The process requires meticulous control over reactive functional groups to prevent unwanted side reactions, such as polymerization.[4][5] This control is achieved through the use of protecting groups, which temporarily block reactive sites on the amino acid backbone and side chains.[][4] The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group, valued for its stability under various coupling conditions and its clean removal under moderately acidic conditions.[][6]
L-2,4-diaminobutyric acid (Dab) is a non-proteinogenic amino acid that contains two primary amine groups: the α-amino group at the chiral center and the γ-amino group on the side chain.[7] This dual functionality makes it a valuable component for creating branched peptides, introducing positive charges, or serving as a scaffold for bioconjugation.[2][8] To selectively utilize these functionalities, a robust orthogonal protection strategy is essential.
N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid features Boc protection on both amines, rendering the molecule stable for storage and handling. The formation of a dicyclohexylammonium (DCHA) salt is a deliberate chemical strategy. Many protected amino acids are oils or amorphous solids that are difficult to purify.[9] The ionic interaction with dicyclohexylamine frequently induces crystallization, resulting in a stable, free-flowing white crystalline powder with a defined melting point, which simplifies handling, weighing, and purification processes.[9][10]
Chemical Identity and Physicochemical Properties
The subject of this guide is a three-component ionic complex consisting of the bis-Boc protected L-2,4-diaminobutyric acid anion and the dicyclohexylammonium cation.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt | Internal |
| Synonyms | Boc-L-Dab(Boc)-OH·DCHA | [11] |
| CAS Number | 201472-66-4 | [11][12] |
| Molecular Formula | C₁₄H₂₆N₂O₆ · C₁₂H₂₃N | Internal Calculation |
| Molecular Weight | 499.68 g/mol | [11] |
| Appearance | White crystalline powder | [11] |
| Storage Conditions | 0-8 °C, desiccated | [1] |
DOT Visualization: Ionic Structure
The diagram below illustrates the ionic association between the dicyclohexylammonium cation and the bis-Boc-L-DAB anion. This salt formation is key to the compound's stability and crystallinity.
Caption: Ionic association in the dicyclohexylammonium salt.
Structural Elucidation: A Spectroscopic Approach
Confirming the structure of this complex molecule requires a multi-faceted analytical approach. The expected data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure in solution. Before analysis, the DCHA salt must be converted to the free acid by a liquid-liquid extraction.[9] This is achieved by dissolving the salt in an organic solvent like ethyl acetate and washing with an aqueous acid (e.g., 10% phosphoric acid) to protonate the carboxylate and sequester the dicyclohexylamine into the aqueous phase.[9]
-
¹H NMR (in CDCl₃, expected shifts):
-
~9.0-11.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~5.0-5.5 ppm (broad triplet/multiplet, 2H): Two carbamate N-H protons.
-
~4.2-4.4 ppm (multiplet, 1H): The α-proton (-CH), deshielded by the adjacent carboxylic acid and α-amino group.
-
~3.1-3.3 ppm (multiplet, 2H): The γ-methylene protons (-CH₂-), adjacent to the γ-amino group.
-
~1.8-2.1 ppm (multiplet, 2H): The β-methylene protons (-CH₂-).
-
1.45 ppm (singlet, 18H): The 18 equivalent protons of the two tert-butyl groups of the Boc protectors. This strong, sharp signal is characteristic.
-
-
¹³C NMR (in CDCl₃, expected shifts):
-
~175 ppm: Carboxylic acid carbon (-COOH).
-
~156 ppm: Carbamate carbonyl carbons (-O-C=O). Two signals may be resolved.
-
~80 ppm: Quaternary carbons of the tert-butyl groups.
-
~53 ppm: The α-carbon.
-
~38 ppm: The γ-carbon.
-
~30 ppm: The β-carbon.
-
~28.5 ppm: Methyl carbons of the tert-butyl groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the functional groups present in the solid salt form.
-
Key Vibrational Bands (cm⁻¹):
-
3300-3400: N-H stretching vibrations from the carbamate and the DCHA cation.
-
2850-2950: C-H stretching from the aliphatic parts of the molecule (Dab, Boc, and DCHA).
-
~1700-1720: Strong C=O stretching from the Boc group carbamates.
-
~1620-1640 & ~1390: Asymmetric and symmetric stretching, respectively, of the carboxylate anion (-COO⁻), which is a hallmark of the salt form.
-
1500-1530: N-H bending vibrations.
-
Synthesis, Purification, and Quality Control
General Synthetic Pathway
The synthesis begins with commercially available L-2,4-diaminobutyric acid hydrochloride. The core challenge is the selective protection of the two amine groups. A common route involves the reaction with an excess of di-tert-butyl dicarbonate (Boc)₂O under basic aqueous conditions (e.g., using NaOH or Na₂CO₃). The base neutralizes the starting hydrochloride and the carbonic acid byproduct.
Following the reaction, the aqueous solution is acidified, and the bis-Boc protected product is extracted into an organic solvent. The crude product, often an oil, is then dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with one equivalent of dicyclohexylamine. The dicyclohexylammonium salt typically precipitates as a white solid, which can be isolated by filtration and further purified.
Protocol: Purification by Recrystallization
Objective: To achieve high purity (>99%) of the title compound.
-
Solvent Selection: Dissolve a small amount of the crude salt in various heated solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) to identify a system where the compound is soluble when hot but sparingly soluble when cold. A mixture of solvents, such as ethyl acetate/hexane, is often effective.
-
Dissolution: Suspend the crude solid in a minimal amount of the chosen hot solvent system until fully dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 0-4°C refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quality Control: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final product.
-
System: Reversed-phase HPLC (C18 column).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The TFA ensures the compound is in its free acid form and protonates residual amines for sharp peak shapes.
-
Detection: UV detector at 210-220 nm, where the carbamate and carboxyl groups absorb.
-
Expected Result: A single major peak with an area percentage of ≥99% indicates high purity suitable for peptide synthesis.[1]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-L-Dab(Boc)-OH·DCHA is as a building block in Boc-based SPPS. The two Boc groups on the α- and γ-amines have slightly different labilities to acid, but for practical purposes in SPPS, they are considered an orthogonal pair to the side-chain protecting groups of other amino acids (like benzyl ethers) and the resin linker, which require strong acids like hydrofluoric acid (HF) for cleavage.[6]
However, its most strategic use is in Fmoc-based SPPS, where it provides a unique side-chain functionality. In this context, the α-Boc group is considered the side-chain protection, while an Fmoc group would be placed on the α-amine for synthesis (i.e., Fmoc-L-Dab(Boc)-OH). The Boc group is stable to the piperidine used for Fmoc deprotection but can be selectively removed on-resin using mild acid, allowing for side-chain modification.[13]
DOT Visualization: SPPS Workflow Example
This diagram shows the incorporation of a Dab residue using an Fmoc/Boc orthogonal strategy, where the side-chain Boc group can be selectively removed.
Caption: Orthogonal strategy in SPPS using Fmoc-Dab(Boc)-OH.
Conclusion
N-α,N-γ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt is a meticulously designed chemical entity that addresses several key challenges in peptide synthesis. The dual Boc protection ensures stability and controlled reactivity, while the dicyclohexylammonium salt form confers superior handling and purification characteristics. Its structure, confirmed by a combination of NMR and IR spectroscopy, makes it a reliable and indispensable reagent for the synthesis of complex, modified, and structurally diverse peptides for therapeutic and research applications.
References
-
Wang, L., et al. (2019). pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis. RSC Advances. Available at: [Link]
-
AbacipharmTech. (n.d.). Boc-Dab(Boc)-OH.DCHA. Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Dmab/ivDde protected diaminodiacids for solid-phase synthesis of peptide disulfide-bond mimics. Retrieved January 16, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). L-2,4-Diaminobutyric acid. PubChem Compound Summary for CID 134490. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). C.I. Pigment Yellow 83. PubChem Compound Summary for CID 21733. Retrieved January 16, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. PubMed. Retrieved January 16, 2026, from [Link]
-
Frontiers Media S.A. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. Retrieved January 16, 2026, from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 16, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. bachem.com [bachem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 13. researchgate.net [researchgate.net]
Boc-Dab(Boc)-OH.DCHA molecular weight and formula
An In-Depth Technical Guide to Boc-Dab(Boc)-OH.DCHA: Properties, Synthesis, and Application
Introduction
Nα,Nγ-Bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly abbreviated as this compound, is a pivotal building block in modern peptide chemistry. This specialized amino acid derivative provides researchers and drug developers with a versatile tool for introducing a diaminobutyric acid (Dab) residue into a peptide sequence with precise control over the subsequent chemical modifications. The strategic placement of dual Boc protecting groups and the formulation as a dicyclohexylammonium salt offer significant advantages in terms of stability, handling, and synthetic flexibility. This guide provides a comprehensive overview of the core properties of this compound, the rationale behind its chemical design, and its practical application in solid-phase peptide synthesis (SPPS).
Molecular Profile and Physicochemical Properties
This compound is a white to off-white crystalline powder that is valued for its stability and ease of handling. The dicyclohexylammonium (DCHA) salt formation contributes to its solid-state stability, reducing its hygroscopicity and improving shelf-life compared to the free acid form.
| Property | Value | Source(s) |
| Chemical Name | Nα,Nγ-Bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt | |
| Synonyms | Boc-L-Dab(Boc)-OH DCHA, N-ALPHA,GAMMA-BIS-BOC-2,4-DIAMINOBUTYRIC ACID DICYCLOHEXYLAMMONIUM SALT | |
| CAS Number | 201472-66-4 | |
| Molecular Formula | C26H49N3O6 | |
| Molecular Weight | 499.69 g/mol | |
| Appearance | White to off-white solid/powder | |
| Storage Conditions | Inert atmosphere, Room Temperature |
The Rationale Behind the Molecular Design
The utility of this compound in peptide synthesis stems from the deliberate chemical design of its three key components: the diaminobutyric acid core, the dual Boc protecting groups, and the dicyclohexylammonium counter-ion.
The Diaminobutyric Acid (Dab) Core
L-2,4-Diaminobutyric acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its incorporation into a peptide chain can impart unique structural and functional properties. The side chain of Dab contains a primary amine, which can serve as a branching point for the synthesis of complex peptides or for the attachment of various moieties such as polyethylene glycol (PEG), fluorescent labels, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).
The Dual tert-Butoxycarbonyl (Boc) Protecting Groups
The success of stepwise peptide synthesis hinges on the strategic use of protecting groups to prevent unwanted side reactions. In this compound, both the α-amino group and the γ-amino group of the Dab side chain are protected by a tert-butoxycarbonyl (Boc) group.
The Boc group is a cornerstone of one of the two primary strategies in solid-phase peptide synthesis (SPPS), known as Boc/Bzl SPPS. The key feature of the Boc group is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for neutralization and the reagents used during the coupling step. By protecting both amino functionalities with Boc groups, the Dab residue can be incorporated into the peptide chain without the risk of unintended reactions at either of its amino groups. Following incorporation, both Boc groups can be removed simultaneously during the standard deprotection step of the SPPS cycle.
The Dicyclohexylammonium (DCHA) Salt
While the free acid form of Boc-protected amino acids is used in the coupling reaction, they are often prepared and stored as salts to improve their physical properties. The dicyclohexylammonium (DCHA) salt of Boc-Dab(Boc)-OH is a stable, crystalline solid that is easier to handle and weigh accurately than the often-oily or amorphous free acid. This salt formation enhances the shelf-life and reduces the tendency of the compound to degrade over time. Prior to its use in a coupling reaction, the DCHA salt must be converted back to the free acid by treatment with a stronger acid, followed by extraction.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain follows the general cycle of Boc-based SPPS. This process involves the sequential addition of amino acid residues to a peptide chain that is anchored to an insoluble resin support.
A Technical Guide to Nα,Nγ-bis(tert-butyloxycarbonyl)-D-diaminobutyric Acid Dicyclohexylammonium Salt (Boc-D-Dab(Boc)-OH.DCHA)
Abstract
Nα,Nγ-bis(tert-butyloxycarbonyl)-D-diaminobutyric acid dicyclohexylammonium salt, commonly abbreviated as Boc-D-Dab(Boc)-OH.DCHA, is a pivotal building block in modern peptide chemistry. As a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (Dab), its unique architecture, featuring dual acid-labile Boc protecting groups, offers significant advantages in the synthesis of complex peptides, peptidomimetics, and branched constructs. This guide provides an in-depth examination of its core physicochemical properties, analytical characterization, and strategic applications, particularly within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, from the enhanced stability conferred by the dicyclohexylammonium (DCHA) salt to the specific reaction conditions required for its successful incorporation and subsequent deprotection.
Chemical Identity and Structure
The unambiguous identification of a synthetic building block is paramount for reproducible and successful outcomes. Boc-D-Dab(Boc)-OH.DCHA is defined by its specific stereochemistry (D-configuration), the placement of two tert-butyloxycarbonyl (Boc) protecting groups on both the alpha (α) and gamma (γ) amino functions, and its formulation as a dicyclohexylammonium salt.
| Identifier | Value |
| Chemical Name | (2R)-2,4-bis[(tert-butoxycarbonyl)amino]butanoic acid; N-cyclohexylcyclohexanamine |
| Common Synonym | N-alpha-N-gamma-Bis(t-butyloxycarbonyl)-D-2,4-diaminobutyric acid dicyclohexylamine |
| CAS Number | 350820-58-5[1] |
| Molecular Formula | C26H49N3O6[2] |
| Molecular Weight | 499.69 g/mol [2] |
Structural Rationale: The structure of Boc-D-Dab(Boc)-OH.DCHA is purpose-designed for Boc-based SPPS.[3]
-
Dab Backbone: The diaminobutyric acid core provides two primary amino groups. The γ-amino group on the side chain offers a site for creating branched peptides, attaching labels (like biotin or fluorophores), or synthesizing cyclic peptides.
-
Dual Boc Protection: Both amino groups are protected with the acid-labile Boc group.[] This ensures that during peptide chain elongation, neither the α-amino nor the γ-amino group can participate in unintended coupling reactions. Both groups are typically removed simultaneously during the final cleavage from the resin with strong acid (e.g., HF or TFMSA).[3]
-
Dicyclohexylammonium (DCHA) Salt: The free carboxylic acid is neutralized with dicyclohexylamine. This ionic interaction serves a critical practical purpose. Free Boc-amino acids can be somewhat unstable, prone to degradation or challenging to handle as amorphous solids. The DCHA salt form significantly enhances the compound's crystallinity, leading to a stable, free-flowing powder with an improved shelf-life and easier handling characteristics.[5]
Caption: Ionic interaction between the carboxylate and the protonated DCHA.
Physicochemical Properties
The physical properties of Boc-D-Dab(Boc)-OH.DCHA dictate its handling, storage, and solubility parameters for reactions.
| Property | Description | Significance in Application |
| Appearance | White to off-white crystalline powder.[6] | A uniform, crystalline appearance is an initial indicator of high purity. |
| Storage | Inert atmosphere, Room Temperature.[2] | Protection from atmospheric moisture and CO2 is crucial for preventing degradation of the salt and hydrolysis of the Boc groups. |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). Limited solubility in water. | Excellent solubility in solvents commonly used for peptide synthesis is essential for achieving homogeneous reaction conditions for activation and coupling. |
Expert Insight on Solubility: The overall nonpolar character, imparted by two Boc groups and the DCHA moiety, governs its high solubility in organic solvents. While the carboxylate salt provides some ionic character, it is insufficient to render the molecule water-soluble. When preparing for a coupling reaction, complete dissolution in the reaction solvent (e.g., DMF/DCM) should be confirmed visually before adding activating reagents.
Analytical Characterization
Rigorous analytical control is necessary to confirm the identity and purity of Boc-D-Dab(Boc)-OH.DCHA before its use in synthesis.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for: tert-butyl protons of the two Boc groups (singlet, ~1.4 ppm), protons of the Dab backbone (multiplets, ~1.8-4.2 ppm), and protons of the DCHA counterion (broad multiplets, ~1.0-3.0 ppm). |
| HPLC | A single major peak under appropriate reversed-phase conditions, confirming high purity (typically >98%). |
| Mass Spec (ESI) | Expected m/z for the free acid [M-H]⁻ and/or the protonated free acid [M+H]⁺ after dissociation of the DCHA salt. (Free Acid MW = 318.37 g/mol ). |
Self-Validating Protocol: Purity Assessment by HPLC
-
Sample Preparation: Accurately weigh ~1 mg of Boc-D-Dab(Boc)-OH.DCHA and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.
-
Column: Use a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: Monitor at 214 nm and 280 nm.
-
Expected Outcome: A single, sharp peak with a purity of ≥98% should be observed. The presence of significant secondary peaks may indicate degradation or impurities. The TFA in the mobile phase ensures that the DCHA salt is dissociated and the free acid is analyzed.
Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)
The primary application of this reagent is as a building block in Boc-based SPPS.[3] This strategy uses the acid-labile Boc group for temporary Nα-protection and stronger acids for final side-chain deprotection and cleavage.[3][]
Why use Boc-D-Dab(Boc)-OH.DCHA?
-
Strategic Incorporation: It allows for the precise placement of a D-amino acid with a functionalizable side chain into a peptide sequence. The D-configuration can enhance proteolytic stability or induce specific conformational constraints.
-
Side-Chain Protection: The γ-amino group is protected throughout the synthesis, preventing it from interfering with the stepwise elongation of the peptide backbone.
-
Post-Synthetic Modification: Although in this specific reagent both protecting groups are Boc, related derivatives with orthogonal protection on the side chain (e.g., Fmoc or Alloc) allow for selective deprotection on-resin to attach other molecules.[7][8]
Experimental Workflow: Incorporation into a Peptide Chain
The following diagram and protocol outline the standard steps for coupling Boc-D-Dab(Boc)-OH.DCHA onto a resin-bound peptide with a free N-terminal amine.
Caption: Workflow for coupling Boc-D-Dab(Boc)-OH.DCHA in SPPS.
Protocol: Standard HBTU/HOBt Activation and Coupling
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: The peptide-resin from the previous cycle should have its Nα-Boc group removed with ~50% TFA in DCM, followed by neutralization with 10% diisopropylethylamine (DIEA) in DCM to yield the free amine.[3]
-
Activation Solution: In a separate vessel, dissolve Boc-D-Dab(Boc)-OH.DCHA (0.4 mmol, 4 eq., ~200 mg) in DMF (~2 mL). Add HBTU (0.39 mmol, 3.9 eq.) and HOBt (0.4 mmol, 4 eq.).
-
Initiate Activation: Add DIEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1-2 minutes. The DCHA salt will react with the activators, and the solution should remain clear.
-
Coupling: Add the activated amino acid solution to the vessel containing the neutralized peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Deprotection and Cleavage
The final step in Boc-SPPS is the simultaneous cleavage of the peptide from the resin and the removal of all acid-labile protecting groups, including the two Boc groups on the Dab residue. This is achieved using very strong acids.
Causality: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen followed by cleavage of the tert-butyl carbocation, which is a stable carbocation.[3] Strong acids like anhydrous Hydrogen Fluoride (HF) are required to cleave not only the Boc groups but also most side-chain protecting groups (like Benzyl ethers) and the linker attaching the peptide to the resin.
Caption: Final cleavage and deprotection workflow in Boc-SPPS.
Protocol: Anhydrous HF Cleavage
WARNING: Anhydrous HF is extremely hazardous and must only be handled by trained personnel in a specialized apparatus.
-
Preparation: Place the dried peptide-resin (~0.1 mmol) in a specialized HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole (~0.5 mL), to trap the reactive tert-butyl cations generated during deprotection.
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath). Distill anhydrous HF (~10 mL) into the vessel.
-
Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and allow the reaction to proceed with stirring for 1 hour.
-
HF Removal: After 1 hour, remove the HF under a vacuum.
-
Peptide Precipitation: Wash the remaining resin/peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger and cleaved protecting groups.
-
Extraction & Lyophilization: Extract the peptide from the resin using an appropriate solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude product, which can then be purified by RP-HPLC.
References
-
J&K Scientific, "Na-Boc-Ng-Z-L-2,4-diaminobutyric acid dicyclohexylammonium salt | 1694", [Link]
-
aapptec, "Practical Synthesis Guide to Solid Phase Peptide Chemistry", [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks", [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH", [Link]
-
Reddit, "In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA", [Link]
-
UCI Department of Chemistry, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory", [Link]
-
aapptec, "Fmoc-D-Dab(Boc)-OH [114360-56-4]", [Link]
-
BuyersGuideChem, "Boc-D-Dab(Boc)-OH.DCHA suppliers and producers", [Link]
-
J&K Scientific, "Na-Z-Ng-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt", [Link]
-
aapptec, "Boc-His(Boc)-OH DCHA [31687-58-8]", [Link]
Sources
- 1. Boc-D-Dab(Boc)-OH.DCHA suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 2. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Z-D-DAB(BOC)-OH DCHA | 214852-61-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chempep.com [chempep.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Boc Protection
<_ _>
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, a robust understanding of protecting group strategies is paramount. Among these, the tert-butyloxycarbonyl (Boc) protection scheme, pioneered by Bruce Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS), remains a foundational and powerful methodology.[][2][3] This guide provides a comprehensive exploration of the Boc strategy, delving into its core chemical principles, practical applications, and the nuanced considerations required for its successful implementation.
The Genesis and Rationale of Boc-SPPS: A Tale of Graduated Acid Lability
The advent of solid-phase peptide synthesis revolutionized the field by anchoring the growing peptide chain to an insoluble resin, thereby simplifying the purification process to mere filtration and washing steps.[4][5][6] The success of this approach, however, is critically dependent on a strategic choice of protecting groups. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was introduced by Merrifield in 1964 and is predicated on the principle of graduated acid lability.[4][7]
In this scheme, the α-amino group of the incoming amino acid is temporarily protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA).[8][9] Conversely, the reactive side chains of the amino acids are shielded by more robust, benzyl-based protecting groups that require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal.[8] This differential sensitivity to acid concentration is the cornerstone of the Boc strategy, enabling the selective deprotection of the α-amino group for chain elongation without prematurely cleaving the side-chain protectors.[9][10]
The Chemistry of Boc Protection and Deprotection: Mechanisms and Methodologies
A thorough grasp of the underlying chemical mechanisms is essential for optimizing reaction conditions and troubleshooting potential issues.
Boc Protection of Amino Acids
The introduction of the Boc group onto the α-amino group of an amino acid is typically achieved using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[11][12] The reaction proceeds via a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride.[13][14]
Mechanism of Boc Protection:
-
The nucleophilic amino group of the amino acid attacks an electrophilic carbonyl carbon of the di-tert-butyl dicarbonate.[11][13]
-
This forms a tetrahedral intermediate.[11]
-
The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.[13]
-
The tert-butyl carbonate can then deprotonate the now-protonated amine.[13]
-
Subsequently, the tert-butyl bicarbonate decomposes into carbon dioxide gas and tert-butanol.[13]
This reaction can be performed with or without a base, though bases like triethylamine (TEA) or sodium hydroxide are often used depending on the specific system.[15]
The Boc-SPPS Cycle: Step-by-Step Elongation
The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process, with each cycle adding one amino acid to the growing chain.[10]
A typical Boc-SPPS cycle involves:
-
Deprotection: The Nα-Boc group of the resin-bound amino acid or peptide is removed with a solution of TFA in dichloromethane (DCM).[9]
-
Neutralization: The resulting N-terminal trifluoroacetate salt is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA).[9][16]
-
Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminus of the peptide chain.[9]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[9]
Boc Deprotection: The Key to Chain Elongation
The selective removal of the Boc group is the critical step that allows for the stepwise assembly of the peptide. This is achieved under acidic conditions, typically with TFA.[17][18]
Mechanism of TFA-Mediated Boc Deprotection:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[19][20]
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[19][20]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[19][20]
-
Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture, forming the trifluoroacetate salt, which necessitates the subsequent neutralization step.[16][20]
It is crucial to perform this reaction in a well-ventilated area as it generates gaseous byproducts.[19][20]
Practical Protocols and Reagent Selection
The success of Boc-SPPS relies on the careful execution of each step and the appropriate choice of reagents.
Detailed Experimental Protocol for a Single Boc-SPPS Cycle
This protocol outlines the manual synthesis on a 0.1 mmol scale.
-
Resin Swelling: Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel. Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.[21]
-
Nα-Boc Deprotection:
-
Perform a pre-wash by agitating the resin with a solution of 50% TFA in DCM (~5 mL) for 5 minutes.[10]
-
Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 15-25 minutes to ensure complete deprotection.[10]
-
Drain the TFA solution and wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[10]
-
-
Neutralization:
-
Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[10]
-
Add this solution to the neutralized peptide-resin.[10]
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[10]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[10]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates complete coupling.[10]
-
-
Washing:
Reagent and Resin Selection
The choice of reagents and the solid support is critical for a successful synthesis.
| Component | Examples | Function and Rationale |
| Solid Support (Resin) | Merrifield Resin, PAM Resin, BHA Resin, MBHA Resin | The insoluble support to which the peptide is anchored. The choice depends on whether a C-terminal acid or amide is desired. Merrifield and PAM resins yield peptide acids, while BHA and MBHA resins produce peptide amides.[10][22] |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | A temporary, acid-labile group that protects the α-amino group during coupling.[7] |
| Side-Chain Protecting Groups | Benzyl (Bzl) based ethers, esters, and carbamates (e.g., Tos for Arg, Bzl for Ser/Thr/Tyr, ClZ for Lys) | More permanent, acid-stable groups that protect reactive side chains and are removed during the final cleavage step.[6][7] |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A moderately strong acid used for the selective removal of the Nα-Boc group.[9][10] |
| Neutralization Base | Diisopropylethylamine (DIEA), Triethylamine (TEA) | A sterically hindered, non-nucleophilic base to convert the N-terminal ammonium salt to the free amine.[16] |
| Coupling Reagents | Carbodiimides (DCC, DIC), Phosphonium Salts (BOP), Uronium Salts (HBTU) | Activate the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[21] |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA) | A very strong acid that cleaves the completed peptide from the resin and removes the side-chain protecting groups.[21] |
| Scavengers | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT) | Cation scavengers used during cleavage to prevent side reactions caused by reactive carbocations generated from the protecting groups.[17][20][21] |
Navigating Potential Pitfalls: Side Reactions and Mitigation Strategies
While robust, the Boc-SPPS strategy is not without its potential for side reactions. Awareness of these possibilities is key to prevention and troubleshooting.
-
Alkylation by the t-Butyl Cation: During Boc deprotection, the generated t-butyl cation is a reactive electrophile that can alkylate electron-rich residues like tryptophan, tyrosine, and methionine.[7][20] The inclusion of scavengers like dithioethane (DTE) in the deprotection solution can trap these cations.[6][7]
-
Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and involves the intramolecular cyclization of the N-terminal amino acid to form a stable six-membered ring, leading to chain termination.[22][23] This can be suppressed by using in situ neutralization protocols, where neutralization and coupling occur simultaneously.[23][24]
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly prone to the formation of a five-membered succinimide ring (aspartimide) under both acidic and basic conditions.[22][23] This can lead to a mixture of α- and β-aspartyl peptides upon ring opening.[23]
-
Chain Termination: Incomplete coupling or deprotection can lead to the formation of deletion sequences. Acetylation or "capping" of unreacted amines with acetic anhydride can be employed to terminate these truncated chains, simplifying the final purification.[25][26]
The Enduring Legacy: Boc vs. Fmoc Synthesis
The primary alternative to the Boc strategy is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile Fmoc group for Nα-protection and acid-labile side-chain protecting groups.[][8]
| Feature | Boc-SPPS | Fmoc-SPPS |
| Nα-Protection | Boc (acid-labile)[8] | Fmoc (base-labile)[8] |
| Nα-Deprotection | Moderate acid (e.g., TFA)[8] | Base (e.g., piperidine)[8] |
| Side-Chain Protection | Benzyl-based (strong acid-labile)[8] | tert-Butyl-based (acid-labile)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[8] | Moderate acid (e.g., TFA)[8] |
| Orthogonality | Based on graduated acid lability; not truly orthogonal.[7] | Truly orthogonal (base vs. acid cleavage).[][7] |
| Advantages | Robust, less prone to aggregation in some cases. | Milder conditions, compatible with a wider range of modifications, easier automation.[8] |
| Disadvantages | Harsh final cleavage conditions (HF), requires specialized equipment.[27] | Base-catalyzed side reactions (e.g., diketopiperazine formation), potential for Fmoc-related byproducts.[23] |
While the milder conditions of the Fmoc strategy have led to its widespread adoption for routine peptide synthesis, the Boc strategy remains a powerful and often preferred method for the synthesis of complex peptides, particularly those prone to aggregation under Fmoc conditions.[8][24]
Conclusion: A Foundational Technique for Modern Science
The Boc protection strategy, born from the ingenuity of Bruce Merrifield, laid the groundwork for the automated, high-throughput peptide synthesis that is indispensable in modern research and drug development.[][4] Its principles of graduated acid lability and the cyclical nature of its application represent a paradigm shift in chemical synthesis. A deep, mechanistic understanding of the Boc protection and deprotection steps, coupled with a practical knowledge of the associated protocols and potential side reactions, empowers scientists to harness the full potential of this enduring and vital technique.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link].
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link].
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link].
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link].
-
Wang SS, Tam JP, Wang BS, Merrifield RB. Side reactions in solid-phase peptide synthesis and their applications. Int J Pept Protein Res. 1996 Sep;48(3):292-8. Available from: [Link].
-
Mitchell AR. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers. 2008;90(3):175-84. Available from: [Link].
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link].
-
Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link].
-
AAPPTec. Brief History of Solid Phase Peptide Synthesis. Available from: [Link].
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link].
-
Schnölzer M, Alewood P, Jones A, Alewood D, Kent SB. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. Int J Pept Protein Res. 1992 Jul;40(1):180-93. Available from: [Link].
-
Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. Available from: [Link].
-
Wikipedia. Solid-phase synthesis. Available from: [Link].
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link].
-
Columbia University. A Revolution in Peptide Synthesis. The Quest for the Cure: The Science and Stories Behind the Next Generation of Medicines. Available from: [Link].
-
ResearchGate. Comparison of Boc and Fmoc SPPS. Available from: [Link].
-
D'Souza C, Ramasamy K, Farrants G, Cain D, Offer J. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers. 2013 Jul;100(4):356-65. Available from: [Link].
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link].
-
The Rockefeller University. 1984 Nobel Prize in Chemistry. Available from: [Link].
-
ResearchGate. In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Available from: [Link].
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. Available from: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
-
Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. 2007;2(12):3247-56. Available from: [Link].
-
Pathan S, Paidi SR, Singh Y, et al. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. 2017;2(9):6227-6235. Available from: [Link].
-
ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link].
-
Tam JP. Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. 2007. Available from: [Link].
-
Isidro-Llobet A, Álvarez M, Albericio F. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Org Process Res Dev. 2006;10(4):774–778. Available from: [Link].
Sources
- 2. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]
- 4. peptide.com [peptide.com]
- 5. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Boc Protected Compounds [pt.bzchemicals.com]
- 13. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. jk-sci.com [jk-sci.com]
- 19. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chempep.com [chempep.com]
- 23. peptide.com [peptide.com]
- 24. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chemistry.du.ac.in [chemistry.du.ac.in]
- 27. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Boc-Dab(Boc)-OH.DCHA
Foreword: Navigating the Solubility Landscape of Protected Amino Acids
In the intricate world of peptide synthesis and drug development, the physical properties of building blocks are paramount to the success of complex multi-step processes. Among these, solubility stands as a critical gatekeeper, dictating reaction kinetics, purification efficiency, and ultimately, the viability of a synthetic route. This guide provides an in-depth exploration of the solubility of Nα,Nγ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt, or Boc-Dab(Boc)-OH.DCHA, a key derivative of diaminobutyric acid utilized in the synthesis of peptides and peptidomimetics.
Our audience of fellow researchers, scientists, and drug development professionals understands that a deep, mechanistic comprehension of a reagent's behavior in various solvent systems is not merely academic; it is the bedrock of robust and reproducible science. This document moves beyond a simple cataloging of solvents. It delves into the "why"—the molecular interactions that govern the dissolution of this doubly protected amino acid salt—and the "how"—providing detailed, field-tested protocols for the empirical determination of its solubility.
The insights and methodologies presented herein are designed to empower you, our colleague in the scientific community, to make informed decisions in solvent selection, optimize your reaction conditions, and troubleshoot solubility-related challenges with confidence.
Molecular Profile and the Determinants of Solubility
This compound is a non-proteinogenic amino acid derivative where both the alpha- and gamma-amino groups of diaminobutyric acid are protected by the acid-labile tert-butoxycarbonyl (Boc) group. The carboxylic acid is salified with dicyclohexylamine (DCHA). This specific combination of protecting groups and the salt form profoundly influences its solubility characteristics.
-
The Boc Groups: The two bulky and lipophilic Boc groups significantly increase the organic character of the molecule. This structural feature is a primary driver for its solubility in nonpolar and polar aprotic organic solvents. The tert-butyl groups sterically hinder intermolecular interactions between the polar functionalities of the amino acid backbone, preventing the formation of strong crystal lattice energies that would decrease solubility.
-
The Dicyclohexylammonium (DCHA) Salt: The formation of a salt with the bulky, organic-soluble base dicyclohexylamine serves a dual purpose. Firstly, it neutralizes the acidic carboxylic acid group, which can otherwise participate in strong hydrogen bonding, potentially leading to aggregation and reduced solubility in certain organic solvents. Secondly, the DCHA salt often imparts a higher degree of crystallinity to the compound compared to its free acid form, which aids in purification and handling. This salt formation enhances stability and can improve solubility in moderately polar organic solvents where ion-pairing is favorable.
-
The Amino Acid Backbone: Despite the bulky protecting groups, the inherent polarity of the amino acid backbone, with its amide and carbamate linkages, allows for favorable interactions with polar aprotic solvents capable of acting as hydrogen bond acceptors.
The interplay of these structural features results in a solubility profile that favors organic solvents over aqueous media. The large hydrophobic surface area contributed by the Boc and DCHA moieties leads to poor solvation by water molecules, rendering the compound sparingly soluble to practically insoluble in aqueous solutions.
Solubility Profile of this compound: A Practical Overview
While extensive quantitative solubility data for this compound is not widely published in peer-reviewed literature, a qualitative and semi-quantitative understanding can be constructed based on the known behavior of similarly protected amino acid derivatives and general principles of solubility. The following table provides a practical guide for solvent selection. It is imperative to note that these values should be considered as estimations and empirical verification is always recommended for critical applications.
| Solvent | Chemical Formula | Solvent Type | Anticipated Solubility (at 20-25°C) | Commentary and Rationale |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble to Freely Soluble | An excellent solvent for many protected amino acids due to its high dielectric constant and ability to disrupt hydrogen bonds. A related compound, Fmoc-Dab(Boc)-OH, is reported to be clearly soluble in DMF at a concentration of 1 mmole in 2 ml. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | The lipophilic nature of the Boc and DCHA groups promotes solubility in chlorinated solvents. DCM is a common solvent for peptide coupling reactions involving Boc-protected amino acids. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Similar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively solvate the protected amino acid. |
| Methanol (MeOH) | CH₃OH | Polar Protic | Sparingly Soluble to Soluble | The protic nature of methanol can engage in hydrogen bonding with the carbamate and carboxylate groups. However, the large nonpolar character of the solute may limit high solubility. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | While polar, acetonitrile is a weaker solvent for many large, protected amino acids compared to DMF or DMSO. A related compound, Fmoc-Gln-OH, has been used in a mixed solvent system with acetonitrile, suggesting some degree of solubility.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble | THF is a less polar aprotic solvent and is expected to be a moderate solvent for this compound. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Sparingly Soluble | Often used for extraction and purification. The DCHA salt form can influence solubility in this solvent. |
| Water | H₂O | Polar Protic | Insoluble to Very Sparingly Soluble | The significant hydrophobic character of the Boc and DCHA moieties leads to very poor solubility in water. |
Experimental Determination of Solubility: Validated Protocols
For critical applications in process development and formulation, precise knowledge of solubility is essential. Below are detailed, step-by-step protocols for the quantitative determination of the solubility of this compound.
Gravimetric Method for Solubility Determination
This classic and straightforward method is suitable for determining solubility in solvents where the compound has moderate to high solubility and the solvent can be easily evaporated.
Causality Behind Experimental Choices:
-
Equilibration Time: A sufficient equilibration time is crucial to ensure that the solution has reached true saturation. For large, protected amino acids, dissolution can be slow, and a 24-hour period with agitation helps to overcome kinetic barriers.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature using a water bath or incubator is critical for reproducible results.
-
Filtration: The use of a syringe filter is essential to remove any undissolved solid particles, ensuring that the concentration of only the dissolved solute is measured. A chemically inert filter material like PTFE is chosen to prevent leaching of contaminants or adsorption of the solute.
-
Drying to a Constant Weight: This step ensures that all the solvent has been removed and the measured weight corresponds solely to the dissolved solute.
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add a fixed volume (e.g., 2.0 mL) of the desired solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or on a stir plate at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw a known volume (e.g., 1.0 mL) of the supernatant using a volumetric pipette.
-
Filtration: Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed, dry glass vial. This removes any undissolved microparticles.
-
Solvent Evaporation: Place the vial with the filtered solution in a vacuum oven or use a stream of nitrogen to gently evaporate the solvent completely.
-
Drying and Weighing: Dry the vial containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of vial with dried solute - Weight of empty vial) / Volume of filtered supernatant
HPLC-UV Method for Solubility Determination
This method is highly accurate and suitable for a wide range of solubilities, including low solubilities. It relies on quantifying the concentration of the solute in a saturated solution using High-Performance Liquid Chromatography with UV detection.
Causality Behind Experimental Choices:
-
Calibration Curve: A multi-point calibration curve is essential for accurate quantification. It establishes the linear relationship between the detector response (peak area) and the concentration of the analyte.
-
Internal Standard: While not included in this basic protocol, the use of an internal standard can improve precision by correcting for variations in injection volume.
-
UV Detection Wavelength: Although this compound lacks a strong chromophore, it will have some UV absorbance at lower wavelengths (around 200-220 nm) due to the presence of carbonyl groups in the Boc and carboxylic acid moieties. This allows for its detection, albeit with lower sensitivity compared to compounds with aromatic rings.
-
Isocratic Elution: For a simple solubility measurement of a pure compound, a straightforward isocratic mobile phase is often sufficient and provides stable baseline for accurate integration.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and collect the supernatant.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These standards should bracket the expected solubility range.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and water (with 0.1% trifluoroacetic acid, if necessary, to ensure the DCHA salt is dissociated and a sharp peak is obtained). An isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Calibration Curve: Inject the standard solutions and record the peak area for each concentration. Plot a graph of peak area versus concentration to generate a calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
Solubility (mg/mL) = Calculated concentration from calibration curve (mg/mL) x Dilution factor
Visualizing the Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
Sources
Chemical Profile and Significance of Boc-Dab(Boc)-OH.DCHA
An In-Depth Technical Guide to the Stability and Storage of Boc-Dab(Boc)-OH.DCHA
For researchers, scientists, and drug development professionals, ensuring the integrity of starting materials is paramount to reproducible and reliable results. This guide provides a comprehensive overview of the stability and optimal storage conditions for Nα,Nγ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt, commonly known as this compound. By understanding the chemical nature of this reagent and the factors that influence its degradation, users can implement best practices for handling and storage, thereby safeguarding its quality over time.
This compound is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting groups on both the alpha- and gamma-amino functions allow for the controlled incorporation of a diaminobutyric acid residue into a peptide sequence. The dicyclohexylammonium (DCHA) salt form enhances the crystallinity and handling characteristics of the parent acid, rendering it a stable, free-flowing solid.
Chemical Structure
Caption: Ionic association in this compound.
Factors Influencing the Stability of this compound
The stability of this compound as a solid is influenced by several environmental factors. Understanding these is key to preventing degradation.
Temperature
While some suppliers suggest room temperature storage for Boc-protected amino acids for short periods, long-term storage at lower temperatures is consistently recommended to minimize the risk of degradation.[1][2][3] For lyophilized peptides and amino acid derivatives, refrigeration at 2-8°C is suitable for several months of storage, while freezing at -20°C is recommended for longer durations.[4][5] Given the range of recommendations from various suppliers for similar compounds (from room temperature to 0°C), a conservative approach is prudent for ensuring long-term stability.[2][6][7][8]
Moisture (Humidity)
This compound, like many amino acid derivatives, can be hygroscopic.[9] The absorption of atmospheric moisture can lead to the hydrolysis of the Boc protecting groups, especially under acidic or basic conditions, although the solid salt form is relatively stable. It is crucial to store the compound in a tightly sealed container to prevent moisture ingress.[1][4][9] Allowing the container to equilibrate to room temperature before opening is a critical step to prevent condensation of moisture onto the cold powder.[1][4][9]
Light and Air (Oxygen)
While this compound does not contain highly photosensitive or oxidation-prone residues like Cysteine, Methionine, or Tryptophan, it is still considered good practice to store it protected from light and in an inert atmosphere for long-term storage.[4][5] Some suppliers explicitly recommend storage under an inert atmosphere.[2][10] This minimizes the potential for any unforeseen oxidative degradation over extended periods.
Recommended Storage and Handling Procedures
Based on the analysis of its chemical properties and general guidelines for similar compounds, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Long-term (> 6 months): -20°CShort-term (< 6 months): 2-8°C | Minimizes the rate of potential chemical degradation.[4][5] |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon or Nitrogen). | Prevents moisture absorption and potential oxidation.[2][4] |
| Light | Store in an opaque container or in the dark. | Protects against potential light-induced degradation.[4] |
Handling Protocol
-
Equilibration: Before use, remove the container from cold storage and allow it to warm to room temperature in a desiccator. This typically takes 30-60 minutes and prevents water condensation on the compound.[4][9]
-
Dispensing: Open the container in an environment with low humidity. Weigh out the desired amount of the compound quickly and reseal the container tightly.
-
Inert Atmosphere: For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before resealing.
-
Aliquoting: If frequent use is anticipated, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated warming and cooling cycles and exposure to the atmosphere.[5]
Potential Degradation Pathways and Their Mitigation
Caption: Potential degradation pathways for this compound.
The primary risks are the hydrolysis of the acid-labile Boc groups and the dissociation of the DCHA salt. The recommended storage conditions—low temperature, dry, and inert atmosphere—are designed to directly mitigate these risks by minimizing the energy available for degradation reactions and preventing contact with water.
Self-Validating Stability Testing Protocol
To ensure the integrity of your stock of this compound, particularly if it has been stored for an extended period or if storage conditions have been compromised, a self-validating stability test can be performed.
Experimental Workflow
Caption: Workflow for stability verification of this compound.
Step-by-Step Methodology
-
Reference Standard: Use a new, unopened vial of this compound as a reference standard.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the test sample and the reference standard into separate vials.
-
Dissolve each in a suitable solvent mixture, such as 1:1 acetonitrile:water, to a final concentration of 1 mg/mL.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient, for example, 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Analysis: Compare the chromatograms. The purity of the test sample should be comparable to the reference standard (typically ≥98%). Look for the appearance of new peaks which may indicate degradation products.
-
-
¹H NMR Spectroscopy:
-
Dissolve a small amount of the test sample and reference standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H NMR spectra for both.
-
Analysis: Compare the spectra. Pay close attention to the signals corresponding to the Boc protons (a large singlet around 1.4 ppm) and the protons of the diaminobutyric acid backbone and the DCHA salt. Any significant changes in chemical shifts or the appearance of new signals in the test sample would suggest degradation.
-
By adhering to the stringent storage and handling protocols outlined in this guide and periodically verifying the compound's integrity, researchers can ensure the reliability of their synthetic work and the quality of their final products.
References
-
Handling and Storage of Peptides - FAQ | AAPPTEC. [Link]
-
Peptide Storage and Handling Guidelines - GenScript. [Link]
-
Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. [Link]
-
Boc-Dab(Boc)-OH·DCHA,201472-66-4_成都傲飞生物化学品有限责任公司. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Z-D-DAB(BOC)-OH DCHA | 214852-61-6 [chemicalbook.com]
- 4. peptide.partners [peptide.partners]
- 5. genscript.com [genscript.com]
- 6. echemi.com [echemi.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Utilization of Boc-Dab(Boc)-OH.DCHA in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of Boc-Dab(Boc)-OH.DCHA in Peptide Synthesis
In the intricate field of solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide structures. Nα-Boc-Nγ-Boc-L-2,4-diaminobutyric acid dicyclohexylammonium salt, hereafter referred to as this compound, is a specialized building block offering strategic advantages for the incorporation of L-2,4-diaminobutyric acid (Dab) into peptide sequences using the Boc/Bzl protection strategy.
The diaminobutyric acid residue is of significant interest in peptidomimetic and drug design, as it can introduce a positive charge at physiological pH, serve as a branching point for peptide diversification, or be utilized in the synthesis of peptide-based toxins and antibiotics. The dual Boc protection on both the alpha and gamma amino groups ensures their stability during peptide chain elongation, while the dicyclohexylammonium (DCHA) salt form enhances the compound's stability, crystallinity, and handling properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in SPPS.
Chemical Properties and Rationale for Use
The selection of this compound is predicated on several key chemical and practical considerations within the framework of Boc-SPPS. The Boc (tert-butyloxycarbonyl) protecting group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the side-chain protecting groups, often benzyl-based (Bzl), are cleaved under stronger acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[2]
Key Physicochemical Data for this compound:
| Property | Value |
| CAS Number | 201472-66-4[][4] |
| Molecular Formula | C26H49N3O6[] |
| Molecular Weight | 499.65 g/mol [] |
| Appearance | White crystalline powder |
| Purity | ≥98% (HPLC)[] |
| Storage Conditions | 2-8 °C |
The DCHA salt form is particularly advantageous as it often imparts greater stability and improved handling characteristics compared to the free acid form.[1] The crystalline nature of the DCHA salt makes it less hygroscopic and easier to weigh accurately, contributing to more reproducible experimental outcomes.
Experimental Protocols
The following protocols are designed for manual Boc-SPPS. They can be adapted for automated synthesizers with appropriate modifications to reagent volumes and delivery methods.
I. Conversion of DCHA Salt to the Free Acid
Prior to coupling, the DCHA salt must be converted to the free carboxylic acid to enable activation.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous citric acid solution
-
Deionized water
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a suitable volume of DCM.
-
Transfer the solution to a separatory funnel and wash three times with a 10% aqueous citric acid solution.
-
Wash the organic layer three times with deionized water to remove excess citric acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the DCM under reduced pressure using a rotary evaporator to yield the free acid as a solid or oil.
-
Verify the removal of DCHA by spectroscopic methods (e.g., NMR) if necessary.
II. General Workflow for Boc-SPPS
This workflow outlines the iterative process of incorporating amino acids into the growing peptide chain on a solid support.
Caption: General workflow for Boc solid-phase peptide synthesis.
III. Detailed Step-by-Step Protocol for a Coupling Cycle
This protocol details the steps for a single amino acid coupling cycle using Boc-Dab(Boc)-OH.
Resin: Merrifield or PAM resin for C-terminal acids; MBHA or BHA resin for C-terminal amides.[5][6]
Reagents:
-
Peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Boc-Dab(Boc)-OH (free acid form)
-
Coupling reagent (e.g., HBTU, DIC/HOBt)
Step 1: Resin Swelling
-
Place the resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes.
-
Drain the DCM.
Step 2: Nα-Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin.[6]
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[6]
-
Drain the TFA solution.
-
Wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual TFA.
Step 3: Neutralization
-
Wash the peptide-resin with a 10% solution of DIEA in DCM (2 times).
-
Wash the peptide-resin with DCM (3-5 times) to remove excess base.
-
A ninhydrin test can be performed to confirm the presence of a free primary amine.
Step 4: Amino Acid Activation and Coupling This protocol uses HBTU as the activating agent. Other activators can be used with appropriate protocol adjustments.
-
In a separate vial, dissolve 3-4 equivalents of Boc-Dab(Boc)-OH (free acid) and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.[5]
-
If the Kaiser test is positive (blue beads), extend the coupling time or perform a recoupling step.
Step 5: Washing
-
Drain the coupling solution.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
IV. Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caution: Strong acids like HF and TFMSA are extremely hazardous. All cleavage procedures must be performed in a specialized apparatus within a certified fume hood by trained personnel using appropriate personal protective equipment.
Low-High HF Cleavage Procedure (Example):
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues.
-
"Low HF" Step: Cool the vessel to -5 to 0 °C. Condense a mixture of HF/dimethyl sulfide (DMS) (25:65 v/v) with p-cresol (10% v/v) into the vessel. Stir for 2 hours at 0 °C. This step removes many benzyl-based protecting groups.
-
Evaporate the HF and DMS under vacuum.
-
"High HF" Step: Cool the vessel to -5 to 0 °C. Condense neat HF into the vessel. Stir for 1 hour at 0 °C. This step cleaves the peptide from the resin and removes remaining protecting groups.
-
Evaporate the HF under vacuum.
-
Precipitate the crude peptide with cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanism of Deprotection
The Boc group is removed via an acid-catalyzed elimination mechanism, generating a stable tert-butyl cation.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test remains positive, recouple with a fresh batch of activated Boc-Dab(Boc)-OH. For sterically hindered couplings, a longer reaction time or the use of a more potent coupling agent may be necessary.
-
Aggregation: Hydrophobic peptide sequences are prone to aggregation, which can hinder both deprotection and coupling steps. Boc chemistry can sometimes be advantageous in these cases, as the repeated acid treatments can help disrupt secondary structures.[2][7]
-
Side Reactions: The tert-butyl cation generated during Boc deprotection can modify sensitive residues like Tryptophan and Methionine. The inclusion of scavengers in the TFA deprotection solution is recommended when these amino acids are present.[8]
Conclusion
This compound is a valuable reagent for the incorporation of diaminobutyric acid into synthetic peptides using Boc-SPPS. Its dual-protected nature ensures the stability of the side-chain amine during synthesis, and the DCHA salt form provides enhanced stability and handling. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this building block to synthesize complex and novel peptides for a wide range of applications in research and drug development.
References
- BOC-Amino Acids. (n.d.). Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESM6QkjF_DS4kSXIgryxpxbt4Kug8aHp2aEdbdZwc7F75U2m3-e4S-8LlBXpSVv2UfwfvYohXiY_JC1kO2CBmQaWufSGXj7o_yPc9Tny16IysfJAqV9mGSWvg3_-ChZgoF0OTOSI6XnMA8b2GtHTVKt3WOxelXe5bFyKeBDcgjRco=]
- BenchChem. (2025). Application Notes and Protocols for the Use of Mal-Dap(Boc) DCHA in Solid-Phase Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmv7wCm2eEDY64A_dwKGJ0YzIcjLZksRbjokFzBKsny1vjPzmDz2PdVBMnE2R-6pRNHZbnGwCN6QXr_NdAAwWgb6RTGJv5r1OJMjFcmw3vDRyTBYSbZk34H7W1AAFAWEZ1kU8_C4t_OH3s057yJnzba1Dk_taP-ALCbID5h1pdO86Y7KW_mv42QhvgD4Qwl5FsVUjOzS31HplXoG1ou7bdcTiANQIl7emfG289Js2kd7ZA3G6PkKxnIkqNCpAD]
- BenchChem. (2025). Application Notes: Manual Peptide Synthesis Using Boc-Pyr-OH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6nb-L1ciGq6qLphkiRkWp51G_s-WMyaucaq6x3E4U4E57ETOn7MLDifOiiKEK-qY-MbpcBMjryz-0HFuUqZFvFH0wPGhvuZmkoK_iZAJokviqjT0h_xk5pc5yHP2qMKKUF0-g_MZlEeTmcYiPZxkYa8oETSDW_wbfpH5Yb0OXt6M4uDoj5oq0etMNNmKKDBz3ZMq02y-tNw==]
- BenchChem. (2025). A Comparative Guide to Peptide Synthesis: Characterization of Peptides Synthesized Using Boc-Ser-OH.DCHA vs. Fmoc-Ser(tBu). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF50PMrWfEGYzKx6_IRp4aVfaK15mAGD4xvtuEIeQM9WijUptY6OuVnI3CxVnQhstTevovQAORMy9QnBSbCR2MlixyKZg4WdeM-9pawUhkKaPDHiNvDFv5QfIWp6eGtv_pH8GkPCh4iV_Fk8RbJ4S6bbq4WVV8p5fUjWKIKkonSXZsROMnntbercFMLfd-WsKV4B6rWCj5dkxi7MiVM2UlZoejorf9LocZkP9ia4r8cpXJKgeOAIQSJT-s3_7xEe7Q-FFR6FLsb2oJqcEXiYExRaaN7hvQo8sM=]
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo7g_nfRgksYM3lbPBFH3eKhvYLsghqFxiuVfsZ8d4yBiJPaXLv5Iublmt4Dfl-GytXuef67GkyCmqIEfn4Efq-Uj1P8O9Xnf_Xpu-x_sO1FFZ1_4c4PeKVMbOsZmVxr2SlYiJOXXAmWXc]
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDAf0cbn7DsbCQgTQLktGBJ0QxwuxU-281y6RWJ-xdD-Q8hU4rGKMSrG8EANthJB0ej4MchOGCilwm-1wbgKxPzK2hcXnberngHUn22V436TyjgIVPm8dKkyDC8-991IEb31N1S5lwaeUHwzn9UcL0xXOGTJJ7JMWHm1M=]
- BenchChem. (2025). A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhHvQOXJCtzkPIPMdAngHuPln4kFfTH75vpLgBxAY2v_cTSylcZWkzWsC-9Kv5jFuQwn_UF9IeNJAVJVQrG328cZaW_iSpzuU9EcV_dQbG1zvEUComZ6eiqpiufqEiC20GuWi5wGukmCuzTZxzS3J6ohFwwfiiRfhNLlPqBZDyZ1KsIQEP2QDJ5DytSh-igITAPZGF_FZ0F_6L40M2xwVT3XJPJIE2EdNYouzHNqe7VslBLXKQJlF3hWmWmyIinA==]
- BenchChem. (2025). Boc-Ser-OH.DCHA vs. free acid form stability. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj8KPbBOgdGGym23PzwIpWGEK813U-aKojx-3wxsJs1vvAAaaTcJqTrznBZMsBV6n1GkR8SNVdm14faAT7Oym02q-aXBEg2n0ku7SATntr1-tgHwTGprGWO90DO1uHLh3z0pXhsJ1XluBUni4s18TD_nBzTYKnoS0Y3GbsAkAS6MKFAOdlZNgF]
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIkYYeMtzjf_-jCeRfbkl0s4OklVJfqS2R1m2jkfIhBdLQYyFs473fYTas__ClXFkmAMtNoTdeqHIPrc8g6znYdzgZVMcsQlR4MbCN-EVLGtX0lvWYIBWLfYCFv5h515CyvpKsVjNDHhW93n4Kyx0Kjw==]
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyLq6naAGf80LjUzg9IuMtQTjGMOO5WPuryQDMJKidK9R_8I2VsEnFhUM5Yj4G7EZ7uIddM2orm4KHG9xKjt0wpHWTQrS9xMq2MznZpNiDMjX-2ox_jA8cwxUfSnAry2wnN5ldhV869MvpxzO6ZL_2ah3OPwjtAHdCKFo0m5Kvhzde7d0lYI0=]
- AbacipharmTech. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4vvzMXiPhI92MkgfOEfN1kfOvioBsTY4_HPp1qC8UQy87Gr4_v4PLeVlvhFyVce29agQzmN5SdT7GJonUdBkQ08yXxBtYTXrkUPCuKfkB-NC73R17A72cNrmiEOE=]
Sources
Protocol for using Boc-Dab(Boc)-OH.DCHA in peptide synthesis
An Application Guide for the Strategic Incorporation of Boc-Dab(Boc)-OH·DCHA in Solid-Phase Peptide Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Nα,Nγ-diBoc-Diaminobutyric Acid
In the intricate field of peptide synthesis, the choice of amino acid derivatives is paramount to achieving the desired sequence, purity, and functionality. Nα,Nγ-bis(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid (Boc-Dab(Boc)-OH) is a non-standard amino acid derivative that offers unique synthetic possibilities. Its structure, featuring a primary amine on the side chain, provides a valuable point for modification, cyclization, or the creation of branched peptides. Both the alpha-amino group and the side-chain gamma-amino group are protected with acid-labile Boc groups, which is characteristic of Boc-based Solid-Phase Peptide Synthesis (SPPS).
This derivative is supplied as a dicyclohexylamine (DCHA) salt, a common practice that enhances the crystalline nature, stability, and shelf-life of the amino acid derivative, preventing potential degradation of the free acid over time. This guide provides a comprehensive overview, detailed protocols, and expert insights for the effective utilization of Boc-Dab(Boc)-OH·DCHA in your peptide synthesis workflows.
Physicochemical Properties and Handling
Accurate characterization is the foundation of reproducible science. The key properties of Boc-Dab(Boc)-OH·DCHA are summarized below. Proper storage in an inert atmosphere at room temperature is crucial to maintain its integrity.[1]
| Property | Value |
| Chemical Name | (S)-2,4-Bis[[(tert-Butoxy)carbonyl]amino]butanoic acid compd. with N-cyclohexylcyclohexanamine |
| Synonyms | N-alpha,N-gamma-bis-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt |
| CAS Number | 201472-66-4 |
| Molecular Formula | C₂₆H₄₉N₃O₆ |
| Formula Weight | 499.69 g/mol |
| Appearance | Solid / White crystalline powder |
| Storage Conditions | Inert atmosphere, Room Temperature |
Core Concepts and Reaction Mechanisms
A thorough understanding of the underlying chemical principles is essential for successful synthesis and troubleshooting. This section details the critical transformations involving Boc-Dab(Boc)-OH·DCHA during SPPS.
The Dual Boc-Protection Strategy
The use of two Boc protecting groups on the Dab residue is a cornerstone of its application in Boc-SPPS.
-
Nα-Boc Group : This is the temporary protecting group on the alpha-amino position. It is designed to be cleaved at each cycle of the synthesis using a moderately concentrated solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]
-
Nγ-Boc Group : This is the semi-permanent protecting group on the side-chain (gamma) amine. It is stable to the milder TFA conditions used for Nα-Boc removal but is cleaved during the final, harsh acidolytic step (e.g., with strong acids like HF or TFMSA) that simultaneously cleaves the completed peptide from the resin.[3] This orthogonality is crucial for preventing the formation of branched peptide side products during the chain elongation.[3]
Diagram: Structure and Protection Scheme
Caption: Structure of Boc-Dab(Boc)-OH with its DCHA counter-ion.
Mechanism 1: Amide Bond Formation via HBTU Activation
To form a peptide bond, the carboxylic acid of the incoming amino acid must be activated. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent for this purpose.[4][5]
-
Activation: In the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), the carboxylate anion of Boc-Dab(Boc)-OH attacks HBTU.[6][7]
-
Active Ester Formation: This leads to the formation of a highly reactive HOBt (1-hydroxybenzotriazole) active ester intermediate.[5]
-
Nucleophilic Attack: The free N-terminal amine of the resin-bound peptide chain then attacks the carbonyl carbon of this active ester.
-
Peptide Bond Formation: The HOBt moiety is displaced, forming the new, stable amide (peptide) bond. The use of HOBt as an additive is known to suppress racemization.[8]
Mechanism 2: Nα-Boc Deprotection with Trifluoroacetic Acid (TFA)
The removal of the temporary Nα-Boc group is an acid-catalyzed elimination reaction.[9]
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Nα-Boc group.[9][10]
-
Cleavage & Cation Formation: This protonation destabilizes the urethane linkage, causing it to cleave and form a stable tert-butyl carbocation and a carbamic acid intermediate.[10][11]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas.[9][10] This is why Boc deprotection reactions should never be performed in a sealed vessel.[10]
-
Amine Salt Formation: The newly liberated alpha-amine is then protonated by the excess TFA in the solution, yielding its TFA salt, ready for the next coupling cycle after neutralization.[9][10]
Experimental Protocols and Workflow
The following protocols provide a detailed, step-by-step guide for the incorporation of Boc-Dab(Boc)-OH·DCHA into a peptide sequence using manual Boc-SPPS.
Workflow Diagram: Single Coupling Cycle
Caption: Standard workflow for one cycle of Boc-Dab(Boc)-OH incorporation.
Protocol 1: Conversion of DCHA Salt to Free Acid
This step is mandatory before the coupling reaction can proceed.
-
Dissolution: Dissolve the Boc-Dab(Boc)-OH·DCHA salt in a suitable organic solvent mixture, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with an aqueous solution of 10% citric acid or 5% KHSO₄ to protonate the carboxylate and extract the dicyclohexylamine into the aqueous phase.
-
Water Wash: Wash the organic layer with water, followed by a brine solution, to remove any remaining acid and salts.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid as a solid or oil.
-
Verification: Confirm the absence of the DCHA salt by NMR or use the product directly in the next step.
Protocol 2: Coupling of Boc-Dab(Boc)-OH to the Resin
This protocol assumes a 0.1 mmol scale synthesis on a standard polystyrene resin (e.g., PAM resin).[2] Reagent equivalents should be scaled accordingly.
-
Resin Preparation: Ensure the resin from the previous cycle has been properly deprotected (Nα-Boc removed) and neutralized to present a free N-terminal amine.
-
Activation Mixture Preparation: In a separate reaction vessel, dissolve Boc-Dab(Boc)-OH (free acid, 3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIPEA (6 eq.) to the mixture.[4] Allow the activation to proceed for 2-5 minutes.
-
Rationale: Pre-activation ensures the rapid formation of the active ester, minimizing potential side reactions. DIPEA acts as the base to facilitate the reaction.[7]
-
-
Coupling: Add the activation mixture to the vessel containing the peptide-resin.
-
Reaction: Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.
-
Washing: After the reaction period, drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 times)
-
DCM (3 times)
-
DMF (3 times)[4]
-
-
Monitoring: Perform a qualitative Kaiser test to check for the presence of free primary amines.[4][12]
-
Positive Result (Blue Beads): Indicates incomplete coupling. Repeat steps 2-5 (recouple).
-
Negative Result (Yellow/Colorless Beads): Indicates complete coupling. Proceed to the next deprotection step.
-
Protocol 3: Nα-Boc Deprotection
This step removes the temporary Nα-Boc group, preparing the peptide chain for the next amino acid addition.
-
Resin Swelling: Wash the peptide-resin with DCM to ensure it is properly swollen.[2]
-
Pre-wash: Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. Drain the solution.[2]
-
Rationale: The pre-wash helps to begin the deprotection and ensures the subsequent main deprotection step is efficient.
-
-
Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Washing: Drain the TFA solution and wash the resin thoroughly to remove all traces of acid. A typical wash cycle is:
-
DCM (3 times)
-
Isopropanol (IPA) (3 times)
-
DCM (3 times)
-
-
Neutralization: Before the next coupling step, the N-terminal TFA salt must be neutralized. Treat the resin with a solution of 10% DIPEA in DCM for 5-10 minutes (repeated twice). Wash again with DCM and DMF to prepare for the subsequent coupling.
Troubleshooting and Expert Recommendations
-
Issue: Incomplete Coupling (Positive Kaiser Test)
-
Cause: Steric hindrance from the bulky Boc groups or aggregation of the growing peptide chain can slow down the reaction.
-
Solution: Perform a second coupling (recouple) for an additional 1-2 hours using a fresh activation mixture. If the issue persists for a specific sequence, consider using a more potent coupling reagent or increasing the reaction temperature slightly (e.g., to 40°C).
-
-
Issue: DCHA Salt Interference
-
Cause: Failure to completely remove the DCHA counter-ion will result in the neutralization of the activated carboxylic acid, preventing the coupling reaction.
-
Solution: Ensure the acidic wash step in Protocol 1 is performed thoroughly. If coupling fails, it is often prudent to re-run the free acid preparation from the starting DCHA salt.
-
-
Consideration: Final Cleavage
-
The Nγ-Boc group is relatively stable but will be removed during the final cleavage from the resin. Standard high-acid cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) are typically sufficient.[4] However, for very acid-sensitive peptides, cleavage conditions may need to be optimized.
-
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
YouTube. HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. [Link]
-
Wikipedia. HBTU. [Link]
-
PubChem. Boc-D-Dab(Z)-OH.DCHA. [Link]
-
Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Aapptec. Guide to Solid Phase Peptide Synthesis. [Link]
-
Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
-
PubMed. Facile Synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric Acids Mediated by Polymer-Supported Hypervalent Iodine Reagent in Water. [Link]
-
Chengdu Alfa Biotechnology Co., Ltd. Boc-Dab(Boc)-OH·DCHA,201472-66-4. [Link]
- Google Patents.
-
Aapptec Peptides. Boc-His(Boc)-OH DCHA [31687-58-8]. [Link]
Sources
- 1. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HBTU - Wikipedia [en.wikipedia.org]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. youtube.com [youtube.com]
- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Deprotection of Boc Groups from Boc-Dab(Boc)-OH.DCHA
Introduction: The Strategic Importance of L-2,4-Diaminobutyric Acid (Dab) and its Protection
In the landscape of peptide synthesis and the development of complex molecular architectures, L-2,4-diaminobutyric acid (Dab) serves as a critical building block. Its unique structure, featuring both α- and γ-amino groups, allows for the creation of branched peptides, cyclic structures, and peptidomimetics with diverse biological activities. The precise control over the reactivity of these two distinct amine functionalities is paramount for successful synthesis. This is achieved through the use of orthogonal protecting groups.
The tert-butyloxycarbonyl (Boc) group is a cornerstone in amine protection strategies, lauded for its stability across a wide range of chemical conditions and its facile, clean removal under acidic treatment.[1][2] The starting material, Nα,Nγ-bis(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-Dab(Boc)-OH.DCHA), offers enhanced stability and improved handling characteristics due to the formation of the dicyclohexylammonium (DCHA) salt, which often imparts crystallinity to an otherwise oily free acid.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and complete deprotection of both Boc groups from this compound. We will delve into the underlying chemical principles, provide a robust, step-by-step protocol, and discuss critical parameters for ensuring a high-yield, clean reaction.
The Chemistry of Deprotection: Mechanism and Rationale
The removal of the Boc protecting group is an acid-catalyzed process, most commonly achieved with trifluoroacetic acid (TFA).[5][6] The reaction proceeds through a well-established E1 elimination mechanism:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This makes the carbamate a much better leaving group.[7][8]
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and undergoes cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.[7][8]
-
Salt Formation: The newly liberated, basic amino group is immediately protonated by the excess acid in the reaction mixture, forming a stable ammonium trifluoroacetate salt.[7]
Simultaneously, the acidic conditions of the reaction mixture neutralize the dicyclohexylamine (DCHA), liberating the free carboxylic acid of the diaminobutyric acid.[9]
The Challenge of the Tert-butyl Cation and the Role of Scavengers
The tert-butyl cation generated during the deprotection is a reactive electrophile.[5] It can lead to unwanted side reactions, particularly the alkylation of nucleophilic residues if other sensitive amino acids were present in a peptide chain (e.g., Tryptophan or Methionine).[10][11] While Dab itself does not possess a nucleophilic side chain prone to this, in the broader context of peptide synthesis, the use of "scavengers" or "cation traps" is a crucial consideration.[1] These are reagents added to the deprotection cocktail to quench the tert-butyl cation. Common scavengers include water, triisopropylsilane (TIS), or thioanisole.[1][12] For the deprotection of the standalone Boc-Dab(Boc)-OH, scavengers are generally not essential but represent good practice, especially if scaling up or if impurities are a concern.
Experimental Protocol: Complete Deprotection of this compound
This protocol details the complete removal of both Nα and Nγ-Boc groups using a standard trifluoroacetic acid/dichloromethane cocktail.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold (4 °C)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M (e.g., 1 gram of starting material in 20 mL of DCM). Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C. This helps to control any potential exotherm upon addition of the strong acid.
-
Acid Addition: While stirring, slowly add trifluoroacetic acid (TFA) to the solution. A common and effective mixture is a 1:1 ratio of TFA to DCM (v/v). For the example above, 20 mL of TFA would be added.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the solution for 1-2 hours. The reaction should be conducted in a well-ventilated fume hood as TFA is corrosive and volatile, and the reaction evolves carbon dioxide gas.[6]
-
Monitoring the Reaction (Optional but Recommended): The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] The product, L-2,4-diaminobutyric acid, is significantly more polar than the starting material and will have a much lower Rf value on a silica TLC plate. Staining with ninhydrin can be used to visualize the primary amine product.[13]
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with a non-polar solvent like toluene can be performed.[14]
-
To the resulting oil or semi-solid, add a sufficient amount of cold diethyl ether to induce precipitation of the product as the di-trifluoroacetate salt.
-
Stir or sonicate the mixture to break up any clumps and ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with several portions of cold diethyl ether to remove any remaining organic-soluble impurities.
-
Dry the product under high vacuum to obtain L-2,4-diaminobutyric acid as its di-trifluoroacetate salt.
-
Workflow Diagram
Caption: Workflow for the complete deprotection of this compound.
Data Summary and Troubleshooting
| Parameter | Condition | Rationale / Notes | Potential Issues | Troubleshooting |
| Acid | Trifluoroacetic Acid (TFA) | Highly effective, volatile (easy to remove).[1] | Incomplete deprotection. | Increase reaction time or TFA concentration. |
| Solvent | Dichloromethane (DCM) | Good solubility for starting material, inert.[5] | Poor solubility of starting material. | Use a co-solvent like a small amount of methanol. |
| Concentration | 20-50% TFA in DCM (v/v) | Ensures a sufficient excess of acid for rapid reaction. | Side reactions with sensitive substrates. | For complex peptides, add scavengers (e.g., TIS, water).[1] |
| Temperature | 0 °C to Room Temperature | Standard conditions, controls initial exotherm. | Slow reaction. | Gentle warming (e.g., 30-40 °C) can be applied cautiously. |
| Reaction Time | 1-2 hours | Typically sufficient for complete deprotection.[15] | Incomplete reaction. | Monitor by TLC/LC-MS and extend time as needed. |
| Work-up | Precipitation with diethyl ether | Efficiently isolates the polar salt product.[15] | Product remains oily. | Co-evaporate with toluene to remove all TFA; use very cold ether. |
Self-Validation and Quality Control
To ensure the successful deprotection and the quality of the final product, the following analytical techniques are recommended:
-
NMR Spectroscopy: ¹H NMR spectroscopy can confirm the complete removal of the Boc groups. The characteristic signal for the tert-butyl protons at ~1.4 ppm will be absent in the final product spectrum. New signals corresponding to the protons of the Dab backbone will be visible.[16]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the deprotected L-2,4-diaminobutyric acid.
-
HPLC Analysis: Reversed-phase HPLC can be used to assess the purity of the final product. The deprotected product will have a significantly shorter retention time compared to the Boc-protected starting material due to its increased polarity.[13]
Logical Relationship Diagram
Caption: Chemical transformations during the deprotection of this compound.
Conclusion
The deprotection of this compound is a fundamental and straightforward transformation in synthetic chemistry. By understanding the underlying mechanism and adhering to the robust protocol outlined in this guide, researchers can reliably and efficiently generate the free L-2,4-diaminobutyric acid di-TFA salt. This deprotected building block is then ready for subsequent coupling reactions, enabling the synthesis of complex peptides and other advanced molecular constructs. Careful monitoring and appropriate analytical validation are key to ensuring the high purity required for demanding applications in research and drug development.
References
-
Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from Microsaic Systems website. 17
-
BenchChem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Retrieved from BenchChem website. 13
-
BenchChem. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from BenchChem website. 1
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. In Wikipedia. Retrieved from [Link]. 5
-
Bachem. (2021, March 16). Why are certain amino acid derivatives sold as salts? Bachem.
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from Common Organic Chemistry website.
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from J&K Scientific LLC website.
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Boc Group from Boc-Ser-OH.DCHA. Retrieved from BenchChem website.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides website.
-
Oregon State University. (n.d.). The synthesis and cyclization of 2,4-diaminobutyric acid. Retrieved from Oregon State University website.
-
Master Organic Chemistry. (2017). Amine Protection and Deprotection. Master Organic Chemistry.
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical Co., Ltd. website.
-
Bachem. (2021, August 20). Conversion of a DCHA salt to the free acid. Bachem.
-
BenchChem. (n.d.). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). Retrieved from BenchChem website.
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros.
-
ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.
-
BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers. Retrieved from BenchChem website.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific website.
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the polymer backbone. Retrieved from ResearchGate website.
-
BenchChem. (n.d.). Application Notes and Protocols: Conditions for Boc Deprotection of Mal-Dap(Boc) DCHA Conjugates. Retrieved from BenchChem website.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. bachem.com [bachem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. microsaic.com [microsaic.com]
Application Notes & Protocols: Strategic Incorporation of Boc-Dab(Boc)-OH.DCHA for Peptides with Modified Side Chains
Abstract
The synthesis of peptides with non-canonical amino acids is a cornerstone of modern drug discovery and chemical biology, enabling the creation of molecules with enhanced stability, novel functionalities, and tailored therapeutic properties. Diaminobutyric acid (Dab), with its reactive side-chain primary amine, is a particularly valuable building block for introducing sites for conjugation, branching, or cyclization. This guide provides a detailed examination of Nα,Nγ-bis(tert-butyloxycarbonyl)-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-Dab(Boc)-OH.DCHA), a key reagent for this purpose. We will dissect its unique protecting group strategy, outline its primary applications within Boc-based solid-phase peptide synthesis (SPPS), and provide detailed, field-proven protocols for its successful incorporation and subsequent modification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage Dab-containing peptides in their work.
The Strategic Role of Diaminobutyric Acid in Peptide Chemistry
Diaminobutyric acid (Dab) is an amino acid analogue of ornithine and lysine, differing in the length of its side chain. This side chain terminates in a primary amine (the γ-amino group), which serves as a versatile chemical handle. Unlike the α-amino group involved in forming the peptide backbone, the γ-amino group can be selectively modified to create sophisticated peptide architectures.
The Principle of Orthogonal Protection:
Successful peptide synthesis, particularly of complex structures, relies on the concept of orthogonal protecting groups.[1][2] An ideal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[3] The two most common strategies in solid-phase peptide synthesis (SPPS) are:
-
Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed with moderate acids like trifluoroacetic acid (TFA). Side chains are protected by more robust acid-labile groups like benzyl (Bzl), which require a strong acid like hydrofluoric acid (HF) for cleavage.[2][4]
-
Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, removed with a base like piperidine. Side chains are protected by acid-labile groups like tert-butyl (tBu), which are removed during the final cleavage from the resin with TFA.[2][3]
This orthogonality is crucial when a side chain needs to be modified while the peptide remains anchored to the solid support.
Deconstructing the this compound Protecting Group Strategy
A critical point of understanding for this compound is that the two Boc groups are not orthogonal to each other . Both the Nα-Boc and the Nγ-Boc groups are acid-labile and will be removed simultaneously under the same conditions (e.g., TFA or HF).[2][4]
So, when is this reagent the correct choice?
This compound is specifically designed for use in Boc/Bzl-based SPPS where the objective is to produce a final, cleaved peptide that possesses a free primary amine on the Dab side chain. This free amine is then available for modification in the solution phase after the peptide has been cleaved from the resin and purified.
The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity, stability, and ease of handling, but it must be converted to the free acid prior to the coupling step in synthesis.[5][6][7]
Comparative Analysis of Dab Derivatives
To make an informed decision, a researcher must choose the Dab derivative that fits their overall synthetic strategy. The table below compares Boc-Dab(Boc)-OH with other commonly used derivatives that offer true orthogonality for on-resin modifications.
| Derivative | Nα Protection | Nγ (Side-Chain) Protection | Deprotection Conditions | Primary Application |
| Boc-Dab(Boc)-OH | Boc (Acid-labile) | Boc (Acid-labile) | Nα: TFA (repetitive) Nγ: HF or TFMSA (final cleavage) | Boc-SPPS for peptides with a free Dab side chain post-cleavage. |
| Fmoc-Dab(Boc)-OH [8][9] | Fmoc (Base-labile) | Boc (Acid-labile) | Nα: Piperidine (repetitive) Nγ: TFA (final cleavage) | Standard Fmoc-SPPS where the Dab side chain is deprotected during final cleavage. |
| Boc-Dab(Fmoc)-OH [10] | Boc (Acid-labile) | Fmoc (Base-labile) | Nα: TFA (repetitive) Nγ: Piperidine (selective, on-resin) | Boc-SPPS for selective on-resin side-chain modification. |
| Fmoc-Dab(ivDde)-OH | Fmoc (Base-labile) | ivDde (Hydrazine-labile) | Nα: Piperidine (repetitive) Nγ: ~2% Hydrazine in DMF (selective, on-resin) | Fmoc-SPPS for highly orthogonal on-resin side-chain modification. |
| Boc-Dab(Z)-OH [11] | Boc (Acid-labile) | Z/Cbz (Hydrogenolysis-labile) | Nα: TFA (repetitive) Nγ: H₂/Pd or HBr/AcOH | Boc-SPPS with an alternative side-chain deprotection option. |
Application Protocol: Synthesis of a Linear Peptide using this compound
This protocol outlines the incorporation of this compound into a peptide sequence using manual Boc-SPPS.
Causality Note: The Boc/Bzl strategy is chosen here because the side-chain protecting group of our target amino acid (Boc) is labile to the same conditions as the Nα-protecting group. This protocol is therefore designed for synthesizing a peptide that will have a reactive amine on the Dab side chain after final cleavage.
Step-by-Step Methodology
-
Preparation of the Free Acid:
-
Rationale: The DCHA salt is not suitable for direct use in coupling reactions. It must be converted to the free carboxylic acid.
-
Dissolve this compound (1.2 eq relative to resin substitution) in a suitable organic solvent (e.g., DCM or DMF).
-
Wash the organic solution three times with an aqueous 10% potassium bisulfate (KHSO₄) solution to remove the dicyclohexylamine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting solid is the free acid, ready for coupling.
-
-
Resin Preparation:
-
Start with a suitable Boc-compatible resin (e.g., MBHA resin for a C-terminal amide).
-
Swell the resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
-
Nα-Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, drain, and repeat with a second 50% TFA/DCM treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA and the cleaved t-butyl carbocation.
-
-
Neutralization:
-
Rationale: The N-terminal amine is protonated as a TFA salt after deprotection and must be neutralized to the free amine for efficient coupling.
-
Wash the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).
-
Wash again with DCM (5x) to remove excess DIEA.
-
-
Coupling of Boc-Dab(Boc)-OH:
-
In a separate vessel, pre-activate the prepared Boc-Dab(Boc)-OH free acid (1.2 eq) with a coupling reagent like HBTU (1.2 eq) and HOBt (1.2 eq) in DMF, in the presence of DIEA (2.4 eq), for 5-10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation: Monitor the coupling reaction for completion using a qualitative test like the Kaiser test (ninhydrin test). A negative result (beads remain colorless/yellow) indicates a complete reaction.
-
-
Capping (Optional but Recommended):
-
Rationale: To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step is advised.
-
After coupling, wash the resin with DMF.
-
Add a solution of acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v) and agitate for 15 minutes.
-
Wash thoroughly with DMF and DCM.
-
-
Chain Elongation:
-
Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Rationale: This final step simultaneously cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the Dab side chain.
-
After synthesizing the full sequence, wash the resin with DCM and dry it under vacuum.
-
Carefully perform a final cleavage using a strong acid cocktail, typically anhydrous HF or trifluoromethanesulfonic acid (TFMSA), with appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues.
-
Safety Precaution: HF is extremely hazardous and must be handled only in a specialized apparatus by trained personnel.
-
After cleavage, precipitate the crude peptide in cold diethyl ether, centrifuge, wash, and dry. The resulting peptide will have a free γ-amino group on the Dab residue.
-
Protocol: Post-Synthesis (Solution-Phase) Modification of the Dab Side Chain
This protocol provides a general method for labeling the purified Dab-containing peptide with a fluorescent tag, fluorescein isothiocyanate (FITC), as a representative example of solution-phase modification.
Step-by-Step Methodology
-
Peptide Preparation:
-
Purify the crude peptide from the SPPS cleavage (Section 3, Step 8) using reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain a fluffy white powder.
-
Dissolve a known amount of the peptide in a suitable buffer. For FITC labeling, a 0.1 M sodium bicarbonate buffer (pH ~9.0) is effective. The basic pH ensures the target amine is deprotonated and nucleophilic.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of FITC in anhydrous DMF or DMSO.
-
Add the FITC solution dropwise to the stirring peptide solution. A 1.5- to 5-fold molar excess of FITC is typically sufficient.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light (FITC is light-sensitive).
-
-
Reaction Quenching & Purification:
-
Rationale: Quench the reaction to consume any remaining FITC, which could interfere with purification.
-
Add a primary amine-containing buffer, such as 1 M Tris-HCl, and stir for 30 minutes.
-
Acidify the reaction mixture with a small amount of TFA to ensure compatibility with RP-HPLC conditions.
-
Purify the labeled peptide from unreacted FITC and unlabeled peptide using RP-HPLC. The labeled peptide will have a significantly different retention time due to the hydrophobicity of the fluorescein moiety.
-
-
Verification and Storage:
-
Confirm the identity and purity of the final labeled peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
-
Lyophilize the pure, labeled peptide and store it at -20°C or -80°C, protected from light.
-
Troubleshooting and Expert Insights
-
Incomplete Coupling of Boc-Dab(Boc)-OH: This derivative is somewhat bulky. If the Kaiser test is positive after the initial coupling, do not proceed to the next deprotection. Instead, perform a second coupling with a fresh batch of activated amino acid.
-
Poor Solubility of the DCHA Salt: The DCHA salt is generally soluble in DCM/DMF, but if issues arise, gentle warming can help. Ensure complete dissolution before proceeding with the aqueous wash to generate the free acid.
-
Side Reactions During Cleavage: The free amine on the Dab side chain, once deprotected, can be reactive. Ensure that cleavage cocktails contain sufficient scavengers to prevent side reactions, especially with residues like Trp, Met, or Cys.
-
Solution-Phase Labeling: The primary challenge is often over-labeling (e.g., at the N-terminus as well as the Dab side chain). This can be controlled by careful stoichiometry and pH adjustment. If the N-terminus must remain free, it should be temporarily protected during the solution-phase reaction using a removable protecting group.
Conclusion
This compound is a valuable, albeit specific, tool for peptide chemists. Its utility is realized within the framework of Boc/Bzl solid-phase synthesis for the express purpose of generating peptides with a free γ-amino group on a D-configured diaminobutyric acid residue. Understanding its non-orthogonal nature is key to its correct application, distinguishing it from other Dab derivatives that permit on-resin side-chain manipulations. By following the detailed protocols and considering the strategic insights provided, researchers can confidently incorporate this building block to create novel, functionalized peptides for a wide array of applications in science and medicine.
References
-
Frank, R. (2002). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. ResearchGate. [Link]
-
P3 BioSystems. Unusual Amino Acids - Diaminobutyric Acid (Dab). [Link]
-
Roviello, G. N., et al. (2006). Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety. ResearchGate. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45357174, Boc-D-Dab(Z)-OH.DCHA. [Link]
-
Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. [Link]
-
MySkinRecipes. BOC-D-DAB(ALOC)-OHDCHA. [Link]
-
Mishima, Y., et al. (2007). Facile Synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric Acids Mediated by Polymer-Supported Hypervalent Iodine Reagent in Water. Journal of the Chemical Society of Japan. [Link]
- Google Patents.
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. Fmoc-D-Dab(Boc)-OH. [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. BOC-D-DAB(ALOC)-OHDCHA [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Diaminobutyric Acid (Dab), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. Boc-D-Dab(Z)-OH.DCHA | C29H47N3O6 | CID 45357174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Diaminobutyric Acid into Peptide Sequences for Enhanced Functionality
Introduction: The Versatility of Diaminobutyric Acid in Peptide Engineering
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, L-2,4-diaminobutyric acid (DAB), a homolog of lysine, offers a unique side-chain primary amine that serves as a versatile anchor for a multitude of chemical modifications. This additional functionality allows for the creation of branched peptides, the attachment of labels or cytotoxic payloads, and the synthesis of cyclic peptides with constrained conformations. Peptides containing DAB have shown significant potential in various therapeutic areas, including the development of novel antimicrobial agents and targeted drug conjugates.[1][2] For instance, the well-known cosmetic peptide, dipeptide diaminobutyroyl benzylamide diacetate, leverages DAB in its structure to mimic the muscle-relaxing effects of a peptide found in snake venom.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of diaminobutyric acid into peptide sequences. We will delve into the critical aspects of orthogonal protection strategies, provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), and discuss the essential techniques for purification and characterization of the final peptide product.
The Chemistry of Diaminobutyric Acid: Properties and Considerations
Diaminobutyric acid is characterized by the presence of two amino groups: the α-amino group involved in peptide bond formation and the γ-amino group on the side chain. The successful synthesis of DAB-containing peptides hinges on the differential protection of these two functionalities.[4]
| Property | Description |
| Chemical Formula | C₄H₁₀N₂O₂ |
| Molecular Weight | 118.13 g/mol |
| Structure | A four-carbon amino acid with amino groups at positions 2 and 4. |
| Key Feature | The side-chain primary amine (γ-amino group) provides a reactive handle for modifications. |
| Chirality | Exists as L- and D-enantiomers. The L-form is commonly used in peptide synthesis. |
Orthogonal Protection Strategies for the DAB Side Chain
The core principle of successfully incorporating DAB into a peptide sequence lies in the concept of orthogonal protection. This strategy employs protecting groups for the α-amino and γ-amino groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification.[5]
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality & Rationale |
| tert-Butoxycarbonyl | Boc | Mild acid (e.g., Trifluoroacetic acid - TFA) | Orthogonal to the Fmoc group. The Boc group is stable to the basic conditions used for α-Fmoc removal, making Fmoc-Dab(Boc)-OH a robust and widely used building block in Fmoc-based SPPS.[4][6] |
| Methyltrityl | Mtt | Very mild acid (e.g., 1-2% TFA in DCM, or HFIP) | Orthogonal to both Fmoc and tBu groups. The Mtt group can be selectively removed on-resin to unmask the side-chain amine for branching or labeling, while the rest of the peptide remains protected.[7] |
| 4-Nosyl | Ns | Thiophenol and a mild base (e.g., DBU) | Offers an additional layer of orthogonality, being stable to both the basic conditions for Fmoc removal and the acidic conditions for Boc/tBu removal. This is particularly useful for complex, multi-functionalized peptides.[8] |
Solid-Phase Peptide Synthesis (SPPS) of DAB-Containing Peptides: A Detailed Protocol
The Fmoc/tBu strategy is the most common and versatile approach for the synthesis of DAB-containing peptides due to its mild deprotection conditions.[9] The following protocol outlines the manual synthesis of a generic peptide containing a Fmoc-Dab(Boc)-OH residue.
Diagram: General Workflow for Fmoc-Based SPPS
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Experimental Protocol: Incorporation of Fmoc-Dab(Boc)-OH
This protocol is based on a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-Dab(Boc)-OH)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[9]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5) or a simpler TFA/TIS/H₂O (95:2.5:2.5) cocktail if the sequence is not prone to side reactions.[4]
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the resin linker. Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling (for standard residues):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with HBTU/HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative result (colorless to yellow beads) indicates a successful coupling.[4]
-
Wash the resin with DMF (5-7 times).
-
-
Incorporation of Fmoc-Dab(Boc)-OH: Follow the same coupling procedure as in step 3, using Fmoc-Dab(Boc)-OH. Due to the potential for steric hindrance, a longer coupling time or a double coupling (repeating the coupling step) may be necessary.
-
Peptide Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
On-Resin Side-Chain Modification: A Protocol for Mtt Deprotection
The use of an Mtt protecting group on the DAB side chain allows for selective deprotection and subsequent modification on the solid support.
Diagram: On-Resin Side-Chain Modification Workflow
Caption: Workflow for selective on-resin deprotection of the Mtt group and subsequent side-chain modification.
Experimental Protocol: Selective Mtt Group Removal
Materials:
-
Peptide-resin containing a Dab(Mtt) residue
-
Mtt Cleavage Solution: 1% (v/v) TFA and 2% (v/v) Triisopropylsilane (TIS) in DCM
-
DCM, Methanol (MeOH), DMF
-
Neutralization Solution: 1% (v/v) DIPEA in DMF
Procedure:
-
Suspend the peptide-resin in the Mtt cleavage solution (approx. 10 mL per gram of resin).
-
Gently agitate at room temperature for 30 minutes. Repeat this step until the deprotection is complete (can be monitored by adding a few beads to TFA, an orange color indicates the presence of the trityl cation).
-
Filter the resin and wash sequentially with DCM (2x), MeOH (2x), DCM (2x), and DMF (2x).
-
Neutralize the resin by washing with the neutralization solution (2x).
-
Wash the resin with DMF (2x). The resin is now ready for on-resin modification of the deprotected DAB side-chain amine.[7]
Purification and Analysis of DAB-Containing Peptides
The crude peptide obtained after cleavage is a mixture of the target peptide and various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[10]
Purification by RP-HPLC
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of acetonitrile in water, with 0.1% TFA as an ion-pairing agent, is commonly employed. The gradient is optimized to achieve the best separation of the target peptide from impurities.[11][12]
-
Detection: UV absorbance at 210-220 nm is used to detect the peptide bonds.
-
Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a fluffy white powder.[10][11]
Analysis and Characterization
-
Analytical RP-HPLC: To assess the purity of the final product. A sharp, single peak is indicative of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. The observed mass should match the calculated theoretical mass. Fragmentation analysis (MS/MS) can be used to verify the peptide sequence.[13][14]
| Analytical Technique | Purpose | Typical Result |
| Analytical RP-HPLC | Purity assessment | A chromatogram showing the percentage of the main peak area relative to the total peak area. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A mass spectrum showing the [M+H]⁺ ion and other charged states corresponding to the theoretical mass of the peptide. |
| Tandem MS (MS/MS) | Sequence verification | Fragmentation spectra (b and y ions) that can be matched to the expected fragmentation pattern of the peptide sequence. |
Liquid-Phase Peptide Synthesis (LPPS)
While SPPS is the dominant method for peptide synthesis, liquid-phase peptide synthesis (LPPS) offers advantages for large-scale production of shorter peptides.[15] In LPPS, the peptide is synthesized in solution, and purification is performed after each step.[15] The same principles of orthogonal protection for the DAB side chain apply. A recent advancement, the PEPSTAR method, utilizes a "nanostar" support to combine the benefits of LPPS with efficient nanofiltration for purification, streamlining the process.[16]
Applications of DAB-Containing Peptides
The unique properties of DAB make it a valuable component in the design of peptides for various applications:
-
Antimicrobial Peptides: The cationic nature of the DAB side chain at physiological pH is crucial for the interaction of antimicrobial peptides with negatively charged bacterial membranes, contributing to their bactericidal activity.[1][2]
-
Drug Conjugation: The side-chain amine provides a specific site for the attachment of drugs, imaging agents, or other molecules to create targeted therapeutics.
-
Cosmeceuticals: As seen in dipeptide diaminobutyroyl benzylamide diacetate (Syn-Ake), DAB-containing peptides can be designed to interact with biological targets to achieve desired cosmetic effects, such as reducing the appearance of wrinkles.[3]
-
Structural Scaffolds: The ability to introduce branches or cyclize peptides via the DAB side chain allows for the creation of conformationally constrained peptides with enhanced stability and receptor binding affinity.
Troubleshooting Common Challenges
| Challenge | Potential Cause | Recommended Solution |
| Incomplete Coupling of DAB | Steric hindrance from the protecting group and the growing peptide chain. | Use a more potent coupling reagent like HATU. Increase coupling time or perform a double coupling.[17] |
| Lactamization of Fmoc-Dab(Mtt)-OH | The building block can undergo intramolecular cyclization upon activation, leading to poor coupling efficiency. | Use a pre-incubation-free protocol with the coupling reagent DEPBT. Alternatively, choose a different orthogonally protected DAB derivative like Fmoc-Dab(Boc)-OH.[3][18] |
| Peptide Aggregation | Interchain hydrogen bonding of the growing peptide, especially in hydrophobic sequences. | Synthesize on a low-substitution resin. Use solvents like NMP or add chaotropic salts (e.g., LiCl). Couple at a higher temperature. |
Conclusion
The incorporation of diaminobutyric acid into peptide sequences is a powerful strategy for enhancing their therapeutic and functional properties. A thorough understanding of orthogonal protection schemes and the optimization of synthesis and purification protocols are paramount to success. This application note provides a robust framework and detailed methodologies to guide researchers in the efficient and reliable synthesis of DAB-containing peptides, paving the way for the development of novel and innovative peptide-based therapeutics and research tools.
References
-
Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group From Amines. Aapptec Peptides. Available at: [Link]
-
Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601–2604. Available at: [Link]
-
Avrahami, D., & Shai, Y. (2004). Evaluation of l-2,4-diaminobutyric acid-based ultrashort cationic lipopeptides as potential antimicrobial and anticancer agents. Journal of Biological Chemistry, 279(13), 12277-12285. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
-
Yan, H., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. AMB Express, 6(1), 103. Available at: [Link]
-
The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. Available at: [Link]
-
Peptide Purification. AAPPTec. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Mass Change of Peptides After Fragmentation in Mass Spectrometry. BiotechPack. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(4), 466-476. Available at: [Link]
-
Han, M., et al. (2025). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. JACS Au. Available at: [Link]
- EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives. Google Patents.
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. Available at: [Link]
-
Livingston, A. G., et al. (2021). Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR). Angewandte Chemie International Edition, 60(15), 7786-7793. Available at: [Link]
-
Harrison, A. G., & Yalcin, T. (2021). Fragmentation reactions of protonated α,ω‐diamino carboxylic acids: The importance of functional group interactions. Journal of Mass Spectrometry, 56(1), e4655. Available at: [Link]
-
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. renyi.hu [renyi.hu]
- 13. Mass Change of Peptides After Fragmentation in Mass Spectrometry [en.biotech-pack.com]
- 14. sci-hub.red [sci-hub.red]
- 15. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 16. Liquid Phase Peptide Synthesis via One‐Pot Nanostar Sieving (PEPSTAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chempep.com [chempep.com]
- 18. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
Application Notes & Protocols: Strategic Incorporation of Boc-L-Dab(Boc)-OH·DCHA in Boc/Bzl Solid-Phase Peptide Synthesis
Introduction: The Strategic Value of Diaminobutyric Acid in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide chemistry, enabling the systematic assembly of complex peptide sequences. The Boc/Bzl protection strategy, a classical and robust methodology, relies on a gradient of acid lability to achieve selective deprotection and chain elongation.[1][2] Within this framework, the incorporation of non-proteinogenic amino acids like L-α,γ-diaminobutyric acid (Dab) offers a powerful tool for designing peptides with enhanced structural and functional properties.
Boc-L-Dab(Boc)-OH is a derivative of Dab where both the α-amino and the side-chain γ-amino groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The dicyclohexylamine (DCHA) salt form, Boc-L-Dab(Boc)-OH·DCHA, enhances the compound's crystallinity, stability, and handling, making it a preferred reagent for SPPS.[3][4] The presence of a second primary amine on the side chain allows for subsequent modifications, such as lactam bridge formation for cyclization, attachment of reporter molecules, or the creation of branched peptides.
This guide provides an in-depth examination of the Boc/Bzl strategy and presents detailed, field-proven protocols for the efficient and successful incorporation of Boc-L-Dab(Boc)-OH·DCHA into synthetic peptides.
Core Principles: The Boc/Bzl Protection Strategy
The Boc/Bzl strategy is predicated on differential acid stability. The Nα-Boc group is a temporary protecting group, designed to be removed at each cycle of amino acid addition. This is typically achieved with a moderate acid, such as 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][6][7] In contrast, the side-chain protecting groups (and the resin linker) are "permanent" relative to the synthesis cycle, requiring a much stronger acid for removal, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[1][8]
The γ-Boc group on the Dab side chain functions as one of these permanent protecting groups. While it is the same chemical group as the Nα-Boc, its removal requires harsher conditions than the brief, repeated TFA treatments used for Nα-deprotection. This subtle but critical difference in lability is the key to the strategy's success.
The fundamental cycle of Boc-SPPS is a four-step process:
-
Deprotection: Selective removal of the Nα-Boc group to expose a free amine.
-
Neutralization: Conversion of the resulting ammonium salt to a reactive free amine using a hindered base.[9]
-
Coupling: Activation of the next Boc-protected amino acid's carboxyl group and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.
-
Washing: Thorough removal of excess reagents and byproducts to ensure high fidelity in the subsequent cycle.[9]
This iterative process is continued until the desired peptide sequence is assembled.
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield resin or PAM resin (for peptide acids), MBHA or BHA resin (for peptide amides).[1][7]
-
Amino Acid Derivative: Boc-L-Dab(Boc)-OH·DCHA
-
Solvents: Dichloromethane (DCM, peptide synthesis grade), N,N-Dimethylformamide (DMF, peptide synthesis grade), Isopropanol (IPA).
-
Deprotection Solution: 25-50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Neutralization Solution: 5-10% (v/v) Diisopropylethylamine (DIEA) in DCM.
-
Coupling Reagents: HBTU, HATU, or DIC/HOBt (see Table 1).
-
Capping Solution (Optional): Acetic Anhydride and DIEA in DCM/DMF.
-
Cleavage Cocktail: Anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (see Table 2).
-
Precipitation/Wash Solvent: Cold Diethyl Ether.
Protocol 1: Incorporation of Boc-L-Dab(Boc)-OH·DCHA
This protocol details a single coupling cycle for incorporating the Dab derivative into a growing peptide chain attached to the solid support.
1. Resin Preparation:
-
Swell the peptide-resin (e.g., 0.2 mmol scale) in DCM for 30-60 minutes in a suitable reaction vessel.
2. Nα-Boc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (25-50% TFA in DCM, ~10 mL/g resin).
-
Gently agitate for 1-2 minutes, drain, and repeat with fresh deprotection solution.
-
Drain the solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DCM (3x) to remove residual acid.
3. Neutralization:
-
Add the neutralization solution (5-10% DIEA in DCM) to the resin.
-
Agitate for 2-5 minutes, drain, and repeat.
-
Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for coupling.
4. Activation and Coupling (HBTU Method):
-
In a separate vial, dissolve Boc-L-Dab(Boc)-OH·DCHA (3-4 equivalents relative to resin loading) and HBTU (0.95 eq. relative to the amino acid) in a minimal amount of DMF.
-
Rationale: The DCHA salt must be protonated to free the carboxylic acid for activation. HBTU, an aminium salt, is a highly efficient coupling reagent that minimizes side reactions like racemization.[10]
-
Add DIEA (2 eq. relative to HBTU) to the vial. The first equivalent of DIEA neutralizes the DCHA salt, and the second activates the coupling reaction.
-
Briefly vortex the solution and immediately add it to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
5. Monitoring Reaction Completion:
-
Take a small sample of resin beads, wash them thoroughly with DCM and ethanol, and perform a Kaiser (ninhydrin) test.
-
Expected Result: A negative Kaiser test (beads remain yellow or colorless) indicates complete coupling (no free primary amines). A positive test (beads turn deep blue) signifies incomplete coupling.
-
If Incomplete: Continue coupling for another hour or drain, wash, and recouple with a fresh solution of activated amino acid.
6. Capping (Optional):
-
To prevent the formation of deletion sequences, any unreacted N-terminal amines can be permanently blocked.
-
Wash the resin with DCM and add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM.
-
React for 20-30 minutes, then drain and wash thoroughly with DCM (3x) and IPA (1x).[2]
7. Final Wash:
-
After successful coupling, wash the resin with DCM (3x), IPA (1x), and finally DCM (3x) to prepare it for the next deprotection cycle.
Table 1: Common Coupling Reagents for Boc-SPPS
| Coupling Reagent | Activation Method | Advantages | Considerations |
| HBTU/HATU | In situ activation with a tertiary base (e.g., DIEA) | Fast, efficient, low racemization, forms soluble byproducts.[10] | Higher cost than carbodiimides. |
| DIC/HOBt | Carbodiimide activation with an additive | Cost-effective, reliable. | Forms insoluble DCU/DIU byproduct (with DCC/DIC), potential for side reactions if HOBt is omitted.[11] |
| Symmetrical Anhydride | Pre-activation of 2 eq. of amino acid with 1 eq. of DIC | Highly reactive, very effective for hindered couplings. | Requires an extra preparation step, uses excess amino acid.[11] |
Protocol 2: Final Cleavage and Deprotection
This protocol is performed once the entire peptide sequence is assembled. It simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the γ-Boc of Dab and Bzl-based groups.
WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus and a certified fume hood.
1. Resin Preparation:
-
Thoroughly dry the fully assembled peptide-resin under high vacuum for several hours.
-
Place the dried resin (e.g., ~1 g) into the reaction vessel of an HF cleavage apparatus.
2. Addition of Scavengers:
-
Add a pre-chilled "scavenger cocktail" to the resin. Scavengers are crucial for trapping the highly reactive carbocations (e.g., tert-butyl, benzyl) generated during cleavage, preventing them from modifying sensitive residues like Trp, Met, or Tyr.[12]
-
For a peptide containing Dab, a typical cocktail is the "High HF" method: 90% HF, 5% p-cresol, 5% thioanisole.
Table 2: Common Scavengers for HF Cleavage
| Scavenger | Target Residues/Function | Typical Concentration (v/v) |
| Anisole / p-Cresol | Protects Tyrosine, traps benzyl and other cations. | 5-10% |
| Thioanisole | Protects Tryptophan, assists in removing sulfoxide groups from Met(O). | 5-10% |
| Ethanedithiol (EDT) | Reverses Trp modification, scavenges trityl groups. | 2-5% |
3. HF Cleavage Reaction:
-
Cool the reaction vessel to 0°C in an ice bath.
-
Carefully distill the required volume of anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
4. HF Removal and Peptide Precipitation:
-
Remove the HF under a stream of nitrogen followed by high vacuum.
-
Add ice-cold diethyl ether to the vessel to precipitate the crude peptide.
-
Triturate the resin/peptide mixture to ensure the peptide fully precipitates as a fine powder.
5. Peptide Isolation and Purification:
-
Filter the peptide precipitate and wash it several times with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum.
-
Dissolve the peptide in an appropriate aqueous buffer (e.g., containing acetonitrile and a small amount of acetic acid or TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Troubleshooting and Scientific Insights
-
Incomplete Coupling of Dab: Due to the presence of two Boc groups, Boc-L-Dab(Boc)-OH is a sterically bulky amino acid. If the Kaiser test remains positive, consider extending the coupling time, using a more potent activator like HATU, or performing a double coupling.
-
Premature γ-Boc Deprotection: While generally stable, the γ-Boc group can be partially cleaved by excessive exposure to the TFA deprotection solution. This can lead to undesired branching of the peptide chain. To mitigate this, adhere strictly to the recommended deprotection times (20-30 minutes total per cycle).
-
Side Reactions during Cleavage: Without proper scavengers, the tert-butyl cation released from the multiple Boc groups can alkylate sensitive residues. The choice of scavenger cocktail is critical and must be tailored to the peptide's composition.[13] For example, sequences rich in Cys or Trp may require different scavenger combinations.[9][13]
Conclusion
The strategic incorporation of Boc-L-Dab(Boc)-OH·DCHA using the Boc/Bzl protection strategy is a robust and effective method for creating peptides with unique functionalities. By understanding the principles of differential acid lability and adhering to optimized protocols for coupling and cleavage, researchers can successfully synthesize complex Dab-containing peptides. Careful attention to reaction monitoring, the choice of coupling reagents, and the composition of the final cleavage cocktail are paramount to achieving high yield and purity in the final product.
References
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- BenchChem. (2025).
- ChemPep. Boc Solid Phase Peptide Synthesis.
- Sunresin. Boc / Bzl Solid Phase Synthesis.
- J-Stage. (1955). Synthesis of Peptides Containing α, γ-Diaminobutyric Acid. I.
- ResearchGate. (2019). A schematic representation of peptide synthesis using Boc protected....
- AAPPTec Peptides. Amino Acid Sidechain Deprotection.
- ChemicalBook. BOC-DAB(BOC)-OH DCHA Product Description.
- AAPPTec Peptides. Coupling Reagents.
- Merck Millipore. Novabiochem® Coupling reagents.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Chengdu Alfa Biotechnology Co., Ltd. Boc-Dab(Boc)-OH·DCHA,201472-66-4.
- PubMed. (1996).
- (2014). Methods and protocols of modern solid phase peptide synthesis.
- PubMed. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif.
- ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides.
- AWS. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Boc-Dab(Boc)-OH·DCHA,201472-66-4_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
Application Note: Synthesis of Peptide Libraries Using Boc-Dab(Boc)-OH.DCHA
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Diaminobutyric Acid in Peptide Libraries
Peptide libraries are a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of unique sequences to identify novel therapeutic leads, diagnostic agents, and research tools.[1] The power of these libraries is significantly enhanced by incorporating non-canonical amino acids, which can introduce unique structural constraints, improve proteolytic stability, and present novel pharmacophores.[2][3]
L-2,4-diaminobutyric acid (Dab), a non-canonical amino acid, is of particular interest. Its side chain contains a primary amine, which, depending on the synthetic strategy, can be used for site-specific modifications, cyclization, or to mimic basic residues like lysine but with a shorter side chain. This guide focuses on the use of Nα-Boc, Nγ-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-D-Dab(Boc)-OH·DCHA) , a key building block for incorporating Dab into peptide libraries using the robust, classic methodology of Boc/Bzl solid-phase peptide synthesis (SPPS).
The use of the D-enantiomer can further enhance peptide stability against enzymatic degradation, a critical attribute for therapeutic candidates.[3] This application note provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and expert insights for the successful synthesis of peptide libraries using this versatile reagent.
The Chemistry of Boc-D-Dab(Boc)-OH·DCHA in Boc-SPPS
The successful synthesis of peptides relies on the strategic use of protecting groups to ensure that peptide bonds form only between the desired amino and carboxyl groups.[4][5] The choice of protecting group dictates the entire synthetic strategy.[6] Boc-D-Dab(Boc)-OH·DCHA is designed specifically for the Boc/Bzl strategy of SPPS.
-
Nα-Boc Group : The α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. This is a "temporary" protecting group, removed at each cycle of the synthesis using a moderately strong acid like trifluoroacetic acid (TFA).[6][]
-
Nγ-Boc Group : The side-chain (gamma) amino group is also protected by a Boc group. In the context of the Boc/Bzl strategy, this is considered a "permanent" protecting group. It is stable to the repetitive TFA treatments used to remove the Nα-Boc group but is removed during the final, harsh acidolytic cleavage step (e.g., using anhydrous hydrogen fluoride, HF).[6]
-
DCHA Salt : The dicyclohexylammonium (DCHA) salt is formed with the C-terminal carboxylic acid. This enhances the crystalline nature and shelf-life of the amino acid derivative, making it easier to handle and store. However, this salt must be converted back to the free acid immediately before the coupling reaction.[8]
This protection scheme is non-orthogonal with respect to the Dab side chain, meaning both the Nα and Nγ amino groups are protected by groups removed under similar (acidic) conditions, albeit of different strengths.[9][10] The strategy is to keep the side chain protected throughout the synthesis and deprotect it simultaneously with the final cleavage from the resin.
Visualizing the Building Block
Caption: Chemical structure of the Boc-D-Dab(Boc)-OH DCHA salt.
Experimental Protocols
These protocols are designed for manual synthesis but can be adapted for automated synthesizers. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Conversion of DCHA Salt to Free Acid
Rationale: The dicyclohexylammonium ion will interfere with the coupling reaction. It must be removed to generate the free carboxylic acid, which is the active species for peptide bond formation. This is typically achieved by an aqueous workup.
Materials:
-
Boc-D-Dab(Boc)-OH·DCHA
-
Ethyl acetate (EtOAc)
-
10% w/v aqueous solution of citric acid
-
Saturated aqueous solution of sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-D-Dab(Boc)-OH·DCHA salt in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with the 10% citric acid solution. This protonates the carboxylate and extracts the dicyclohexylamine into the aqueous layer as its citrate salt.
-
Wash the organic layer once with brine to remove residual water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the free acid as a foam or oil.
-
Crucial Insight: Use the resulting free acid immediately in the coupling step, as it is less stable than the DCHA salt form.
Protocol 2: The Boc-SPPS Cycle for Peptide Elongation
Rationale: SPPS involves a repeated cycle of deprotection, neutralization, and coupling to build the peptide chain on an insoluble resin support.[4][10] This allows for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.
Materials:
-
Peptide-resin (e.g., Boc-Gly-Merrifield resin)
-
Dichloromethane (DCM)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents: e.g., HBTU/DIEA or DIC/HOBt in DMF
-
Amino acid to be coupled (e.g., freshly prepared Boc-D-Dab(Boc)-OH)
-
Reaction vessel with a sintered glass filter
Caption: The iterative cycle of solid-phase peptide synthesis using the Boc/Bzl strategy.
Procedure (for a 0.1 mmol scale synthesis):
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel. Drain the solvent.
-
Boc Deprotection: Add the deprotection solution (50% TFA in DCM) to the resin. Agitate for 2 minutes, drain, then add fresh deprotection solution and agitate for 20-30 minutes.[6] The resin will now have a protonated N-terminal amine (a trifluoroacetate salt).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (5-6 times) to remove all traces of TFA.
-
Neutralization: Add the neutralization solution (5-10% DIEA in DCM) and agitate for 5-10 minutes. This converts the amine salt to a free amine.[6]
-
Expert Insight: Using a hindered base like DIEA is crucial. Less hindered bases can cause side reactions. Perform this step twice for best results.
-
-
Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (3 times) followed by DMF (3 times) to prepare for the coupling step.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of the Boc-amino acid (e.g., the prepared Boc-D-Dab(Boc)-OH) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.
-
Add 6-8 equivalents of DIEA to activate the mixture (solution may change color).
-
Immediately add the activated amino acid solution to the drained, neutralized resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue/purple), repeat the coupling step.[8]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.
Protocol 3: Final Cleavage and Deprotection
Rationale: The final step uses a very strong acid to cleave the completed peptide from the resin support and simultaneously remove all side-chain protecting groups, including the Nγ-Boc group on the Dab residue.[6] Scavengers are included in the cleavage cocktail to trap reactive carbocations generated during the process, preventing side reactions with sensitive residues like Met, Trp, and Cys.[10]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
HF cleavage apparatus (if using HF)
-
Cold diethyl ether
-
Centrifuge
Table 1: Common Cleavage Cocktails for Boc-SPPS
| Cleavage Reagent | Typical Cocktail Composition (v/v) | Key Features |
| HF | HF:Anisole (90:10) | The "gold standard" for Boc/Bzl chemistry. Requires specialized apparatus. |
| TFMSA | TFMSA:TFA:Thioanisole:m-cresol (10:50:20:20) | A common, less hazardous alternative to HF. Often called "low-high" cleavage. |
Procedure (General):
-
Preparation: Place the dried peptide-resin in the appropriate reaction vessel within the cleavage apparatus.
-
Cleavage: Cool the vessel (typically to 0°C) and add the pre-chilled cleavage cocktail.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
Reagent Removal: Carefully remove the strong acid according to established safety procedures (e.g., by evaporation under a stream of nitrogen for TFA/TFMSA, or by specialized HF vacuum line).
-
Peptide Precipitation: Add a large volume of cold diethyl ether to the remaining slurry. The peptide should precipitate as a solid.
-
Isolation: Collect the peptide precipitate by centrifugation or filtration. Wash several times with cold ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: The crude peptide can now be purified, typically by reverse-phase HPLC.
Application to Peptide Library Synthesis: The Split-and-Pool Method
The protocols above can be systematically applied to generate vast "one-bead-one-compound" (OBOC) libraries using the split-and-pool method.
Caption: Diagram of the split-and-pool method for combinatorial library synthesis.
-
Split: Divide the starting resin into multiple equal portions.
-
Couple: In separate reaction vessels, couple a different amino acid (e.g., Boc-Ala-OH, Boc-Gly-OH, Boc-D-Dab(Boc)-OH) to each resin portion using Protocol 2.
-
Pool: Combine all resin portions into a single vessel. Wash and mix thoroughly. The resin is now a mixture where each bead has one of the first-position amino acids.
-
Repeat: Split the pooled resin again and couple the next set of amino acids.
-
Result: By repeating this process, a library is generated where each bead contains a unique peptide sequence. The incorporation of Boc-D-Dab(Boc)-OH at a specific step ensures that a subset of the library members will possess the Dab residue at that position.
Conclusion and Best Practices
The use of Boc-D-Dab(Boc)-OH·DCHA provides a reliable method for incorporating 2,4-diaminobutyric acid into peptide libraries via the Boc/Bzl SPPS strategy. The resulting primary amine on the Dab side chain, exposed after final cleavage, offers a valuable site for post-synthesis modification or can serve as a key element for molecular recognition. Success in this synthesis requires careful attention to the initial conversion of the DCHA salt, rigorous monitoring of coupling completion with the Kaiser test, and the use of appropriate scavengers during final cleavage to maintain the integrity of the peptide products.
References
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein®. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(21), 3899. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. GlobalCHEM. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. GlobalCHEM. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol School of Chemistry. [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. [Link]
-
Zhang, Z., et al. (2021). Automated affinity selection for rapid discovery of peptide binders. Chemical Science, 12(30), 10266-10273. [Link]
-
Grealish, M. P., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Bioconjugate Chemistry, 31(11), 2548-2560. [Link]
-
Chino, M., et al. (2007). Facile Synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric Acids Mediated by Polymer-Supported Hypervalent Iodine Reagent in Water. Journal of Peptide Science, 13(10), 673-677. [Link]
-
Taresco, V., et al. (2018). Evaluation of l-2,4-diaminobutyric acid-based ultrashort cationic lipopeptides as potential antimicrobial and anticancer agents. Journal of Peptide Science, 24(12), e3124. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
Jbara, M., et al. (2013). Site-specific cellular delivery of quantum dots with chemoselectively-assembled modular peptides. Chemical Communications, 49(78), 8794-8796. [Link]
-
Lam, L., & Yang, C. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. RSC Advances, 8(3), 1336-1344. [Link]
-
Karampelas, T., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Cells, 11(7), 1156. [Link]
Sources
- 1. neb.com [neb.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. fiveable.me [fiveable.me]
- 10. peptide.com [peptide.com]
Application of Boc-Dab(Boc)-OH.DCHA in Drug Discovery: A Technical Guide for Researchers
Introduction: The Strategic Importance of Diaminobutyric Acid in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and potency. However, native peptides often suffer from poor metabolic stability and limited oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations, enabling the development of robust and effective peptide-based drugs. Among these specialized building blocks, derivatives of 2,4-diaminobutyric acid (Dab) have emerged as particularly valuable tools for medicinal chemists.
This technical guide focuses on the application of Nα,Nγ-bis(tert-butyloxycarbonyl)-2,4-diaminobutyric acid dicyclohexylammonium salt, or Boc-Dab(Boc)-OH.DCHA . This reagent provides a unique platform for introducing a versatile primary amine into a peptide sequence, opening avenues for the construction of complex architectures such as branched peptides, cyclic peptides, and peptide-drug conjugates. The dual Boc protection strategy, while non-orthogonal, offers specific advantages in certain synthetic contexts, particularly within a Boc-based solid-phase peptide synthesis (SPPS) workflow. This guide will provide an in-depth exploration of the rationale behind its use, detailed experimental protocols, and illustrative applications in drug discovery.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Chemical Name | (S)-2,4-Bis[[(tert-Butoxy)carbonyl]amino]butanoic acid compd. with N-cyclohexylcyclohexanamine[1] |
| CAS Number | 201472-66-4[2] |
| Molecular Formula | C₂₆H₄₉N₃O₆[1][2] |
| Molecular Weight | 499.68 g/mol [2] |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C in a dry, well-ventilated place.[3] |
The dicyclohexylammonium (DCHA) salt form enhances the crystallinity and stability of the free acid, making it easier to handle and weigh. Prior to use in SPPS, the DCHA salt is typically converted to the free acid in situ during the activation step.
The Rationale for a Dual Boc Protection Strategy
While orthogonal protection schemes, such as Fmoc-Dab(Boc)-OH, are more common for selective side-chain modification, the use of Boc-Dab(Boc)-OH within a Boc-SPPS framework presents distinct strategic advantages in specific scenarios.
-
Simultaneous Deprotection: In the synthesis of peptides where multiple primary amines need to be unmasked in the final step, such as in the creation of certain peptide dendrimers or poly-lysine-like structures, the use of a uniform Boc protection scheme simplifies the final deprotection step. A single strong acid treatment, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), removes all Boc groups and cleaves the peptide from the resin simultaneously.[4]
-
Branched Peptide Synthesis: Boc-Dab(Boc)-OH can be strategically employed in the synthesis of branched peptides. After incorporation into the main peptide chain, both Boc groups can be removed, revealing two primary amines. These can then be used as anchor points for the synthesis of two new peptide chains, creating a branched structure.
-
Compatibility with Boc-SPPS: For laboratories primarily equipped for and experienced with Boc-SPPS, utilizing Boc-protected building blocks like Boc-Dab(Boc)-OH streamlines the workflow and avoids the need to switch between different chemistries.
It is crucial to recognize that this non-orthogonal approach precludes selective modification of the side-chain amine while the Nα-amine remains protected. Therefore, the choice between Boc-Dab(Boc)-OH and an orthogonally protected derivative is a critical strategic decision based on the desired final peptide architecture.
}
Applications in Drug Discovery
The unique structural features of diaminobutyric acid have been exploited in the development of several classes of therapeutic agents.
Antimicrobial Peptides (AMPs)
A significant application of Dab derivatives lies in the synthesis of antimicrobial peptides. The presence of multiple cationic charges is a key feature of many AMPs, as it facilitates their interaction with and disruption of negatively charged bacterial membranes.
-
Polymyxin Analogs: Polymyxins are a class of potent, last-resort antibiotics against multidrug-resistant Gram-negative bacteria. Their structure features a cyclic heptapeptide, a linear tripeptide chain, and a fatty acid tail, with multiple Dab residues contributing to their cationic nature.[5] The synthesis of novel polymyxin analogs with improved efficacy and reduced nephrotoxicity is an active area of research.[2] Boc-Dab(Boc)-OH can be a key building block in the total synthesis or semi-synthesis of these complex molecules.[2][6] For instance, in the semi-synthesis of polymyxin analogs, the native polymyxin can be enzymatically cleaved, followed by Boc protection of the remaining Dab side chains to create a scaffold for further modification.[6]
-
De Novo Designed AMPs: The incorporation of Dab residues is a common strategy in the de novo design of AMPs to enhance their cationic character and antimicrobial potency.[7][8]
Peptide-Drug Conjugates (PDCs)
The side-chain amine of Dab provides a convenient handle for the conjugation of small molecule drugs, creating targeted delivery systems. While orthogonally protected Dab derivatives are often preferred for this application to allow for precise control over the conjugation step, a dual Boc strategy can be employed if the conjugation is performed after the complete synthesis and deprotection of the peptide.
Constrained and Cyclic Peptides
The side-chain amine of Dab can be utilized to form a lactam bridge with a carboxylic acid side chain of another amino acid (e.g., aspartic acid or glutamic acid) within the peptide sequence. This intramolecular cyclization constrains the peptide's conformation, which can lead to increased receptor affinity, selectivity, and metabolic stability. While this often involves orthogonal protecting groups, a strategy involving simultaneous deprotection followed by a selective cyclization reaction in solution is also feasible.
}
Experimental Protocols
The following protocols provide a general framework for the use of this compound in Boc-SPPS. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Incorporation of Boc-Dab(Boc)-OH into a Peptide Sequence via Boc-SPPS
This protocol outlines a single coupling cycle for adding Boc-Dab(Boc)-OH to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Washing solvents (e.g., DMF, DCM, isopropanol)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Remove the N-terminal Boc group of the preceding amino acid by treating the resin with 50% TFA in DCM for 30 minutes.[4]
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIPEA in DMF (2 x 2 minutes).
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the reaction's completion. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.
-
If the test is positive, repeat the coupling step.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the deprotection of the Nα-Boc group of the newly added Dab residue and the coupling of the next amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of all Boc protecting groups.
Caution: This procedure involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 90% TFA, 5% water, 5% triisopropylsilane - TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Thoroughly wash the final peptide-resin with DCM and dry it under vacuum for at least 4 hours.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-4 hours. The exact time may need to be optimized based on the peptide sequence and the stability of the side-chain protecting groups.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[]
-
-
Characterization:
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.[10]
-
Troubleshooting and Considerations
-
Incomplete Coupling: Due to the steric hindrance of the two Boc groups, the coupling of Boc-Dab(Boc)-OH may be slower than for other amino acids. If incomplete coupling is observed, consider double coupling or using a more potent coupling reagent like HATU.
-
Side Reactions during Cleavage: The tert-butyl cation generated during Boc deprotection can lead to alkylation of sensitive residues like tryptophan and methionine. The inclusion of scavengers such as TIS in the cleavage cocktail is crucial to minimize these side reactions.[11]
-
Purification: The presence of multiple positive charges on the deprotected peptide can affect its solubility and chromatographic behavior. Optimization of the purification protocol, including the choice of mobile phases and gradients, may be necessary.
Conclusion
This compound is a specialized yet valuable building block for peptide chemists engaged in drug discovery. Its unique non-orthogonal protection scheme offers a strategic advantage for the synthesis of specific peptide architectures, particularly within a Boc-SPPS framework. By understanding the rationale behind its use and adhering to optimized protocols, researchers can effectively leverage this reagent to create novel peptide-based therapeutics with enhanced properties. The applications in antimicrobial peptide development and the potential for creating complex branched and cyclic structures underscore the continued relevance of this compound in the ever-evolving field of medicinal chemistry.
References
-
AbacipharmTech. This compound. [Link]
-
Velkov, T., et al. (2018). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. ACS Infectious Diseases, 4(5), 794-804. [Link]
-
Coin, I., et al. (2013). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 15(11), 609-617. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Fields, G. B. (2011). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. Protein Science, 20(8), 1352-1360. [Link]
-
Stewart, J. M. (1997). Cleavage methods following Boc-based solid-phase peptide synthesis. Methods in Enzymology, 289, 29-44. [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Yajima, H., et al. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 36(11), 4596-4600. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]
-
jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]
-
AAPPTEC. Fmoc-D-Dab(Boc)-OH [114360-56-4]. [Link]
-
jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]
-
AAPPTEC. Synthesis Notes. [Link]
-
Mas-Moruno, C., et al. (2020). Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents. Molecules, 25(4), 843. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Applied Sciences, 11(12), 5575. [Link]
-
Drug Hunter. Top 10 Most Popular Drug Hunter Case Studies of 2025. [Link]
-
Der Pharma Chemica. Synthesis and characterization of Boc-phenylalanine coupled with ethylenediamine. [Link]
-
Lee, E. Y., et al. (2019). Engineering Approaches for the Development of Antimicrobial Peptide-Based Antibiotics. Antibiotics, 8(4), 219. [Link]
-
ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]
-
PLOS One. Accelerating antimicrobial peptide design: Leveraging deep learning for rapid discovery. [Link]
-
MDPI. Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting Boc-Dab(Boc)-OH.DCHA coupling reactions
Technical Support Center: Boc-Dab(Boc)-OH.DCHA
Welcome to the technical support resource for Boc-L-2,4-diaminobutyric acid, supplied as a dicyclohexylammonium (DCHA) salt. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique building block into their peptide synthesis workflows. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your coupling reactions and ensure the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the nature and handling of this compound.
Q1: What is the structure and significance of this compound?
Boc-Dab(Boc)-OH is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). In this form, both the alpha-amino (Nα) and side-chain gamma-amino (Nγ) groups are protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This dual protection makes it suitable for Boc-based solid-phase peptide synthesis (SPPS). The compound is supplied as a dicyclohexylammonium (DCHA) salt, where dicyclohexylamine neutralizes the carboxylic acid. This salt form enhances the compound's crystallinity, stability, and shelf-life.
Q2: Why is this amino acid supplied as a DCHA salt?
Many protected amino acids are supplied as DCHA or cyclohexylamine (CHA) salts for practical reasons. The salt form is typically a stable, free-flowing crystalline solid that is easier to handle and weigh accurately compared to the corresponding free acid, which can be an amorphous solid or a viscous oil.[1]
Q3: Do I absolutely need to remove the DCHA salt before my coupling reaction?
This is a critical and common question. For most standard solid-phase peptide synthesis (SPPS) protocols, it is not necessary to remove the DCHA salt prior to coupling .[2] During the activation step (e.g., with a carbodiimide like DIC or a uronium salt like HATU), the carboxylic acid is converted into an active ester. This process effectively breaks the ionic bond with the DCHA. The added coupling base (e.g., DIPEA) is more than sufficient to neutralize any acids present and drive the reaction forward. The DCHA, being a bulky secondary amine, is a poor nucleophile and generally does not interfere with the coupling reaction.[2]
However, in certain sensitive solution-phase syntheses or if you encounter persistent coupling issues, converting the salt to the free acid may be beneficial.[1]
Q4: What are the solubility characteristics of this compound?
Due to the two hydrophobic Boc groups and the DCHA moiety, this compound has limited solubility in water but is generally soluble in polar aprotic solvents used in peptide synthesis.[3]
-
Good Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).
-
Moderate to Low Solubility: Dichloromethane (DCM), Chloroform.
Poor solubility in the chosen reaction solvent is a primary cause of incomplete coupling.[3]
Troubleshooting Guide: Overcoming Coupling Challenges
This guide provides a systematic workflow to diagnose and resolve common issues encountered during the coupling of this compound.
Issue 1: Incomplete or Failed Coupling
The most direct indicator of an incomplete coupling reaction in SPPS is a positive colorimetric test, such as the Kaiser (ninhydrin) test, which detects unreacted primary amines on the resin.[4]
Caption: Troubleshooting workflow for incomplete coupling.
-
Possible Cause A: Poor Solubility
-
Rationale: If the amino acid is not fully dissolved, its concentration in the solution is too low for the reaction to proceed to completion in a reasonable timeframe. This is a very common issue with hydrophobic, protected amino acids.[3]
-
Solution:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous grade of DMF or NMP.
-
Enhance Solvation: Gently warm the solution to 30-40°C or place it in an ultrasonic bath to break up aggregates and facilitate dissolution.[3]
-
Co-solvents: For particularly difficult cases, adding 5-10% (v/v) of DMSO can disrupt peptide aggregation on the resin and improve reagent solubility.[5]
-
-
-
Possible Cause B: Inefficient Activation or Insufficient Reagents
-
Rationale: The Boc-Dab(Boc)-OH residue can be sterically demanding. Standard carbodiimide activators like DIC may not be potent enough to achieve complete coupling, especially within a difficult peptide sequence.
-
Solution:
-
Switch to a More Potent Activator: Use a uronium or phosphonium salt-based coupling reagent like HATU, HBTU, or PyBOP. These reagents react faster and are more effective for hindered couplings.[5][6]
-
Verify Stoichiometry: Ensure the correct molar equivalents of reagents are used. The presence of the DCHA salt means there is already one equivalent of a base present, but it should not be relied upon for the coupling itself. Always add the recommended amount of an external base like DIPEA.
-
-
| Coupling Reagent System | Amino Acid (eq.) | Reagent (eq.) | Additive (eq.) | Base (DIPEA) (eq.) | Notes |
| DIC / HOBt | 3.0 | 3.0 (DIC) | 3.0 (HOBt) | 6.0 | Standard, but may be slow for this residue. |
| HBTU / HOBt | 3.0 | 2.9 | 3.0 (HOBt) | 6.0 | Highly efficient and common choice. |
| HATU / HOAt | 3.0 | 2.9 | 3.0 (HOAt) | 6.0 | Very powerful, low racemization risk. Recommended for difficult couplings. |
| PyBOP | 3.0 | 3.0 | - | 6.0 | Effective phosphonium-based reagent. |
| Equivalents are relative to the resin loading. |
-
Possible Cause C: Steric Hindrance
-
Rationale: The N-terminus of the growing peptide chain may be sterically hindered due to the preceding amino acid or because of secondary structure formation (aggregation) on the resin.[4]
-
Solution:
-
Double Coupling: This is a highly effective technique. After the first coupling reaction, drain the vessel and, without washing the resin, add a freshly prepared solution of activated Boc-Dab(Boc)-OH and allow the reaction to proceed for a second time.[5] See the detailed protocol below.
-
-
Issue 2: Potential Side Reactions
-
Possible Cause: Racemization
-
Rationale: Racemization is the loss of stereochemical purity at the alpha-carbon. It can be promoted by excessive base or unnecessarily long pre-activation times, which favor the formation of a 5(4H)-oxazolone intermediate.[5]
-
Solution:
-
Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after it is prepared.
-
Use an Additive: Always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives suppress racemization.[5] HATU already contains the HOAt moiety.
-
Base Selection: Use N,N-diisopropylethylamine (DIPEA) as the base. Avoid stronger, less hindered bases if racemization is a concern.
-
-
Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for common procedures involving this compound.
Protocol 1: Standard SPPS Coupling using HATU
This protocol describes a standard manual coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 2 minutes.
-
Drain and repeat the 50% TFA/DCM treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal volume of DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Vortex briefly. The solution may change color. Use immediately.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Take a small sample of resin beads and perform a Kaiser test to check for reaction completion.[7]
-
If the test is negative (beads are yellow/colorless), the coupling is complete.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
If the test is positive, proceed to a double coupling (see Cause C above).
-
Protocol 2: Conversion of DCHA Salt to Free Acid
Use this protocol only if you suspect the DCHA salt is causing issues in a specific application (e.g., solution-phase synthesis).[1]
Caption: Workflow for converting DCHA salt to the free acid.
-
Dissolution: Dissolve the this compound salt in Dichloromethane (DCM).
-
Acidic Wash: Transfer the DCM solution to a separatory funnel. Extract the solution three times with an equal volume of ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution. This protonates the DCHA, making it water-soluble.
-
Brine Wash: Wash the organic layer once with a saturated aqueous NaCl (brine) solution to remove residual water-soluble components.
-
Drying: Dry the organic (DCM) layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the DCM under reduced pressure using a rotary evaporator to yield the free acid, which may be a foam or oil. Use immediately or store under inert gas at a low temperature.
References
-
Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. JACS Au. [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. [Link]
-
Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. ACS Infectious Diseases. [Link]
- Pure-solid-phase synthesis method of polypeptide antibiotic Colistin.
-
In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Reddit r/Chempros. [Link]
-
Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
-
Synthesis and Characterization of the 47-Residue Heterodimeric Antimicrobial Peptide Distinctin, Featuring Directed Disulfide Bridge Formation. Biochemistry. [Link]
-
Fmoc-D-Dab(Boc)-OH Product Page. AAPPTec. [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH.
-
Boc-D-Dab(Z)-OH.DCHA PubChem Entry. PubChem. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Fmoc-Dab(Boc)-OH Product Page. Millipore Sigma. [Link]
-
Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. National Library of Medicine. [Link]
-
Peptide Synthesis - FAQ. AAPPTec. [Link]
-
Standard Coupling Procedures. AAPPTec. [Link]
Sources
Side reactions associated with Boc-Dab(Boc)-OH.DCHA in peptide synthesis
Introduction
Welcome to the technical support guide for Boc-Dab(Boc)-OH.DCHA (Nα-Boc-Nγ-Boc-L-2,4-diaminobutyric acid dicyclohexylammonium salt). This non-proteinogenic amino acid is a valuable building block for introducing a primary amine into a peptide sequence, enabling subsequent modifications such as branching, cyclization, or conjugation. The dual Boc protection strategy provides an orthogonal handle, while the dicyclohexylamine (DCHA) salt enhances the compound's stability and handling properties.[1][2][3]
However, the unique structure of diaminobutyric acid (Dab) presents specific challenges during solid-phase peptide synthesis (SPPS). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions associated with this reagent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound, explaining the underlying chemistry and providing actionable solutions.
Q1: I'm observing an unexpected peptide species with a mass loss of 18 Da after incorporating the Dab residue. What is this impurity?
A1: This is highly indicative of intramolecular γ-lactam formation.
This is the most common side reaction associated with Dab. The nucleophilic side-chain amine (Nγ) of the Dab residue attacks the activated C-terminal carbonyl of the same residue during the subsequent coupling step. This intramolecular cyclization results in the formation of a stable five-membered γ-lactam ring and the elimination of a water molecule, leading to a mass decrease of 18.01 Da.
Causality:
-
Proximity: The Nγ-amine is sterically well-positioned to attack the C-terminal carbonyl, making this an entropically favored intramolecular reaction.
-
Activation: The side reaction is most likely to occur during the activation of the subsequent amino acid. The coupling reagents that activate the incoming carboxyl group can also inadvertently facilitate the activation of the Dab residue's C-terminal carbonyl, making it susceptible to nucleophilic attack by its own side chain.
dot
Caption: Mechanism of γ-Lactam Formation from a Dab Residue.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Use Milder Coupling Reagents | Reagents like DIC/Oxyma are known for lower racemization and can be less aggressive, potentially reducing the likelihood of side-chain mediated cyclization compared to highly reactive uronium salts.[4] |
| Minimize Pre-activation Time | Reduce the time the incoming activated amino acid is in contact with the resin-bound peptide. This minimizes the window of opportunity for the Dab residue's carbonyl to become activated and cyclize.[4] |
| Lower Coupling Temperature | Performing the coupling step at a reduced temperature (e.g., 0 °C) can slow the rate of the intramolecular side reaction more significantly than the desired intermolecular coupling. |
Q2: My synthesis is terminating after the Dab residue is added, and I see an impurity with a mass gain of 42 Da. What is happening?
A2: This suggests guanidinylation of the Dab side-chain amine.
If the side-chain Nγ-Boc group is prematurely or partially cleaved, the resulting free amine is nucleophilic. During the subsequent coupling step, this amine can attack the activated uronium/aminium coupling reagent (e.g., HBTU, HATU) instead of the intended amino acid. This reaction forms a stable guanidinium group on the Dab side chain, which is non-nucleophilic and effectively terminates the peptide elongation at that site. The mass increase corresponds to the addition of a C(=NH)NH moiety, which is +42.02 Da.
Causality:
-
Premature Deprotection: The Nγ-Boc group may have some lability to the repetitive acidic treatments used to remove the Nα-Boc group, especially in longer syntheses.[5]
-
Coupling Reagent Reactivity: Uronium/aminium-based coupling reagents are excellent for forming amide bonds but can also readily react with other available nucleophiles, including the unprotected side-chain amine of Dab.[6]
dot
Caption: Workflow leading to Guanidinylation side reaction.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Pre-activate Amino Acid | Activate the incoming Boc-amino acid with the coupling reagent before adding it to the peptide-resin. This consumes the reactive guanidinylating species, preventing it from reacting with the Dab side chain.[6] |
| Use Phosphonium Reagents | Coupling reagents like PyBOP or PyAOP (phosphonium salts) are generally less prone to causing guanidinylation compared to uronium/aminium salts. |
| Verify Boc Group Integrity | For long or difficult sequences, consider using a milder deprotection cocktail for the Nα-Boc group (e.g., lower TFA concentration or shorter reaction times) to minimize cumulative damage to the side-chain Boc group. |
Q3: Why is the reagent supplied as a DCHA salt and how do I handle it?
A3: The dicyclohexylammonium (DCHA) salt improves the reagent's physical properties, but it must be neutralized before use.
Free amino acids can be amorphous, difficult to handle, and have lower shelf stability. Forming a salt with DCHA, a bulky organic base, often results in a stable, crystalline solid that is easier to weigh and handle.[1][7]
However, the DCHA salt is not active in the coupling reaction. The carboxyl group is blocked by the positively charged ammonium ion. You must perform an in-situ neutralization step to generate the free carboxylic acid, which can then be activated for coupling.
Protocol: In-Situ Neutralization and Coupling
-
Dissolution: Dissolve the this compound and the coupling reagent (e.g., HBTU) in a suitable solvent like DMF or NMP.
-
Neutralization: Add a base, typically N,N-Diisopropylethylamine (DIPEA), in an amount equimolar to the amino acid derivative. Allow this mixture to stir for 1-2 minutes. This step liberates the free carboxylic acid.
-
Activation: The free acid is then activated by the coupling reagent. Allow a pre-activation time of 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin to initiate the coupling reaction.
Analytical Troubleshooting
A systematic analytical approach is crucial for identifying and quantifying side reactions. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary tools.[8][9]
Protocol: Quick Test Cleavage for Impurity Analysis
-
After coupling the Dab residue and the subsequent amino acid, remove a small sample of the peptide-resin (approx. 10-20 mg).
-
Wash the resin sample with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail suitable for your resin and protecting groups. For many Boc-SPPS resins, a common cocktail is "Reagent K" (TFA/phenol/water/thioanisole/EDT at 82.5:5:5:5:2.5).[4][10]
-
Add the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA) and analyze by LC-MS.
Data Interpretation:
| Observed Mass Change | Probable Side Product | Identity |
| Δm = -18.01 Da | γ-Lactam Formation | Intramolecular cyclization |
| Δm = +42.02 Da | Guanidinylation | Reaction with coupling reagent |
| Δm = +100.05 Da | Unwanted Boc Addition | Premature deprotection followed by reaction with residual Boc₂O |
| Δm = +[Mass of AA] | Branched Peptide | Premature side-chain deprotection followed by acylation |
References
-
Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. (2016). PMC, NIH. [Link]
-
ASPARTIMIDE FORMATION. Iris Biotech GmbH. [Link]
-
Succinimide formation from aspartyl and asparaginyl peptides as a model for the spontaneous degradation of proteins. (1989). PubMed. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2020). Wiley Online Library. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (1996). PubMed. [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2020). Chemistry Europe. [Link]
-
Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. (1990). PubMed. [Link]
-
The Role of Fmoc-D-Dab(Boc)-OH in Custom Peptide Synthesis and Pricing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Boc-Dab(Boc)-OH·DCHA,201472-66-4. Chengdu Aofei Bio-chemicals Co.,Ltd. [Link]
-
Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. PMC, NIH. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). PMC, NIH. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]
-
Boc-Dab(Alloc)-OH (dicyclohexylammonium) salt from Aladdin Scientific. Biocompare.com. [Link]
-
α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthetic method of Fmoc-Dab(Boc)-OH.
-
Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate. [Link]
-
Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PMC, NIH. [Link]
-
Discovery of N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (hDDAH-1). (2019). ResearchGate. [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Boc-Dab(Boc)-OH·DCHA,201472-66-4_成都傲飞生物化学品有限责任公司 [afbiochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijsra.net [ijsra.net]
- 9. researchgate.net [researchgate.net]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Liberation of Free Boc-Protected Amino Acids from Dicyclohexylammonium (DCHA) Salts
Introduction: The Role and Removal of DCHA Salts
In the field of peptide synthesis and drug development, N-α-Boc-protected amino acids are fundamental building blocks. Researchers will often find that these crucial reagents are supplied not as free carboxylic acids, but as dicyclohexylammonium (DCHA) salts. This is a deliberate formulation choice by manufacturers to enhance the stability and handling of the product. Many free Boc-amino acids are oils or amorphous solids, but their DCHA salts are typically stable, free-flowing crystalline solids, which improves shelf-life and weighing accuracy.[1][2][3]
However, before these amino acids can be used in a coupling reaction (e.g., SPPS or solution-phase synthesis), the DCHA counter-ion must be quantitatively removed to liberate the free carboxylic acid. Failure to do so can interfere with subsequent activation and coupling steps.
This technical guide provides a comprehensive, field-tested resource for researchers, offering detailed protocols, troubleshooting advice, and the chemical principles behind the effective removal of DCHA salts.
Core Troubleshooting Guide
This section addresses the most common issues and questions encountered during the liberation of free Boc-amino acids from their DCHA salts in a practical question-and-answer format.
Question 1: What is the standard, reliable protocol for removing DCHA from a Boc-amino acid?
Answer:
The most robust and widely used method is an acid-base liquid-liquid extraction. This procedure leverages the differential solubility of the neutral Boc-amino acid and the protonated dicyclohexylammonium salt.
The underlying principle is based on the pKa difference between the key species:
By washing an organic solution of the salt with a mild aqueous acid (pH < 2), we can fully protonate the highly basic dicyclohexylamine, forming a water-soluble ammonium salt that partitions into the aqueous phase. The much less acidic Boc-amino acid remains protonated (as the free carboxylic acid) and stays in the organic phase.
Detailed Step-by-Step Protocol
-
Dissolution: Suspend or dissolve the Boc-amino acid DCHA salt (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM), or tert-Butyl methyl ether (MTBE)) at a concentration of approximately 0.1-0.2 M. Use 5-10 volumes of solvent relative to the mass of the salt.[3]
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a cold (0-4 °C) 5-10% aqueous solution of potassium bisulfate (KHSO₄) or 5% citric acid.[7][8] Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Expert Insight: Why use KHSO₄ or citric acid? These acids are strong enough to protonate DCHA but are non-volatile and less likely to cause side reactions compared to others. Crucially, avoid using hydrochloric acid (HCl) , as it can form dicyclohexylammonium chloride, which is sparingly soluble in water and may precipitate or contaminate your organic layer.[3]
-
-
Phase Separation: Allow the layers to separate completely. The lower, aqueous layer contains the dicyclohexylammonium salt. Drain and discard this aqueous layer.
-
Repeat Wash: Repeat the acidic wash (Step 2 & 3) one to two more times to ensure complete removal of DCHA. For the final wash, check the pH of the aqueous layer with a pH strip; it should be acidic (pH 2-3).[3]
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water to remove residual acid. If emulsions are a problem, a wash with brine (saturated aq. NaCl) can be used, but only after you have confirmed all DCHA has been removed.[3]
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-20 minutes.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is the free Boc-amino acid, which is often a foam or a thick oil.[3][9] Dry under high vacuum to remove residual solvent.
Question 2: My extraction is forming a persistent emulsion. How can I resolve this?
Answer:
Emulsions are common in acid-base extractions, especially when dealing with amphiphilic molecules. They are colloidal suspensions of one immiscible liquid within another.
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the phases will separate on their own.
-
Add Brine: As a first resort, add a small volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.[3]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, you can pass the entire emulsified mixture through a pad of Celite® or glass wool in a funnel. This can help to coalesce the dispersed droplets.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning at a low speed is a highly effective method for separating the layers.
Question 3: I see two spots on my TLC plate after the workup. Is the DCHA removal incomplete?
Answer:
This is a frequent observation and can point to a few different issues. Let's assume you are running the TLC with the DCHA salt as a starting material reference (SM) and your worked-up product (P).
-
Incomplete Removal: If one of the spots in your product lane has the same Rf as your starting DCHA salt, then the removal is indeed incomplete.[10] The solution is to re-dissolve your product in the organic solvent and perform one or two more acidic washes as described in the protocol above.
-
Protecting Group Instability: If your Boc-amino acid contains other acid-sensitive protecting groups (e.g., Boc-His(Boc)-OH), the acidic workup may be causing partial cleavage of the side-chain Boc group.[10] This would result in a new, more polar spot on the TLC plate.
-
Solution: Perform the entire extraction procedure using ice-cold solvents and aqueous solutions (-20°C to 0°C) to minimize the risk of premature deprotection.[3]
-
-
Baseline Spot: The protonated dicyclohexylammonium salt is highly polar and may appear as a streak or a spot at the baseline (Rf = 0) on silica gel TLC plates. This is another indicator that it has not been fully washed away.
Workflow for Diagnosing Incomplete DCHA Removal
Frequently Asked Questions (FAQs)
Q: How can I confirm that all DCHA has been removed? A: Beyond TLC, the most definitive method is ¹H NMR spectroscopy. Dicyclohexylamine has characteristic broad peaks in the aliphatic region (~1.0-3.0 ppm). The absence of these signals in the final product spectrum is a strong confirmation of its removal.
Q: My final Boc-amino acid product is an oil/foam. Can I still use it? A: Yes, this is very common. The reason for making the DCHA salt in the first place is often because the free acid is not a crystalline solid.[9] As long as the product is pure by NMR or another analytical method and has been dried under high vacuum to remove residual solvents, it is perfectly suitable for use in the next synthetic step.
Q: Are there any alternative methods for DCHA removal? A: While acid-base extraction is standard, other techniques exist, though they are less common for this specific task. Ion-exchange chromatography could theoretically be used, where the anionic Boc-amino acid is retained on an anion-exchange resin while the cationic dicyclohexylammonium ion passes through, but this is often more complex than a simple extraction.[11][12]
Data Summary Table
Understanding the pKa values is critical to designing a successful extraction. This table summarizes the key values.
| Compound / Functional Group | pKa Value (approximate) | Significance in Extraction |
| Dicyclohexylamine (Conjugate Acid) | 10.4[5][6][13] | Highly basic. Easily protonated by aqueous acid (pH < 4) to become water-soluble. |
| Boc-Amino Acid (α-Carboxylic Acid) | 2.0 - 2.8[14] | Weakly acidic. Remains protonated and in the organic phase during washes with aqueous acid at pH 2-3. |
| Citric Acid (pKa1) | 3.13 | Strong enough to protonate DCHA while leaving the Boc-amino acid largely unaffected. |
| Sulfuric Acid (pKa2 of HSO₄⁻) | 1.99 | The active species in a KHSO₄ wash. Ideal pH range for the separation. |
Process Visualization
The following diagram illustrates the chemical logic of the liquid-liquid extraction process for liberating the free Boc-amino acid.
References
- PubChem. Dicyclohexylamine. National Center for Biotechnology Information. [Online]. Available: (Accessed through Google Search grounding)
- OECD Existing Chemicals Database. Dicyclohexylamine. [Online]. Available: (Accessed through Google Search grounding)
- Merck Index. Dicyclohexylamine. [Online]. Available: (Accessed through Google Search grounding)
- Scent.vn. Dicyclohexylamine (CAS 101-83-7): Odor profile, Properties, & IFRA compliance. [Online]. Available: (Accessed through Google Search grounding)
- ChemBK. Dicyclohexylamine. [Online]. Available: (Accessed through Google Search grounding)
- Aldon Corporation. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Online]. Available: (Accessed through Google Search grounding)
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Online]. Available: [Link]
-
Reddit r/Chempros. (2021, October 20). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Online]. Available: [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. [Online]. Available: [Link]
-
Quora. (2015, June 26). Why does the pKa of the carboxyl and amino group vary among amino acids? [Online]. Available: [Link]
- Michigan State University. (n.d.). Amino Acids. [Online]. Available: (Accessed through Google Search grounding)
-
ResearchGate. (2015, January 6). Do you have a method for desalting low molecular weight amino acids? [Online]. Available: [Link]
-
Reddit r/Chempros. (2021, January 18). Desalting Amino Acids. [Online]. Available: [Link]
-
ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides? [Online]. Available: [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. quora.com [quora.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Dicyclohexylamine [drugfuture.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. Amino Acids [vanderbilt.edu]
Technical Support Center: Optimizing Coupling Efficiency of Boc-Dab(Boc)-OH.DCHA
Welcome to the Technical Support Center for drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the coupling efficiency of Nα-Boc-Nγ-Boc-L-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-Dab(Boc)-OH.DCHA). Here, you will find scientifically grounded explanations, actionable troubleshooting protocols, and practical FAQs to enhance the success of your peptide synthesis endeavors.
Introduction to this compound in Peptide Synthesis
This compound is a crucial building block in the synthesis of peptides containing the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab). The di-Boc protection strategy offers orthogonal protection of the α- and γ-amino groups, which is essential for controlled peptide elongation. The dicyclohexylammonium (DCHA) salt form is commonly supplied to improve the stability and handling of the amino acid derivative, as the free acid can be less crystalline and potentially unstable.[1]
This guide will navigate the complexities of utilizing this reagent, from the initial handling of the DCHA salt to troubleshooting common coupling inefficiencies and side reactions.
Frequently Asked Questions (FAQs)
Q1: Is it necessary to remove the DCHA salt from this compound before the coupling reaction?
A1: Yes, for most standard coupling protocols, particularly those involving carbodiimide activators, it is highly recommended to convert the DCHA salt to the free acid form.[2] The presence of the bulky dicyclohexylamine can interfere with the activation of the carboxylic acid, leading to lower coupling efficiency. While some anecdotal evidence suggests direct use of the salt is possible, a preparatory DCHA removal step ensures more consistent and reliable results.[3]
Q2: What is the most common side reaction observed with Dab derivatives during peptide synthesis?
A2: The most significant side reaction associated with 2,4-diaminobutyric acid derivatives is the intramolecular cyclization to form a five-membered lactam.[1] This can occur under various conditions, particularly during the activation of the carboxylic acid, leading to a truncated peptide and reduced yield of the desired product.
Q3: Which coupling reagents are recommended for Boc-Dab(Boc)-OH?
A3: For sterically hindered or challenging couplings, high-performance coupling reagents are recommended. Uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices.[4][5] HATU is often preferred for its ability to generate a more reactive OAt-ester intermediate, which can lead to faster and more complete coupling with reduced risk of racemization.[5] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective and can minimize side reactions like guanidinylation that can occur with uronium reagents.
Q4: How can I monitor the efficiency of the coupling reaction in real-time?
A4: The most common qualitative method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin. A positive result (blue or purple beads) indicates an incomplete coupling. For quantitative analysis, techniques such as UV-Vis monitoring of the Fmoc deprotection step or, more advanced methods like on-resin FT-IR or Raman spectroscopy can be employed to track the reaction progress.[6][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the coupling of Boc-Dab(Boc)-OH.
Issue 1: Low Coupling Efficiency (Positive Kaiser Test)
A positive Kaiser test after the coupling step is a clear indicator of unreacted free amines on the resin, signifying a failed or incomplete coupling reaction.
Caption: Troubleshooting workflow for low coupling efficiency.
-
DCHA Salt Removal: The presence of dicyclohexylamine can significantly hinder the activation of the carboxylic acid. It is crucial to perform a thorough acidic wash to remove the DCHA salt before proceeding with the coupling.
-
Solubility Issues: Boc-Dab(Boc)-OH may exhibit limited solubility in standard solvents like DMF, especially at higher concentrations. N-Methyl-2-pyrrolidone (NMP) is a good alternative with superior solvating properties.[8] Ensure the amino acid is fully dissolved before adding it to the resin.
-
Coupling Reagent Choice: While standard carbodiimide activators like DIC/HOBt can be effective, for a potentially sterically hindered amino acid derivative like Boc-Dab(Boc)-OH, more potent coupling reagents are often necessary to achieve high coupling efficiency.
-
Reaction Conditions:
-
Double Coupling: This is a highly effective strategy where the coupling reaction is repeated with a fresh solution of the activated amino acid.
-
Increased Reaction Time: Allowing the reaction to proceed for a longer duration (e.g., 2-4 hours) can improve the yield.
-
Elevated Temperature: A modest increase in temperature can enhance the reaction kinetics, but this should be done with caution to avoid potential side reactions like racemization.
-
Issue 2: Presence of an Unexpected Side Product (Lower Molecular Weight)
The appearance of a significant peak with a lower molecular weight than the expected product in the analytical chromatogram (e.g., HPLC) may indicate the formation of a lactam.
The γ-amino group of the diaminobutyric acid side chain can undergo intramolecular nucleophilic attack on the activated carboxylic acid, leading to the formation of a stable five-membered lactam ring and termination of the peptide chain elongation.
-
Choice of Coupling Reagent: The selection of the coupling reagent and activation conditions plays a critical role. Reagents that promote rapid ester formation and subsequent amidation can minimize the time the activated carboxylic acid is susceptible to intramolecular cyclization.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before its addition to the resin. A prolonged pre-activation can increase the likelihood of lactam formation.
-
Reaction Temperature: Perform the coupling at room temperature or lower, as elevated temperatures can accelerate the rate of intramolecular cyclization.
Experimental Protocols
Protocol 1: DCHA Salt Removal from this compound
This protocol describes the conversion of the DCHA salt to the free acid, a critical step before coupling.[1][2]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in DCM.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of ice-cold 10% KHSO₄ solution and shake vigorously.
-
Allow the layers to separate and discard the aqueous (lower) layer.
-
Repeat the extraction with ice-cold 10% KHSO₄ solution two more times.
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free acid of Boc-Dab(Boc)-OH.
Protocol 2: Standard Coupling of Boc-Dab(Boc)-OH using HATU
This protocol outlines a standard procedure for coupling the free acid of Boc-Dab(Boc)-OH to a resin-bound peptide using HATU.
Materials:
-
Resin with a free N-terminal amine
-
Boc-Dab(Boc)-OH (free acid from Protocol 1)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reaction vessel for solid-phase peptide synthesis
Procedure:
-
Swell the resin in DMF or NMP for at least 30 minutes.
-
In a separate vial, dissolve Boc-Dab(Boc)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the amino acid/HATU solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. If the test is positive, consider a second coupling.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF or NMP, followed by DCM, and then DMF or NMP again to remove any unreacted reagents and by-products.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Challenging Couplings
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | High efficiency, low racemization, effective for sterically hindered amino acids.[5] | Higher cost, potential for guanidinylation side reaction. |
| HBTU | Uronium/Aminium | High | Good efficiency, widely used, cost-effective. | Can be less effective than HATU for very difficult couplings. |
| PyBOP | Phosphonium | High | Low risk of guanidinylation, good for cyclization reactions. | Can be less efficient than HATU for some sterically hindered couplings. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, simple to use. | Lower reactivity, higher risk of racemization for sensitive amino acids.[2] |
Visualization of Key Workflows
Workflow for DCHA Salt Removal and Coupling
Caption: Workflow for DCHA salt removal and subsequent coupling.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Han, Y., & Albericio, F. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 110-120.
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- GL Biochem (Shanghai) Ltd. (2016). Synthetic method of Fmoc-Dab(Boc)-OH. CN105348147A.
-
Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. [Link]
- Zhang, W., et al. (2024).
- Gaudelli, N. M., et al. (2015). β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?[Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
- Torrent, M., et al. (2020).
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
- Krska, S. W., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 21(5), 735-742.
- Houston, M. E., & Gierasch, L. M. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
-
Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Gyanda, K. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CEM Corporation. [Link]
Sources
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. peptide.com [peptide.com]
- 3. capotchem.cn [capotchem.cn]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Peptide Synthesis: A Technical Guide to DCHA Removal
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As Senior Application Scientists with extensive field experience in peptide synthesis, we understand that even the most meticulously planned experiment can encounter obstacles. This guide is designed to provide you with in-depth troubleshooting strategies and clear, actionable protocols to address a common yet often overlooked issue: the incomplete removal of dicyclohexylammonium (DCHA) from Fmoc-amino acid reagents and its subsequent impact on your synthesis.
Many Fmoc-amino acids are supplied as dicyclohexylammonium (DCHA) salts to improve their stability and handling. However, the presence of residual DCHA, a basic impurity, can have significant downstream consequences for your solid-phase peptide synthesis (SPPS), leading to failed syntheses and difficult-to-purify products. This guide will equip you with the knowledge to proactively address this issue and troubleshoot any related problems you may encounter.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding DCHA in peptide synthesis.
Q1: Why are some Fmoc-amino acids supplied as DCHA salts?
Many Fmoc-amino acids are supplied as their dicyclohexylammonium (DCHA) salts to enhance their crystalline nature, making them easier to handle and weigh, and to improve their shelf-life stability. The DCHA cation forms a salt with the free carboxyl group of the amino acid.
Q2: What is the fundamental problem with residual DCHA in my peptide synthesis?
DCHA is a secondary amine and therefore basic. If not completely removed from the Fmoc-amino acid before it is used in a coupling reaction, this residual base can wreak havoc on the carefully controlled steps of SPPS.
Q3: How exactly does DCHA interfere with the synthesis process?
Residual DCHA can lead to two major types of sequence errors:
-
Insertions: The basic DCHA can prematurely deprotect the Fmoc group of the incoming amino acid in the coupling solution. This newly deprotected amino acid can then couple to another activated amino acid in the solution, leading to the insertion of an extra amino acid residue in your peptide sequence.
-
Deletions: The residual DCHA can neutralize the activated carboxylic acid of the Fmoc-amino acid, rendering it unable to couple to the free amine on the resin-bound peptide. This results in a portion of the growing peptide chains missing that particular amino acid, leading to a deletion sequence.
Q4: Can't the standard washing steps in my automated synthesizer remove the DCHA?
While the washing steps are designed to remove excess reagents and by-products, they may not be sufficient to completely remove DCHA that is present as a salt with your starting Fmoc-amino acid. The DCHA is part of the reagent itself, not just a reaction byproduct. Therefore, it's crucial to address this at the source.
Troubleshooting Guide: Identifying and Resolving DCHA-Related Synthesis Failures
Encountering unexpected results in your peptide synthesis can be frustrating. This section provides a systematic approach to diagnosing and resolving issues that may be linked to incomplete DCHA removal.
Symptom 1: Low Yield of the Target Peptide
A significantly lower than expected yield of your final, purified peptide is a common indicator of underlying issues during the synthesis.
Possible Cause: Inefficient coupling reactions due to the neutralization of activated amino acids by residual DCHA, leading to a high prevalence of deletion sequences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield.
Symptom 2: Complex and Difficult-to-Purify Crude Product
Your HPLC chromatogram of the crude peptide shows multiple, poorly resolved peaks, making the purification of your target peptide challenging.
Possible Cause: The presence of a heterogeneous mixture of deletion and insertion peptides resulting from DCHA interference. These closely related impurities often co-elute with the target peptide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex crude product.
Symptom 3: Inconsistent Results with a Specific Amino Acid
You consistently observe problems (e.g., low coupling efficiency, side products) when incorporating a particular amino acid that is supplied as a DCHA salt.
Possible Cause: The DCHA salt of this specific Fmoc-amino acid is not being effectively converted to the free acid before use.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for issues with a specific amino acid.
Experimental Protocols
Here we provide a detailed, step-by-step protocol for the removal of DCHA from Fmoc-amino acid salts. This should be performed before preparing your amino acid solutions for your synthesizer.
Protocol: Conversion of Fmoc-Amino Acid DCHA Salt to the Free Acid
This protocol is adapted from established methods for liberating amino acids from their DCHA salts.[1][2]
Materials:
-
Fmoc-amino acid DCHA salt
-
Ethyl acetate (or other suitable organic solvent like t-butyl methyl ether)
-
10% (w/v) aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid.
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Fmoc-amino acid DCHA salt in a suitable volume of ethyl acetate in a separatory funnel. A typical starting point is 10 mL of solvent per gram of the salt.
-
Acidic Wash: Add an equal volume of cold (ice-bath) 10% KHSO₄ or phosphoric acid solution to the separatory funnel. Shake the funnel vigorously for 1-2 minutes. The acidic solution will protonate the dicyclohexylamine, forming the corresponding salt which is soluble in the aqueous phase.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains your Fmoc-amino acid free acid, and the lower aqueous layer contains the dicyclohexylammonium salt.
-
Aqueous Extraction: Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the acidic wash (steps 2-4) two more times to ensure complete removal of the DCHA.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual acid. Check the pH of the aqueous washing to ensure it is neutral (pH ~7). Repeat the water wash if necessary.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is your Fmoc-amino acid free acid, ready for use in your peptide synthesis.
Verification of DCHA Removal (Optional but Recommended):
For critical applications, the completeness of DCHA removal can be verified by Thin Layer Chromatography (TLC).[2] Spot the starting DCHA salt, the final product, and a co-spot on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of dichloromethane, methanol, and acetic acid). The free acid should have a different Rf value than the DCHA salt, and the spot for the final product should not show any residual starting material.
Data Presentation: Expected Mass Spectrometry Results
The most definitive way to identify DCHA-related synthesis failures is through mass spectrometry of the crude peptide product.[3]
| Observation | Expected Mass (m/z) | Interpretation |
| Target Peptide | M | The desired product. |
| Deletion Sequence | M - (mass of missing amino acid residue) | Incomplete coupling, potentially due to DCHA interference. |
| Insertion Sequence | M + (mass of inserted amino acid residue) | Premature Fmoc deprotection by residual DCHA. |
M = theoretical mass of the target peptide.
Conclusion: Proactive Measures for Successful Synthesis
The presence of residual DCHA in your Fmoc-amino acid reagents is a preventable source of significant problems in solid-phase peptide synthesis. By understanding the mechanisms of interference and implementing a straightforward DCHA removal protocol, you can significantly improve the quality of your crude peptide, simplify purification, and increase the overall success rate of your syntheses.
We encourage you to integrate this guide into your laboratory's standard operating procedures. Should you continue to experience difficulties or have further questions, please do not hesitate to contact our technical support team.
References
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
AAPPTec. (2019). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Merrifield, R. B., Singer, J., & Chait, B. T. (1988). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Analytical Biochemistry, 174(2), 399–414. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Synthesis of Hydrophobic Peptides with Boc-D-Dab(Boc)-OH·DCHA
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of hydrophobic peptides, with a particular focus on sequences incorporating Boc-D-Dab(Boc)-OH·DCHA. Here, we will explore the underlying causes of common synthetic difficulties and provide actionable troubleshooting strategies and detailed protocols to enhance your success rate.
Introduction: The Challenge of Hydrophobic Peptides
The solid-phase peptide synthesis (SPPS) of sequences rich in hydrophobic amino acids is a well-known challenge in the field.[1][2] These peptides have a strong tendency to aggregate on the solid support, leading to a host of problems including incomplete deprotection and coupling reactions, ultimately resulting in low yields and purity of the final product.[3][4][5] The incorporation of specialized amino acids like Boc-D-Dab(Boc)-OH·DCHA, while offering unique structural possibilities, can introduce additional complexities. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrophobic peptide synthesis is failing, showing incomplete coupling even with extended reaction times. What is the likely cause?
A1: The most probable cause is on-resin aggregation of the growing peptide chains.[3][4] Hydrophobic sequences can form secondary structures, such as β-sheets, which are stabilized by intermolecular hydrogen bonds.[6] This aggregation leads to poor solvation of the peptide-resin complex, physically hindering the access of reagents to the reactive sites.[3][5] This results in failed or incomplete coupling and deprotection steps.
Q2: I am using Boc-D-Dab(Boc)-OH·DCHA and experiencing poor solubility of the amino acid in my coupling solution. How can I address this?
A2: The dicyclohexylammonium (DCHA) salt form of Boc-protected amino acids enhances their stability and crystallinity for storage.[7] However, the DCHA salt must be removed to generate the free acid for efficient coupling. Inadequate removal of the DCHA salt can lead to solubility issues.
Troubleshooting Steps:
-
DCHA Salt Removal: Before use, the DCHA salt must be removed by an acid wash to generate the free carboxylic acid. A common procedure involves dissolving the Boc-amino acid DCHA salt in an organic solvent and washing with an aqueous acid solution.
-
Solvent Choice: For the coupling reaction itself, ensure you are using a solvent known for good solvation properties, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] In particularly difficult cases, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[1]
Q3: How can I proactively prevent aggregation during the synthesis of a known hydrophobic peptide?
A3: A proactive approach is highly recommended for sequences known to be problematic.[3] Several strategies can be employed:
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations (ideally every 5-6 residues and before hydrophobic regions) can disrupt the formation of secondary structures by inducing a "kink" in the peptide backbone.[8][9][10][11]
-
Backbone Protection: Employing backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues can prevent hydrogen bond formation.[3]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help disrupt aggregates.[12]
-
Optimized Resin: Using a low-loading resin or a resin with good swelling properties, such as a polyethylene glycol (PEG)-based resin, can minimize interchain interactions.[13]
Advanced Troubleshooting & Protocols
Problem: Persistent Incomplete Coupling with a Hydrophobic Sequence
If standard troubleshooting fails, a more systematic approach is necessary. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for persistent incomplete coupling.
Protocol 1: In-situ Neutralization for Boc-SPPS
This protocol can minimize aggregation that occurs after the TFA deprotection step in Boc-based solid-phase peptide synthesis.[1]
Objective: To prevent aggregation by neutralizing the newly formed N-terminal ammonium salt in the presence of the activated amino acid.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Boc-protected amino acid
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Deprotection: Treat the peptide-resin with the TFA/DCM solution to remove the N-terminal Boc group.
-
Washing: Thoroughly wash the resin with DCM followed by DMF to remove residual TFA.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Boc-protected amino acid and the coupling reagent (e.g., HBTU) in DMF.
-
In-situ Neutralization and Coupling: Add DIEA to the coupling cocktail, and immediately add the entire mixture to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for the recommended time.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Test Cleavage for Synthesis Monitoring
For peptides longer than 20 amino acids, it is highly recommended to monitor the synthesis at intermediate steps.[3]
Objective: To assess the quality of the peptide synthesis at an intermediate stage.
Materials:
-
A small aliquot of the peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Cold diethyl ether
-
HPLC and Mass Spectrometer
Procedure:
-
Sample Collection: After a critical coupling step (e.g., after incorporating a hydrophobic block), remove a small sample of the resin (5-10 mg).
-
Drying: Wash the resin sample with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 1-2 hours.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet.
-
Analysis: Dissolve the crude peptide in a suitable solvent and analyze by HPLC and mass spectrometry to check the purity and identify any deletion or truncated sequences.
Data Summary: Strategies to Overcome Aggregation
| Strategy | Mechanism | Key Considerations |
| Pseudoproline Dipeptides | Disrupts secondary structure by inducing a cis-amide bond.[9][11] | Insert before hydrophobic regions; optimal spacing is 5-6 residues.[8][9] |
| Backbone Protection (Hmb/Dmb) | Sterically hinders interchain hydrogen bonding.[3] | Can be incorporated as individual amino acids. |
| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonding networks.[12] | Can be added to coupling and/or deprotection solutions. |
| "Magic Mixture" Solvent | Enhances solvation of the peptide-resin complex.[1] | A mixture of DCM, DMF, and NMP (1:1:1).[1] |
| Low-Loading/PEG Resins | Increases the distance between peptide chains, reducing aggregation. | Particularly useful for long or aggregation-prone sequences. |
Conclusion
The synthesis of hydrophobic peptides, especially those containing modified amino acids like Boc-D-Dab(Boc)-OH·DCHA, requires careful planning and a willingness to adapt protocols. By understanding the root causes of common failures, such as peptide aggregation, and by employing targeted strategies like the use of pseudoproline dipeptides and optimized reaction conditions, researchers can significantly improve the outcomes of their synthetic efforts. This guide provides a foundation for troubleshooting, but it is crucial to remember that each peptide sequence is unique and may require a tailored approach for successful synthesis.
References
-
Muttalik, S., et al. (2006). Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. Journal of Peptide Science. [Link]
-
Aapptec Peptides. (2019). Guidelines for Using Pseudoproline Dipeptides. [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides Archives. [Link]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules. [Link]
-
Romero-Gutierrez, T. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. ResearchGate. [Link]
-
Wikipedia. (n.d.). Pseudoproline. [Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Senko, D. S., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids. [Link]
-
ResearchGate. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. [Link]
-
ChemSusChem. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Longo, C., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. [Link]
-
BuyersGuideChem. (n.d.). Boc-D-Dab(Boc)-OH.DCHA suppliers and producers. [Link]
- Google Patents. (2016). Synthetic method of Fmoc-Dab(Boc)-OH.
-
PubChem. (n.d.). Boc-D-Dab(Z)-OH.DCHA. [Link]
-
Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]
-
Aapptec Peptides. (n.d.). Boc-His(Boc)-OH DCHA. [Link]
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Shift from DMF: A Technical Guide to Alternative Solvents for Boc-Dab(Boc)-OH.DCHA Reactions
For Immediate Release
As the chemical industry pivots towards greener and safer practices, driven by regulatory pressures and a growing commitment to sustainability, the reliance on traditional solvents like N,N-dimethylformamide (DMF) is being re-evaluated. For researchers and drug development professionals working with protected amino acids, such as N-α-Boc-N-γ-Boc-D-diaminobutyric acid dicyclohexylammonium salt (Boc-Dab(Boc)-OH.DCHA), this transition presents both challenges and opportunities. This technical support center provides a comprehensive guide to navigating the use of alternative solvents for reactions involving this key building block, offering practical advice, troubleshooting protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why should our lab consider replacing DMF for reactions with this compound?
The primary driver for replacing DMF is its classification as a substance of very high concern (SVHC) due to its reproductive toxicity.[1] Regulatory bodies, such as the European Union under its REACH legislation, have imposed restrictions on its use, compelling the industry to seek safer alternatives.[2][3] Beyond regulatory compliance, adopting greener solvents aligns with the principles of sustainable chemistry, reducing the environmental impact of pharmaceutical development.[4]
Q2: What are the most promising alternative solvents for this compound coupling reactions?
Several greener solvents have emerged as viable alternatives to DMF in peptide synthesis, with properties that support both the dissolution of reagents and the reaction's progress. Based on current research, the following solvents are strong candidates:
-
N-Butylpyrrolidinone (NBP): Characteristically similar to N-methyl-2-pyrrolidone (NMP) but not classified as a reprotoxin, NBP has shown excellent performance in solid-phase peptide synthesis (SPPS), sometimes even surpassing DMF in terms of reducing side reactions like racemization.[1] Its high boiling point also makes it suitable for a range of reaction temperatures.
-
Propylene Carbonate (PC): This biodegradable, non-toxic solvent has demonstrated its utility in both solution- and solid-phase peptide synthesis.[5] It has been successfully used for coupling and deprotection steps in Boc-based synthesis, with chemical yields comparable to or exceeding those in conventional solvents.[5]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green alternative. It has been shown to provide high crude purity in peptide synthesis and can reduce racemization potential.[4]
-
Acetonitrile (ACN) and Tetrahydrofuran (THF): While not without their own safety considerations, ACN and THF are considered friendlier alternatives to DMF and have been shown to yield products in high purity, with reduced racemization compared to DMF.[6]
-
Binary Mixtures: Combinations of greener solvents, such as dimethyl sulfoxide (DMSO) with ethyl acetate (EtOAc), offer the ability to fine-tune solvent polarity and viscosity to optimize reaction conditions.[7]
Q3: Do I need to convert the this compound salt to its free acid form before use in these alternative solvents?
This is a critical consideration and depends on the specific reaction conditions and solvent system.
-
Conversion to Free Acid: For many standard carbodiimide coupling reactions (e.g., using DIC), it is best practice to first convert the dicyclohexylammonium (DCHA) salt to the free acid.[1] The presence of the DCHA can interfere with the reaction. A standard protocol for this conversion is provided in the "Protocols" section below.
-
Direct Use of the DCHA Salt: In some cases, particularly with certain activating agents like HATU, the DCHA salt can be used directly. For instance, a patent for the preparation of Exenatide describes the direct use of Boc-His(Boc)-OH.DCHA in NMP with HATU, HOAt, and DIPEA.[8] This approach simplifies the workflow but should be tested on a small scale first. The bulky DCHA is generally considered too hindered to participate in the coupling reaction.[9]
Q4: What are the key challenges when switching from DMF to an alternative solvent for this compound reactions?
The primary challenges when transitioning from the well-established use of DMF include:
-
Solubility: this compound, like many protected amino acids, has optimized solubility in DMF. Its solubility in greener alternatives may be lower, potentially requiring larger solvent volumes or elevated temperatures. This can be particularly challenging with the DCHA salt form.
-
Reaction Kinetics: Coupling and deprotection reactions may proceed at different rates in alternative solvents. This could be due to differences in polarity, viscosity, and the solvent's ability to stabilize intermediates. Optimization of reaction times and temperatures is often necessary.
-
Side Reactions: While some green solvents like NBP can suppress certain side reactions, others may introduce new impurity profiles. It is crucial to monitor reaction progress and product purity closely using analytical techniques like HPLC and mass spectrometry.
-
Work-up and Purification: The physical properties of the new solvent (e.g., boiling point, miscibility with water) will impact the work-up and purification procedures.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when using alternative solvents for this compound reactions.
Issue 1: Poor Solubility of this compound in the Chosen Alternative Solvent.
-
Symptom: The DCHA salt does not fully dissolve, or precipitates out of solution upon addition of other reagents.
-
Possible Causes & Solutions:
-
Inherent Low Solubility: The chosen solvent may not be a good match for the solute.
-
Action: Try a different green solvent or a binary mixture. For example, adding a small amount of DMSO to 2-MeTHF can significantly increase polarity and solvating power.
-
-
Temperature: The reaction may be running at too low a temperature.
-
Action: Gently warm the mixture to aid dissolution, but monitor for any potential degradation or side reactions.
-
-
DCHA Salt Form: The DCHA salt may be less soluble than the free acid in the chosen solvent.
-
Action: Convert the DCHA salt to the free acid using the protocol provided below. The resulting free acid, which is often an oil, may be more soluble.
-
-
Issue 2: Incomplete or Sluggish Coupling Reaction.
-
Symptom: HPLC or TLC analysis shows a significant amount of unreacted starting material after the expected reaction time.
-
Possible Causes & Solutions:
-
Suboptimal Solvent: The solvent may not be effectively promoting the reaction.
-
Action: Switch to a more polar aprotic solvent like NBP or propylene carbonate.
-
-
Insufficient Activation: The coupling reagent may not be efficient enough in the chosen solvent.
-
Action: Consider a more potent activating agent. If using a carbodiimide like DIC, ensure an additive like HOBt or Oxyma is present. Uronium/aminium-based reagents like HATU or HBTU are often more effective.
-
-
Steric Hindrance: The bulky Boc groups and the Dab side chain can present steric challenges.
-
Action: Increase the reaction time and/or temperature. Consider using a "double coupling" approach where a second charge of the activated amino acid and coupling reagents is added to the reaction mixture after the initial coupling period.
-
-
Issue 3: Incomplete Boc Deprotection.
-
Symptom: After treatment with trifluoroacetic acid (TFA) in the alternative solvent, mass spectrometry analysis shows the presence of mono-deprotected or fully protected starting material.
-
Possible Causes & Solutions:
-
Insufficient Acid Strength or Time: The reaction conditions may not be harsh enough for complete deprotection of both Boc groups.
-
Action: Increase the concentration of TFA or extend the reaction time. Monitor the reaction at various time points (e.g., 30 min, 1 hr, 2 hr) to determine the optimal duration.
-
-
Solvent Effects: The alternative solvent may be less effective at promoting the acid-catalyzed deprotection compared to DCM.
-
Action: If using a less polar solvent like 2-MeTHF, consider switching to a more polar one like propylene carbonate or ACN for the deprotection step. A general protocol for Boc deprotection is provided below.
-
-
Issue 4: Formation of Unexpected Side Products.
-
Symptom: HPLC or mass spectrometry reveals impurities not typically seen when using DMF.
-
Possible Causes & Solutions:
-
Solvent Reactivity: Some solvents may react with reagents or intermediates under certain conditions. For example, ethers like THF can be cleaved by strong acids.
-
Action: Carefully review the literature for known incompatibilities of your chosen solvent with the reaction conditions.
-
-
Different Reaction Pathway: The change in solvent polarity and environment can favor alternative reaction pathways.
-
Action: Thoroughly characterize the side products to understand their formation mechanism. Adjusting the temperature, base, or coupling agent may help to minimize their formation.
-
-
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This protocol is adapted from standard procedures for converting DCHA salts of N-protected amino acids to their free acid form.[1][10]
-
Dissolution: Suspend the this compound salt in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM) (5-10 volumes).
-
Acidic Extraction: Add an equal volume of a cold 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid. Stir the biphasic mixture vigorously until all solids have dissolved and two clear phases are present. The pH of the aqueous layer should be acidic (pH 2-3).
-
Phase Separation: Separate the organic layer.
-
Washing: Wash the organic layer with the cold aqueous acid solution once more, followed by three washes with water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.
Protocol 2: General Procedure for Coupling of Boc-Dab(Boc)-OH (Free Acid) in an Alternative Solvent (e.g., 2-MeTHF or Propylene Carbonate)
This is a general guideline for a solution-phase coupling reaction. Optimization of stoichiometry and reaction time is recommended.
-
Dissolution: Dissolve the free acid of Boc-Dab(Boc)-OH (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in the chosen alternative solvent (e.g., 2-MeTHF or propylene carbonate).
-
Activation: Add an activating agent and additive, for example, 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off any precipitated diisopropylurea (DIU). The filtrate can then be worked up using standard aqueous extraction procedures, taking into account the properties of the chosen solvent.
Protocol 3: General Procedure for Boc Deprotection in an Alternative Solvent
This protocol provides a starting point for the deprotection of both Boc groups.
-
Dissolution: Dissolve the Boc-protected substrate in the chosen alternative solvent (e.g., propylene carbonate or ACN).
-
Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common starting point is a 25-50% (v/v) solution of TFA in the solvent.[6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Removal of TFA: After completion, the TFA and solvent can be removed under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual TFA.
Visualization of Key Concepts
Decision Workflow for Solvent Selection and DCHA Salt Handling
Caption: Decision tree for handling this compound.
General Boc-Amino Acid Reaction Workflow in Alternative Solvents
Caption: General workflow for reactions with this compound.
Summary of Alternative Solvent Properties
| Solvent | Key Advantages | Potential Challenges |
| N-Butylpyrrolidinone (NBP) | Good solvency, low toxicity, can reduce side reactions. | Higher boiling point may complicate removal. |
| Propylene Carbonate (PC) | Biodegradable, non-toxic, effective for both coupling and deprotection. | May require elevated temperatures for some reactions. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, good purity profiles. | Lower polarity may reduce solubility of polar reagents. |
| Acetonitrile (ACN) | Good for achieving high product purity, readily available. | Not considered a "green" solvent, has its own toxicity profile. |
| Tetrahydrofuran (THF) | Effective in reducing racemization. | Can form peroxides, potential for cleavage by strong acids. |
| Binary Mixtures (e.g., DMSO/EtOAc) | Tunable polarity and viscosity. | More complex to optimize and recycle. |
By understanding the properties of these alternative solvents and anticipating the potential challenges, researchers can successfully transition away from DMF, developing more sustainable and safer processes for the synthesis of complex peptides and drug candidates.
References
- Albericio, F., et al. (2014). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry.
- Arote, N. D., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online.
- Bachem. (2022). No more DMF: greener solid-phase peptide synthesis with binary solvents.
- Gyptis. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions.
- Su, X. (2015). Better Solvents for Peptide Synthesis. ChemistryViews.
- Bachem. (2022). On the way to greener SPPS: Replacing DMF.
- European Patent Office. (2016). EP2915817A1 - Method for preparing exenatide.
- Biotage. (2023). Green solvents for solid phase peptide synthesis.
- American Chemical Society. (n.d.). Specific solvent issues with BOC deprotection.
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
- North, M., et al. (2017). The greening of peptide synthesis. RSC Publishing.
- Murray, J., et al. (2024). N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. ChemSusChem.
- Jadhav, S., et al. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing.
- Arote, N. D., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. PMC - NIH.
- Watson, A. J. B., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
- Mu, L., et al. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC - NIH.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Bachem. (2021). Conversion of a DCHA salt to the free acid.
- Sigma-Aldrich. (n.d.). BOC-ON.
- North, M., et al. (2017). The greening of peptide synthesis. Green Chemistry.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Reddit. (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Royal Society of Chemistry. (n.d.).
- Biocompare. (2023).
- Benchchem. (n.d.). Comparative study of different deprotection reagents for Boc-L-Valine.
- Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Cinelli, M. A., et al. (2025). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Kappe, C. O., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. EP2915817A1 - Method for preparing exenatide - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. bachem.com [bachem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of Boc-Dab(Boc)-OH.DCHA
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of Nα,Nγ-bis(tert-butoxycarbonyl)-L-2,4-diaminobutyric acid dicyclohexylammonium salt (Boc-Dab(Boc)-OH.DCHA). As a critical starting material in peptide synthesis, particularly for constructing peptides with non-canonical amino acids, the absolute verification of its identity, purity, and stability is paramount to ensuring the success of downstream applications. This document moves beyond mere procedural lists to explain the scientific rationale behind method selection, offering field-proven insights for researchers, quality control analysts, and drug development professionals.
Introduction: The Critical Nature of a Well-Characterized Starting Material
This compound is a protected derivative of L-2,4-diaminobutyric acid. The two tert-butoxycarbonyl (Boc) groups protect the alpha and gamma amino functionalities, while the dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity, stability, and handling properties compared to its free acid counterpart.[1] Impurities, incorrect stereochemistry, or structural deviations in this single molecule can lead to failed syntheses, the generation of complex and difficult-to-purify peptide mixtures, and ultimately, the compromise of final product efficacy and safety.
A multi-modal analytical approach is therefore not just recommended; it is essential. No single technique can provide a complete profile. This guide will explore the synergistic use of chromatographic, spectroscopic, and physicochemical methods to build a robust and reliable characterization package.
Chapter 1: Chromatographic Methods for Purity Assessment
Chromatographic techniques are the cornerstone of purity determination, separating the main compound from process-related impurities, starting materials, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC, particularly reverse-phase HPLC (RP-HPLC), is the industry-standard and most powerful technique for quantifying the purity of protected amino acids. Its high resolution and sensitivity allow for the detection and quantification of even minor impurities. For this compound, the method must be capable of separating the main compound from potential impurities such as the corresponding free acid, mono-Boc species, or by-products from synthesis. The use of a UV detector is ideal, as the Boc protecting groups lack a strong chromophore, but the amide and carboxyl functionalities provide sufficient absorbance at low wavelengths (~210-220 nm).
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. The DCHA salt will dissociate in this solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis & Trustworthiness:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
A high-quality sample should exhibit a purity level of ≥97-98%.
-
The system suitability should be verified by ensuring adequate resolution between the main peak and any adjacent impurity peaks.
-
Alternative Method: Thin-Layer Chromatography (TLC)
While not quantitative, TLC is a rapid, cost-effective method for qualitative purity assessment, often used for reaction monitoring or quick identity checks. For a similar protected amino acid, purity of ≥98% by TLC has been used as a quality specification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Column chromatography | Planar chromatography |
| Output | Quantitative (Area %) | Qualitative/Semi-quantitative (Spot intensity) |
| Resolution | High | Low to Moderate |
| Sensitivity | High (ng to pg) | Moderate (µg to ng) |
| Throughput | Lower (serial analysis) | Higher (parallel analysis) |
| Primary Use | Final QC, Purity Certification, Stability Testing | Reaction Monitoring, Quick ID check |
Chapter 2: Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical identity and structure of the molecule, ensuring that the correct compound has been synthesized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most definitive analytical technique for absolute structural confirmation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. For this compound, the NMR spectrum serves as a unique fingerprint, confirming the presence of the Dab backbone, both Boc protecting groups, and the DCHA counter-ion in the correct stoichiometry. A patent for a similar compound confirms the use of NMR for structural verification.[2]
Expected ¹H NMR Spectral Features (Conceptual):
-
~9.0-7.0 ppm: Protons from the DCHA amine (N⁺H₂).
-
~4.0-3.0 ppm: Protons on the Dab backbone (α-CH, γ-CH₂).
-
~2.0-1.0 ppm: A large, broad signal corresponding to the 22 protons of the dicyclohexyl rings of DCHA.
-
~1.4 ppm: A large singlet (18H) corresponding to the methyl protons of the two Boc groups.
Mass Spectrometry (MS)
Expertise & Experience: MS is used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the DCHA salt will typically dissociate, allowing for the detection of the protonated free acid, [Boc-Dab(Boc)-OH + H]⁺. This provides unambiguous confirmation of the mass of the protected amino acid component. LC-MS is a powerful combination that provides purity and mass information simultaneously.[3][4]
Data Interpretation:
-
Boc-Dab(Boc)-OH Molecular Formula: C₁₄H₂₆N₂O₆
-
Molecular Weight: 318.37 g/mol
-
Expected Ion (Positive Mode ESI): [M+H]⁺ at m/z ≈ 319.18
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique used to confirm the presence of key functional groups. It is an excellent tool for verifying that the expected chemical transformations have occurred during synthesis. The presence of characteristic carbonyl and N-H stretches confirms the integrity of the protected amino acid.[2]
Expected Characteristic Absorption Bands:
-
~3300 cm⁻¹: N-H stretching (from amide/carbamate).
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic).
-
~1710 cm⁻¹: C=O stretching (carboxylic acid).
-
~1690 cm⁻¹: C=O stretching (Boc carbamate).
Chapter 3: Physicochemical Characterization
These methods provide crucial information about the bulk properties and stereochemical integrity of the material.
Optical Rotation
Expertise & Experience: As peptide synthesis is a stereospecific process, verifying the enantiomeric purity of the starting material is non-negotiable. Optical rotation measurement by polarimetry confirms the presence of the correct L-enantiomer and can give an initial indication of enantiomeric purity. Commercial suppliers list specific rotation as a key quality control parameter. A value that deviates significantly from the established standard suggests either racemization or the presence of the D-enantiomer as an impurity.
Thermal Analysis (TGA/DSC)
Expertise & Experience: Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides valuable information on thermal stability, melting point, and the presence of residual solvents or water. The DCHA salt form is known to confer greater thermal stability compared to the free acid.
-
DSC: Will show a sharp endotherm corresponding to the melting point of the crystalline salt. A broad endotherm at lower temperatures may indicate the loss of water or solvent.
-
TGA: Will show mass loss at distinct temperatures corresponding to the loss of volatiles (water/solvent) and eventual thermal decomposition of the compound.
Chapter 4: Integrated Analytical Workflow & Method Selection
No single method is sufficient. A robust characterization relies on the orthogonal data provided by combining these techniques.
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Comparative Summary of Analytical Methods
| Method | Information Provided | Sample Amount | Throughput | Primary Application |
| RP-HPLC | Quantitative Purity, Impurity Profile | Low (mg) | Low | Gold Standard for Purity |
| NMR | Absolute Structure, Stoichiometry | Medium (5-10 mg) | Low | Definitive Identity |
| MS | Molecular Weight | Very Low (µg) | High | Identity Confirmation |
| FTIR | Functional Groups Present | Low (mg) | High | Rapid Identity Screen |
| Optical Rotation | Stereochemical Integrity | Medium (10-20 mg) | Medium | Enantiomeric Purity |
| TGA/DSC | Thermal Stability, Solvent/Water % | Medium (5-10 mg) | Medium | Physicochemical Properties |
Expert Recommendation: For the initial validation of a new batch or supplier, the full suite of analyses (HPLC, NMR, MS, FTIR, Optical Rotation, and Thermal Analysis) is strongly recommended. For routine, incoming quality control of a previously validated material, a combination of HPLC for purity and FTIR for identity confirmation is often sufficient.
References
-
AbacipharmTech. (n.d.). This compound. Retrieved from AbacipharmTech. [Link]
-
AAFCO. (n.d.). Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. Retrieved from AAFCO. [Link]
- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Aapptec Peptides. (n.d.). Boc-His(Boc)-OH DCHA [31687-58-8]. Retrieved from Aapptec Peptides. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-Dab(Boc)-OH, CAS 125238-99-5. Retrieved from Aapptec Peptides. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4]. Retrieved from Aapptec Peptides. [Link]
-
BuyersGuideChem. (n.d.). Boc-D-Dab(Boc)-OH.DCHA suppliers and producers. Retrieved from BuyersGuideChem. [Link]
-
NETZSCH. (n.d.). Simultaneous Thermal Analyzer (STA/TGA-DSC). Retrieved from NETZSCH. [Link]
Sources
A Comparative Guide to HPLC and UPLC for Purity Analysis of Boc-Dab(Boc)-OH.DCHA
A Senior Application Scientist's Perspective on Ensuring Raw Material Integrity in Peptide Synthesis
For researchers, scientists, and professionals vested in the intricate process of drug development, particularly in solid-phase peptide synthesis (SPPS), the purity of amino acid derivatives is a cornerstone of success. The integrity of each building block, such as Boc-Dab(Boc)-OH.DCHA (Nα,Nγ-di-Boc-L-2,4-diaminobutyric acid dicyclohexylammonium salt), directly dictates the purity profile and overall yield of the final peptide. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the critical task of purity assessment of this raw material. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in making informed decisions for your quality control workflows.
The Imperative of Purity for this compound
This compound is a crucial building block in peptide synthesis, where the diaminobutyric acid side chain can be utilized for creating branched peptides or for post-synthesis modifications. The presence of impurities can lead to a cascade of undesirable outcomes, including:
-
Deletion sequences: Failure of the amino acid to couple to the growing peptide chain.
-
Insertion of incorrect amino acids: Contamination with other amino acid derivatives.
-
Formation of by-products: Side reactions caused by reactive impurities.
-
Compromised biological activity: Impurities altering the final peptide's structure and function.
Therefore, a robust and reliable analytical method to verify the purity of this compound is not just a quality control measure but a critical step in ensuring the validity and reproducibility of research and the safety of therapeutic peptides.
HPLC: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) has long been the workhorse for the pharmaceutical industry in assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1] Its robustness, versatility, and extensive regulatory acceptance make it a trusted method. For a molecule like this compound, which possesses chromophores in its Boc protecting groups, UV detection is a straightforward and effective means of analysis.
Experimental Protocol: A Validated-by-Principle RP-HPLC Method
While a specific validated method for this compound is not publicly available, a standard Reversed-Phase (RP)-HPLC method for protected amino acids can be readily adapted and validated. The following protocol is based on established principles for similar compounds and serves as a robust starting point.
Objective: To quantitatively determine the purity of this compound and separate it from potential process-related and degradation impurities.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of ~1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Rationale for Method Parameters:
-
C18 Column: The non-polar stationary phase provides excellent retention for the hydrophobic Boc groups, allowing for effective separation based on polarity.
-
TFA in Mobile Phase: TFA acts as an ion-pairing agent, improving peak shape and resolution for the acidic analyte. It also helps to maintain a low pH, which is beneficial for the stability of the silica-based column.
-
Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) is necessary to elute a range of potential impurities with varying polarities and to ensure the main peak is well-resolved.
-
UV Detection at 214 nm: This wavelength is sensitive to the amide bonds within the molecule, providing a good response for both the main compound and many potential impurities.
Potential Impurities and Their Separation:
Based on the synthesis of similar protected amino acids, potential impurities could include:
-
Starting materials: Unreacted 2,4-diaminobutyric acid.
-
Incompletely protected derivatives: Boc-Dab-OH or Dab(Boc)-OH.
-
By-products from the Boc protection reaction: e.g., tert-butylated derivatives.
-
Enantiomeric impurities: The D-isomer of the amino acid.
The developed RP-HPLC method is designed to separate these impurities based on their differing polarities. For instance, the less hydrophobic, incompletely protected derivatives will elute earlier than the main peak.
UPLC: The Evolution of Liquid Chromatography
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This leads to a dramatic increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC.
The UPLC Advantage for Purity Profiling
For the analysis of this compound, transitioning to a UPLC method can offer several key benefits:
-
Faster Analysis Times: UPLC methods can reduce run times by a factor of 5-10 compared to HPLC, significantly increasing sample throughput.
-
Improved Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities, providing a more accurate purity assessment.
-
Enhanced Sensitivity: Sharper, more concentrated peaks in UPLC lead to a better signal-to-noise ratio, enabling the detection and quantification of trace-level impurities.
-
Reduced Solvent Consumption: The lower flow rates and shorter run times of UPLC methods result in a significant reduction in solvent usage, leading to cost savings and a smaller environmental footprint.
Comparative Data: HPLC vs. UPLC
The following table illustrates a typical performance comparison between HPLC and UPLC for the analysis of a protected amino acid.
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 25 minutes | 5 minutes |
| Backpressure | ~1500 psi | ~8000 psi |
| Resolution (Main Peak vs. Impurity) | 2.5 | 4.0 |
| Solvent Consumption per Run | 25 mL | 2 mL |
As the data suggests, UPLC provides a much faster analysis with improved resolution and significantly less solvent consumption.
Alternative Method: Thin-Layer Chromatography (TLC)
For a rapid, qualitative assessment of purity, Thin-Layer Chromatography (TLC) can be a valuable tool. It is a cost-effective and simple method for monitoring the progress of reactions or for a preliminary check of raw material identity and purity.
TLC Protocol for this compound
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v). The optimal ratio may require some experimentation.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like dichloromethane.
-
Visualization: UV light (254 nm) to visualize the Boc-protected compound. Staining with ninhydrin can be used to detect any free amino groups from deprotected impurities.
While TLC is an excellent screening tool, it lacks the resolution and quantitative capabilities of HPLC and UPLC.[2]
Method Validation: The Cornerstone of Trustworthiness
Regardless of the chosen technology, the analytical method must be validated to ensure it is fit for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, a method validation for purity analysis should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Caption: Workflow for the purity analysis of this compound by HPLC and UPLC.
Conclusion: Choosing the Right Tool for the Job
Both HPLC and UPLC are powerful and reliable techniques for assessing the purity of this compound. The choice between them often comes down to the specific needs of the laboratory.
-
HPLC remains a robust and cost-effective solution, perfectly suitable for routine quality control where established methods and regulatory compliance are paramount.
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the ideal choice for high-throughput environments, in-depth impurity profiling, and method development for new chemical entities.
For researchers and scientists in drug development, the enhanced capabilities of UPLC can accelerate timelines and provide a more comprehensive understanding of raw material quality, ultimately contributing to the development of safer and more effective peptide therapeutics. The investment in UPLC technology can be justified by the long-term gains in productivity and analytical confidence.
References
-
Aapptec Peptides. Fmoc-D-Dab(Boc)-OH [114360-56-4]. [Link]
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
AbacipharmTech. This compound. [Link]
-
Aapptec Peptides. Boc-His(Boc)-OH DCHA [31687-58-8]. [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. [Link]
-
Luo, G., et al. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory, 43(2), 22-25. [Link]
-
ResearchGate. Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization. [Link]
-
MDPI. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis. [Link]
Sources
A Senior Application Scientist's Guide: The Strategic Advantages of Boc Protection for Challenging Peptide Sequences
Introduction: Navigating the Complexities of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized our ability to construct complex peptide molecules, forming the bedrock of research in therapeutics, proteomics, and materials science.[] The core principle of SPPS involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[][2] This process's success hinges on a meticulous strategy of using temporary and permanent protecting groups to ensure the specific and directed formation of peptide bonds.[][4]
Two strategies have dominated the field: the fluorenylmethoxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection schemes.[5] While the Fmoc strategy, with its milder basic deprotection conditions, has become the workhorse for routine synthesis, the classic Boc strategy remains an indispensable and often superior tool for overcoming some of the most significant hurdles in peptide chemistry.[][6] This guide provides an in-depth comparison, grounded in experimental logic, to illuminate the specific scenarios where the Boc/Bzl strategy offers a decisive advantage, particularly for the synthesis of "difficult" peptide sequences.
The Fundamental Divide: Boc/Bzl vs. Fmoc/tBu Chemistry
The choice between Boc and Fmoc chemistry is a fundamental decision that dictates the entire synthetic approach, from resin and side-chain protection to the final cleavage conditions.[2][5]
-
Boc/Bzl Strategy: This classic approach, foundational to Merrifield's solid-phase method, uses the acid-labile Boc group for temporary Nα-amino protection and typically benzyl-based (Bzl) groups for permanent side-chain protection.[2][] The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and removal of side-chain protectors require a very strong acid, such as hazardous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8][9]
-
Fmoc/tBu Strategy: This later-developed strategy employs the base-labile Fmoc group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side chains.[] The Fmoc group is cleaved with a base, typically piperidine, while the final cleavage uses TFA.[5][7] This is considered a milder and truly orthogonal method, as the conditions for removing the temporary and permanent protecting groups are chemically distinct (base vs. acid).[][2]
Visualizing the Boc-SPPS Workflow
The iterative cycle of Boc-SPPS is a robust process involving distinct chemical steps designed to ensure efficient peptide chain elongation.
Caption: The iterative workflow of Boc-based solid-phase peptide synthesis.
The Boc Advantage: Excelling Where Fmoc Falters
While Fmoc is often the default choice, the Boc strategy demonstrates superior performance for specific, challenging peptide sequences that are prone to failure under Fmoc conditions.
Overcoming Peptide Aggregation in Hydrophobic Sequences
The most significant advantage of Boc chemistry is its ability to mitigate on-resin aggregation, a common failure point in SPPS.[10]
-
The Problem: Peptides rich in hydrophobic residues (Val, Ile, Leu, Phe) have a strong tendency to self-associate on the resin via intermolecular hydrogen bonds.[10] This can lead to the formation of secondary structures like β-sheets, rendering the N-terminus of the growing peptide chain inaccessible for subsequent deprotection and coupling steps.[][10][11] The result is low yields and a high prevalence of deletion sequences.[10]
-
The Boc Solution: The key lies in the deprotection step. When the Boc group is removed with TFA, the newly exposed N-terminal α-amino group is protonated, forming a TFA salt (R-NH3+TFA-).[7] This positive charge effectively disrupts the hydrogen bonding networks that cause aggregation.[][7] The peptide chains repel each other, remaining well-solvated and accessible. During the subsequent coupling step, an in situ neutralization protocol is often used, where the neutralizing base is added simultaneously with the activated amino acid.[2][7] This minimizes the time the peptide exists in its neutral, aggregation-prone state, leading to higher yields and purity for difficult sequences.[7][12] In contrast, the neutral N-terminus generated after Fmoc deprotection is highly susceptible to aggregation.
Visualizing the Boc Deprotection Mechanism
The acid-catalyzed removal of the Boc group is a precise chemical transformation that is central to the strategy's success.
Caption: Acid-labile cleavage of the Boc protecting group using TFA. (Note: This is a conceptual representation; actual image generation is not supported in this format.)
Synthesizing Peptides with Base-Sensitive Moieties
The repeated use of piperidine in the Fmoc workflow can be detrimental to peptides containing base-labile functionalities.
-
The Problem: Certain modifications, such as specific esters, thioesters, or depsipeptides (which contain ester bonds in the backbone), are sensitive to the basic conditions of Fmoc deprotection.[4][8] This can lead to unintended cleavage or modification of the desired peptide.
-
The Boc Solution: The Boc strategy avoids bases entirely during the iterative synthesis cycle.[4] Its reliance on acidic conditions for deprotection and strong acid for final cleavage makes it the ideal choice for preserving the integrity of base-sensitive groups, ensuring the final product is unmodified.[8][9]
Comparative Performance: Boc vs. Fmoc for Difficult Sequences
The decision to use Boc or Fmoc chemistry should be guided by the specific characteristics of the target peptide sequence. The following table summarizes the key performance differences in challenging scenarios.
| Feature / Scenario | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Field Insights |
| Hydrophobic Peptides | Higher Purity & Yield [][7] | Lower Purity & Yield[7] | Repetitive TFA deprotection protonates the N-terminus, preventing aggregation.[7] |
| Aggregation-Prone Sequences | Less Frequent [7] | More Frequent[7] | Acidic conditions disrupt inter- and intramolecular hydrogen bonding.[] |
| Base-Sensitive Moieties | Preferred [4] | Not Recommended | The Boc cycle is free of basic reagents, preserving esters, thioesters, etc.[8][9] |
| Acid-Sensitive Residues (e.g., Trp, Met) | Requires Scavengers | Preferred | Strong acid can cause side reactions (e.g., alkylation), though scavengers mitigate this. Fmoc's mild conditions are safer for these residues.[] |
| Final Cleavage Conditions | Harsh (HF, TFMSA)[7][13] | Mild (TFA)[7] | Requires specialized, hazardous equipment. This is a significant logistical drawback of the Boc strategy.[8] |
| Orthogonality | Quasi-orthogonal[2][4] | Fully Orthogonal[2] | Both deprotection and cleavage are acid-based, relying on different acid strengths. Fmoc's base/acid scheme is truly orthogonal. |
| Protected Peptide Solubility | Higher[7] | Lower[7] | The protected peptide fragments in Boc chemistry often exhibit better solubility. |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for applying the Boc strategy. Caution: These procedures involve hazardous materials, particularly the final cleavage step, and must be performed in a properly equipped laboratory with appropriate safety measures.
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines one full cycle of amino acid addition.
-
Resin Preparation: Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.[14]
-
Boc Deprotection:
-
Drain the DCM.
-
Agitate for 1-2 minutes, drain, and repeat with fresh TFA/DCM solution for 20-30 minutes.
-
Causality: The first short treatment removes TFA-reactive impurities, while the second, longer treatment ensures complete removal of the Boc group.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual acid and the cleaved tert-butyl cation. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), DCM (3x).[15]
-
-
Neutralization (in situ):
-
This step is performed concurrently with coupling. Do not pre-neutralize the resin as this can promote aggregation.
-
-
Coupling:
-
In a separate vessel, dissolve the incoming Boc-protected amino acid (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add a hindered base such as N,N-Diisopropylethylamine (DIEA) (6-8 equivalents) to the amino acid solution to neutralize both the resin TFA salt and the activated amino acid.[2]
-
Immediately add this activation mixture to the washed peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Causality: Pre-activating the amino acid and performing in situ neutralization ensures a rapid and efficient coupling reaction, minimizing the time the reactive free amine is exposed.[7]
-
-
Monitoring & Washing:
-
Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).[7]
-
If the test is positive, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, to prepare for the next cycle.
-
Protocol 2: HF Cleavage and Peptide Precipitation
WARNING: Hydrogen Fluoride (HF) is an extremely corrosive and toxic acid. This procedure must only be performed by trained personnel using a specialized, dedicated HF cleavage apparatus in a certified fume hood.
-
Preparation:
-
Thoroughly dry the final peptide-resin under high vacuum.
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail to the resin. A common choice is the "low-high" HF procedure. For the "low" step, use a mixture like HF:dimethyl sulfide (DMS):p-cresol (25:65:10) to remove more labile side-chain protecting groups.
-
Causality: Scavengers are critical to trap the reactive carbocations generated during cleavage, preventing side reactions like the alkylation of sensitive residues (Trp, Met, Cys).[15]
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 2-4 hours.
-
For the "high" step (if needed), remove the DMS by vacuum and add more HF along with a scavenger like anisole.
-
After the reaction is complete, remove the HF by vacuum distillation.
-
-
Peptide Precipitation and Extraction:
-
Carefully remove the reaction vessel from the apparatus.
-
Wash the resin/peptide mixture with cold diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the crude peptide and remove the organic scavengers.
-
Filter the precipitated peptide and wash several more times with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., a water/acetonitrile mixture containing 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Conclusion: A Powerful Tool for a Specific Purpose
While the Fmoc strategy has rightfully become the standard for many applications due to its milder conditions and ease of automation, the Boc strategy remains a powerful and sometimes essential approach in the peptide chemist's toolkit.[6] Its unique ability to mitigate aggregation in hydrophobic and β-sheet-forming sequences makes it the superior choice for synthesizing peptides that would otherwise fail with Fmoc chemistry.[][7] The decision between Boc and Fmoc should not be based on convention, but on a careful, sequence-specific analysis. For researchers and drug developers tackling the synthesis of long, complex, or aggregation-prone peptides, a thorough understanding and proficient application of Boc-SPPS is a critical enabler of success.[6][15]
References
-
Peptide Synthesis - FAQ | AAPPTEC . AAPPTEC. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed . PubMed. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group . PubMed. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group . ResearchGate. [Link]
-
Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis - PubMed . PubMed. [Link]
-
Acid-labile protecting groups for the synthesis of lipidated peptides. - Semantic Scholar . Semantic Scholar. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTEC. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC . NCBI. [Link]
-
Peptide synthesis - Acid group protection - Química Organica.org . Química Organica.org. [Link]
-
Amino Acid Derivatives for Peptide Synthesis . AAPPTEC. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC . AAPPTEC. [Link]
-
Basic Peptides synthesis introduction - LifeTein® . LifeTein®. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC . NCBI. [Link]
-
Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF . ResearchGate. [Link]
-
CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books . Royal Society of Chemistry. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? - Biomatik . Biomatik. [Link]
-
Boc Protected Compounds - Hebei Boze Chemical Co., Ltd. Hebei Boze Chemical Co., Ltd. [Link]
Sources
- 2. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. books.rsc.org [books.rsc.org]
- 14. chempep.com [chempep.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Protected Diaminobutyric Acid Derivatives: A Comparative Analysis of Boc-Dab(Boc)-OH.DCHA
In the intricate world of peptide synthesis, the strategic selection of protected amino acid building blocks is paramount to achieving high purity, yield, and overall success. For researchers incorporating the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) — a versatile scaffold for creating branched, cyclic, or conjugated peptides — the choice of protecting group strategy dictates the synthetic pathway and can significantly influence the outcome. This guide provides an in-depth, objective comparison of Boc-Dab(Boc)-OH.DCHA with other commonly employed protected Dab derivatives, offering field-proven insights and experimental considerations for researchers, scientists, and drug development professionals.
The Critical Role of Orthogonal Protection in Dab-Containing Peptides
Diaminobutyric acid possesses two amino groups: the α-amino group, which participates in the formation of the peptide backbone, and the γ-amino group on the side chain. To prevent unwanted side reactions, such as chain branching at the γ-amino group, both must be appropriately protected during solid-phase peptide synthesis (SPPS). The key to unlocking the full potential of Dab lies in the concept of orthogonal protection . This strategy employs protecting groups for the α-amino and γ-amino groups that can be selectively removed under different chemical conditions, allowing for precise control over the synthesis.[1]
The two dominant strategies in SPPS are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches. The Boc group is labile to acid, while the Fmoc group is removed under basic conditions.[] This fundamental difference underpins the selection of compatible side-chain protecting groups and dictates the overall synthetic workflow.
Introducing the Contenders: A Look at Common Dab Derivatives
This guide focuses on comparing the performance of several commercially available protected Dab derivatives, with a central focus on this compound.
-
This compound: In this derivative, both the α-amino and γ-amino groups are protected by the acid-labile Boc group. The dicyclohexylamine (DCHA) salt is included to improve the stability and handling of the crystalline solid. This derivative is exclusively used in the Boc/Bzl (benzyl) SPPS strategy .
-
Fmoc-Dab(Boc)-OH: This is a cornerstone of the Fmoc/tBu (tert-butyl) SPPS strategy . The α-amino group is protected by the base-labile Fmoc group, while the γ-amino group is protected by the acid-labile Boc group, providing excellent orthogonality.[3]
-
Boc-Dab(Fmoc)-OH: This derivative offers a reverse orthogonal strategy, suitable for Boc/Bzl SPPS where selective deprotection of the side chain is desired to introduce modifications while the peptide remains on the resin.
-
Fmoc-Dab(Z)-OH: Here, the γ-amino group is protected by the benzyloxycarbonyl (Z) group, which is removable by catalytic hydrogenation or strong acid. This provides an alternative orthogonal protection scheme within the Fmoc strategy.
-
Fmoc-Dab(Mtt)-OH: The methyltrityl (Mtt) group is a highly acid-labile protecting group for the side chain, allowing for its removal under very mild acidic conditions that leave other acid-labile groups intact.
-
Fmoc-Dab(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group, offering another layer of orthogonality.
Head-to-Head Comparison: Performance in Solid-Phase Peptide Synthesis
While direct, side-by-side comparative studies synthesizing the same peptide with each of these derivatives are scarce in the literature, we can infer performance based on the known chemistries of the protecting groups and available data.
Chemical Properties and Handling
| Derivative | Nα-Protection | Nγ-Protection | Synthesis Strategy | Key Features |
| This compound | Boc (acid-labile) | Boc (acid-labile) | Boc/Bzl | DCHA salt enhances stability; both groups removed simultaneously during final cleavage. |
| Fmoc-Dab(Boc)-OH | Fmoc (base-labile) | Boc (acid-labile) | Fmoc/tBu | Fully orthogonal; widely used for standard Fmoc SPPS.[3] |
| Boc-Dab(Fmoc)-OH | Boc (acid-labile) | Fmoc (base-labile) | Boc/Bzl | Allows for on-resin side-chain deprotection and modification. |
| Fmoc-Dab(Z)-OH | Fmoc (base-labile) | Z (hydrogenolysis/strong acid) | Fmoc/tBu | Alternative orthogonality; Z group is robust. |
| Fmoc-Dab(Mtt)-OH | Fmoc (base-labile) | Mtt (mildly acid-labile) | Fmoc/tBu | Side chain can be deprotected while peptide is on-resin with minimal effect on other protecting groups. |
| Fmoc-Dab(ivDde)-OH | Fmoc (base-labile) | ivDde (hydrazine-labile) | Fmoc/tBu | Hydrazine-based deprotection offers another dimension of orthogonality. |
Coupling Efficiency and Reaction Kinetics
The coupling efficiency of amino acids is influenced by steric hindrance and the activation method. While quantitative comparative data is limited, some general principles apply:
-
This compound in a Boc-SPPS workflow generally exhibits good coupling efficiency. The Boc/Bzl strategy, while robust, can sometimes lead to aggregation of the growing peptide chain, which may hinder coupling.[4]
-
Fmoc-Dab(Boc)-OH and other Fmoc-protected Dab derivatives are compatible with a wide range of modern, highly efficient coupling reagents like HBTU and HATU, which typically result in high coupling yields.[]
Deprotection and Side Reactions
The deprotection step is a critical juncture where side reactions can occur.
This compound (in Boc-SPPS):
-
Deprotection: The α-Boc group is removed at each cycle with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Side Reactions:
-
Acid-catalyzed side reactions: Repeated acid treatment can lead to the degradation of sensitive residues elsewhere in the peptide.
-
Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains like tryptophan and methionine. The use of scavengers is crucial to mitigate this.[6]
-
Lactam Formation: A significant concern with Dab is the potential for the deprotected γ-amino group to undergo intramolecular cyclization with the activated C-terminal carboxyl group of the preceding residue, forming a lactam. In the case of Boc-Dab(Boc)-OH, since the side chain is also protected by a Boc group, this is not a concern during the coupling of the Dab residue itself. However, during the final cleavage with strong acids like HF or TFMSA, both Boc groups are removed, and if the peptide is not properly handled, side reactions can occur.
-
Fmoc-Dab(Boc)-OH and other Orthogonally Protected Fmoc-Dab Derivatives (in Fmoc-SPPS):
-
Deprotection: The α-Fmoc group is removed with a mild base, typically 20% piperidine in DMF.
-
Side Reactions:
-
Base-catalyzed side reactions: Aspartimide formation is a common side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences.[7]
-
Diketopiperazine formation: This can occur at the dipeptide stage, leading to chain termination.[7]
-
Lactam Formation: Similar to the Boc strategy, intramolecular cyclization to form a lactam is a potential side reaction if the side-chain protecting group is prematurely cleaved or if the γ-amino group is deprotected for subsequent modification. The stability of the side-chain protecting group to the repeated piperidine treatments is therefore critical. The Boc group on the side chain of Fmoc-Dab(Boc)-OH is stable under these conditions.
-
Experimental Protocols
To provide a practical framework for comparison, the following are generalized protocols for the incorporation of Dab derivatives using both Boc and Fmoc strategies.
Protocol 1: Boc-SPPS using this compound
This protocol assumes a manual synthesis on a Merrifield resin.
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 25-50% TFA in DCM for 1-2 minutes.
-
Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride.
-
Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for the next amino acid.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole).
Protocol 2: Fmoc-SPPS using Fmoc-Dab(Boc)-OH
This protocol assumes a manual synthesis on a Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and treat with fresh 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin with DMF (5x).
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Dab(Boc)-OH (3 eq.) and a coupling agent such as HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.[8]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative).
-
-
Capping (Optional): If coupling is incomplete, cap unreacted amines.
-
Wash: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for the next amino acid.
-
Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Data Presentation and Visualization
Comparative Summary of Dab Derivatives
| Feature | This compound (Boc-SPPS) | Fmoc-Dab(Boc)-OH (Fmoc-SPPS) | Orthogonally Protected Fmoc-Dab Derivatives |
| Typical Crude Purity | 75-85% (highly sequence dependent)[1] | 70-90% (highly sequence dependent)[1] | Varies based on protecting group and sequence |
| Key Advantage | Robust for long or aggregation-prone sequences.[] | Milder conditions, suitable for sensitive modifications and automation.[] | Enables selective on-resin side-chain modification. |
| Key Disadvantage | Harsh cleavage conditions (HF) can degrade sensitive peptides.[9] | Potential for base-catalyzed side reactions (e.g., aspartimide formation).[10] | May require additional, specific deprotection steps. |
| Common Impurities | Truncated/deleted sequences, alkylation products.[1] | Deletion sequences, piperidine adducts, aspartimide-related byproducts.[1] | Dependent on the specific orthogonal group and its cleavage byproducts. |
Note: The purity values are general estimates for standard peptides and can vary significantly based on the peptide sequence, length, and synthesis conditions.
Visualizing the Synthetic Workflows
Caption: General workflow for Boc-SPPS incorporating this compound.
Caption: General workflow for Fmoc-SPPS incorporating Fmoc-Dab(Boc)-OH.
Conclusion and Recommendations
The choice between this compound and other protected Dab derivatives is fundamentally a choice between the Boc/Bzl and Fmoc/tBu synthesis strategies.
Choose this compound if:
-
You are utilizing an established Boc-SPPS protocol.
-
You are synthesizing a long or hydrophobic peptide sequence that is prone to aggregation, as the repeated TFA washes in Boc-SPPS can help disrupt secondary structures.[4]
-
You do not require selective modification of the Dab side chain.
Choose an orthogonally protected Fmoc-Dab derivative (e.g., Fmoc-Dab(Boc)-OH) if:
-
You are using the more common Fmoc-SPPS strategy.
-
Your peptide contains acid-sensitive functionalities that would be compromised by the harsh conditions of Boc-SPPS.
-
You require a milder final cleavage procedure.[]
-
You need to perform selective on-resin modifications of the Dab side chain. In this case, derivatives like Boc-Dab(Fmoc)-OH (for Boc-SPPS) or Fmoc-Dab with other orthogonal protecting groups (Z, Mtt, ivDde) for Fmoc-SPPS would be necessary.
Ultimately, the optimal choice of a protected Dab derivative is highly dependent on the specific peptide sequence, the desired final product, and the synthetic strategy employed. Researchers should carefully consider the advantages and disadvantages of each approach in the context of their research goals. While this guide provides a comprehensive overview, small-scale test syntheses are always recommended to optimize conditions for a particular peptide.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. Retrieved from [Link]
-
Packer, M. H., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
-
Springer Nature Experiments. (n.d.). Chemical Synthesis of Antimicrobial Peptides. Retrieved from [Link]
-
ResearchGate. (2022). Efficient use of the Dmab protecting group: Applications for the solid-phase synthesis of N-linked glycopeptides. Retrieved from [Link]
-
MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Retrieved from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]
-
Gyros Protein Technologies. (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]
-
ResearchGate. (2021). Fig. 2 Peptide synthesis and purification. HPLC analysis of the crude.... Retrieved from [Link]
-
MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]
-
ResearchGate. (1993). A Reversible Protecting Group for the Amide Bond in Peptides. Use in the Synthesis of 'Difficult Sequences'. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4]. Retrieved from [Link]
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]
-
PubMed. (2018). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]
-
PubMed Central. (2004). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
-
ResearchGate. (2018). Comparison between reaction times of LPPS and SPPS, calculated from literature data. Retrieved from [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Almac Group. (2023). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
PMC - NIH. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
A Senior Application Scientist's Guide to Orthogonal Protection Schemes for Diaminobutyric Acid (Dab)
Introduction: The Imperative of Orthogonality in Complex Peptide Synthesis
In the intricate world of peptide synthesis, particularly for therapeutic and research applications, the ability to selectively modify a molecule at a specific site is not merely an advantage; it is a necessity. This precise control is achieved through the strategic use of protecting groups (PGs), molecular scaffolds that temporarily mask a reactive functional group, directing the chemical reactivity to the desired location.[1][2] The pinnacle of this strategy is orthogonal protection , a system where multiple classes of protecting groups are used, each of which can be removed by a specific chemical reaction without affecting the others.[3]
The non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) exemplifies the need for such sophisticated strategies. Its two amino groups—the α-amino group involved in peptide backbone elongation and the γ-amino group on the side chain—make it a powerful tool for creating branched peptides, cyclic structures, or for conjugating moieties like lipids, fluorophores, or drugs.[4][5] However, this versatility is only accessible through a robust orthogonal protection scheme that can differentiate between these two amines.
This guide provides an in-depth comparison of protection schemes for Dab, with a focus on the traditional Boc-Dab(Boc)-OH derivative and its more contemporary, truly orthogonal alternatives. We will dissect the chemical rationale, performance, and provide field-proven protocols to guide researchers in selecting the optimal strategy for their synthetic goals.
The Boc-SPPS Approach: A Quasi-Orthogonal Scheme with Boc-Dab(Boc)-OH·DCHA
The tert-butyloxycarbonyl (Boc) protection strategy was a foundational method in solid-phase peptide synthesis (SPPS).[] In this scheme, the α-amino group is temporarily protected with a Boc group, which is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as neat hydrofluoric acid (HF) or a potent TFA "cocktail" with scavengers, for their removal during the final cleavage step.[7]
The derivative Boc-Dab(Boc)-OH , often supplied as a dicyclohexylamine (DCHA) salt for improved stability and handling, fits within this framework. Here, both the α- and γ-amino groups are protected by Boc groups. This is considered a quasi-orthogonal system because the selectivity relies on a gradient of acid lability; the α-Boc is more sensitive and can be removed with moderate TFA concentrations, while the side-chain Boc requires harsher conditions, typically reserved for the final cleavage.[1][7]
Causality Behind Experimental Choices
-
Why use Boc-SPPS? This strategy is robust and well-established. It can be advantageous for synthesizing long or particularly hydrophobic sequences that are prone to aggregation under the conditions of the more common Fmoc-SPPS.[8]
-
The Role of the DCHA Salt: The dicyclohexylamine salt neutralizes the free carboxylic acid, rendering the amino acid derivative a more stable, crystalline solid that is easier to handle and store compared to the free acid.
-
The Challenge of Deprotection: The primary drawback is the repetitive use of acid for α-Boc removal, which can cause premature, albeit minor, cleavage of acid-labile side-chain protecting groups or even gradual degradation of the peptide-resin linkage over many cycles.[9] Furthermore, the tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate sensitive residues like Tryptophan (Trp) and Methionine (Met), necessitating the use of "scavengers" in the deprotection and cleavage cocktails to intercept these cations.[7][10]
Experimental Protocol: Incorporation of Boc-Dab(Boc)-OH·DCHA via Manual Boc-SPPS
-
Resin Preparation: Start with a suitable resin for Boc-SPPS (e.g., Merrifield resin). Swell the resin in DCM for 30 minutes.
-
DCHA Salt Removal & Neutralization:
-
To use the Boc-Dab(Boc)-OH·DCHA, it must be converted to the free acid. This is typically done separately before coupling or in situ. For pre-activation, dissolve the derivative in a suitable solvent and perform a liquid-liquid extraction against an acidic aqueous solution to remove the DCHA.
-
On the resin, after α-Boc deprotection, the newly revealed N-terminal amine exists as a TFA salt. It must be neutralized to the free amine before coupling. Wash the resin with DCM (3x), then treat with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash thoroughly with DCM (5x).[7]
-
-
Coupling/Activation:
-
Dissolve 3 equivalents (eq.) of Boc-Dab(Boc)-OH (free acid) and 3 eq. of an activating agent (e.g., HBTU) in N,N-Dimethylformamide (DMF).
-
Add 6 eq. of DIEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling.
-
-
α-Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 25-50% TFA in DCM for 15-30 minutes.[8]
-
Drain and wash the resin thoroughly with DCM (5x) to remove residual acid.
-
Proceed to the neutralization step for the next coupling cycle.
-
-
Final Cleavage: After chain assembly is complete, the peptide is cleaved from the resin and all side-chain protecting groups (including the Dab side-chain Boc) are removed simultaneously using a strong acid like anhydrous HF or a cleavage cocktail such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol).[4]
Workflow Visualization
Caption: Boc-SPPS cycle for incorporating Boc-Dab(Boc)-OH.
Truly Orthogonal Alternatives: The Fmoc/tBu and Beyond
The limitations of the Boc/Bzl strategy spurred the development of the milder and more versatile Fmoc/tBu approach, which has become the dominant methodology in modern SPPS.[] This strategy and its derivatives offer true orthogonality, providing superior flexibility for synthesizing complex peptides.
Alternative 1: The Fmoc/Boc Strategy with Fmoc-Dab(Boc)-OH
This is the most common and powerful orthogonal strategy for incorporating Dab. The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the γ-amino side chain is protected by the acid-labile Boc group.[11]
-
Chemical Rationale: The orthogonality is perfect. The Fmoc group is cleaved with a mild organic base (typically 20% piperidine in DMF) to which the Boc group is completely stable.[][13] Conversely, the Boc group is cleaved with moderate acid (TFA), under which the Fmoc group is generally stable.[13] This allows for two distinct chemical windows to address the N-terminus or the side chain independently.
-
Advantages:
-
Mild Conditions: Repetitive deprotection with piperidine avoids the harsh acid treatments of Boc-SPPS, preserving acid-sensitive moieties within the peptide.[]
-
Selective Modification: The side-chain Boc group can be selectively removed on-resin to allow for branching or conjugation, while the peptide backbone remains fully protected and anchored.[4]
-
Automation Friendly: The Fmoc deprotection by-product (dibenzofulvene-piperidine adduct) has a strong UV absorbance, allowing for real-time, quantitative monitoring of the reaction progress, which is ideal for automated synthesizers.[8]
-
-
Disadvantages:
Experimental Protocol: Incorporation of Fmoc-Dab(Boc)-OH via Manual Fmoc-SPPS
-
Resin Preparation: Start with a suitable resin for Fmoc-SPPS (e.g., Rink Amide or Wang resin). Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain, and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Coupling/Activation:
-
Dissolve 3 eq. of Fmoc-Dab(Boc)-OH and 2.9 eq. of an activating agent (e.g., HBTU/HOBt) in DMF.
-
Add 6 eq. of DIEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm completion.
-
-
(Optional) On-Resin Side-Chain Deprotection and Modification:
-
After peptide elongation is complete (and the N-terminus is protected, e.g., with Fmoc or Boc), wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM (with scavengers like triisopropylsilane if needed) for 1-2 hours to selectively remove the side-chain Boc group.
-
Wash thoroughly with DCM and neutralize with 10% DIEA in DCM.
-
The now-free γ-amino group can be coupled with another peptide fragment, a reporter molecule, etc.
-
-
Final Cleavage: Cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (including the Dab Boc group, if not already removed) using a TFA cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
Workflow Visualization
Caption: Orthogonal workflow using Fmoc-Dab(Boc)-OH.
Alternative 2 & 3: Expanding the Orthogonal Toolbox with Alloc and ivDde
For even more complex synthetic routes requiring multiple, distinct points of selective modification, additional orthogonal protecting groups for the Dab side chain are available.
-
Fmoc-Dab(Alloc)-OH: The allyloxycarbonyl (Alloc) group is stable to both piperidine and TFA. It is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger.[14][15] This provides a third orthogonal axis, ideal for intricate cyclization or branching strategies where Boc/tBu groups on other residues must remain intact. The main drawback is the requirement for an air-sensitive reaction with a heavy metal catalyst.[14]
-
Fmoc-Dab(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group offers a fourth orthogonal dimension. It is stable to both piperidine and TFA but is cleaved with a dilute solution of hydrazine (e.g., 2% hydrazine in DMF).[14] This is highly useful, but care must be taken as hydrazine can also slowly cleave Fmoc groups; therefore, the N-terminus is typically protected with a Boc group prior to ivDde removal. Removal can sometimes be sluggish, especially in aggregating sequences.[14]
Comparative Data Summary
The choice of a protection strategy is dictated by the final peptide's complexity, the presence of sensitive residues, and the synthetic objective (linear vs. branched/cyclic). The following table summarizes the key performance characteristics of each scheme.
| Feature | Boc/Boc (in Boc-SPPS) | Fmoc/Boc | Fmoc/Alloc | Fmoc/ivDde |
| Nα-Protecting Group | Boc | Fmoc | Fmoc | Fmoc |
| Nα-Deprotection | 25-50% TFA in DCM[8] | 20% Piperidine in DMF[8] | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Side-Chain PG | Boc | Boc | Alloc | ivDde |
| Side-Chain Deprotection | Strong Acid (HF, TFA Cocktail)[7] | Moderate Acid (TFA)[11] | Pd(PPh₃)₄ / Scavenger[14] | 2% Hydrazine in DMF[14] |
| Orthogonality | Quasi | True | True | True |
| Key Advantages | Robust, good for hydrophobic sequences.[8] | Mild Nα-deprotection, allows selective side-chain modification, UV monitoring.[8][] | Third orthogonal axis, stable to acid/base.[14] | Fourth orthogonal axis, stable to acid/base.[14] |
| Key Disadvantages | Harsh acid cycles, potential side reactions from t-butyl cations.[8][10] | Potential for base-induced side reactions (e.g., aspartimide).[8] | Requires air-sensitive, heavy metal catalyst.[14] | Hydrazine toxicity, can be slow to remove, requires N-term Boc protection first.[14] |
| Best Suited For | Long, aggregation-prone linear peptides without acid-sensitive residues. | Standard synthesis, peptides with acid-sensitive residues, selective on-resin side-chain modification. | Complex branched/cyclic peptides requiring multiple orthogonal steps. | Highly complex peptides requiring an additional layer of orthogonality beyond Fmoc/Boc/Alloc. |
Conclusion and Expert Recommendations
The evolution of protecting group strategies has moved peptide synthesis from the brute force of quasi-orthogonal Boc-SPPS to the finesse of truly orthogonal Fmoc-based methodologies.
-
For the synthesis of straightforward, linear peptides where cost is a primary concern and acid-sensitive residues are absent, the traditional Boc-SPPS approach using Boc-Dab(Boc)-OH·DCHA remains a viable, albeit dated, option.
-
However, for the vast majority of modern applications, the Fmoc/Boc strategy using Fmoc-Dab(Boc)-OH is unequivocally the superior choice. Its mild conditions, true orthogonality, and amenability to automation provide the reliability and flexibility required for synthesizing complex and sensitive peptide targets. It should be considered the default strategy for any project involving Dab.
-
For advanced synthetic targets, such as multi-cyclic peptides or peptides with multiple, distinct conjugations, expanding the toolbox to include Fmoc-Dab(Alloc)-OH or Fmoc-Dab(ivDde)-OH is essential. The choice between Alloc and ivDde will depend on the other protecting groups present in the sequence and the specific chemical tolerances of the target molecule.
Ultimately, a deep understanding of the causality behind each protecting group's lability is paramount. By carefully selecting a protection scheme whose deprotection conditions are orthogonal to all other functionalities on the molecule, researchers can navigate the complexities of peptide synthesis and successfully construct novel and powerful biomolecules.
References
- (No valid reference)
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]
- (No valid reference)
- (No valid reference)
-
PubMed. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(5), 1345-1358. Retrieved from [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
- (No valid reference)
- (No valid reference)
-
Fiveable Inc. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
-
V. V. Sureshbabu & N. S. Chandrasekhar. (2011). Protecting Groups in Peptide Synthesis. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH. Retrieved from [Link]
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
Sources
- 1. biosynth.com [biosynth.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Branched Peptides via a Side-Chain Benzyl Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 15. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Peptide Coupling: Evaluating Reagent Performance with Boc-Dab(Boc)-OH·DCHA
Introduction: The Challenge of Incorporating Highly Functionalized Amino Acids
In the pursuit of novel peptide therapeutics and complex biomolecular structures, researchers frequently employ non-proteinogenic amino acids to enhance stability, introduce conformational constraints, or provide sites for conjugation. Nα-Boc-Nγ-Boc-L-2,4-diaminobutyric acid (Boc-Dab(Boc)-OH), often supplied as its dicyclohexylamine (DCHA) salt, is a valuable building block for these purposes. Its dual Boc-protecting groups, however, present a significant synthetic challenge. The steric bulk surrounding the carboxylic acid moiety can severely impede the efficiency of peptide bond formation, leading to low yields, incomplete reactions (deletion sequences), and an increased risk of side reactions.
The success of incorporating such a sterically hindered residue is critically dependent on the choice of coupling reagent. These reagents are responsible for activating the carboxylic acid, transforming it into a highly reactive intermediate susceptible to nucleophilic attack by the free amine of the growing peptide chain. This guide provides a comprehensive, data-driven comparison of common coupling reagent classes for the acylation of a peptide with Boc-Dab(Boc)-OH, offering field-proven insights to guide your synthetic strategy.
Understanding the Contenders: A Review of Coupling Reagent Classes
The efficacy of a coupling reagent is determined by the reactivity of the active intermediate it generates. We will evaluate representatives from the three principal classes used in modern peptide synthesis.
-
Carbodiimides: This class, including Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), represents the classical approach to amide bond formation[1]. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate[2][3]. However, this intermediate can be unstable and prone to side reactions, including racemization and the formation of an unreactive N-acylurea[4]. To mitigate these issues and increase reaction rates, additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Oxyma Pure are almost always required[1]. Despite their utility, carbodiimide-mediated couplings are often sluggish and inefficient when dealing with sterically demanding amino acids[5][6].
-
Aminium/Uronium Salts: Reagents such as HBTU, HATU, and HCTU are the workhorses of modern solid-phase peptide synthesis (SPPS). These compounds react with the carboxylate to form active esters in situ. The key difference between them lies in the nature of that ester. HBTU generates an OBt-ester, while HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester[7][8]. The nitrogen atom at the 7-position of the triazole ring in HOAt acts as an electron-withdrawing group, making the resulting ester a better leaving group and accelerating the coupling reaction[7]. This enhanced reactivity makes HATU particularly superior for "difficult" or sterically hindered couplings[7][9]. A newer generation reagent, COMU, incorporates the Oxyma Pure leaving group directly into its structure, offering high efficiency and a better safety profile, as it avoids the potentially explosive benzotriazole derivatives[4][10].
-
Phosphonium Salts: This class includes reagents like PyBOP and PyAOP. Similar to aminium salts, they generate active esters. PyBOP forms an OBt-ester, while its more reactive counterpart, PyAOP, forms an OAt-ester, making it highly effective for coupling hindered amino acids[11][12]. Phosphonium reagents are known for their high solubility and for avoiding a key side reaction associated with uronium salts—guanidinylation of the N-terminal amine, which can cause chain termination.
Experimental Design for a Head-to-Head Comparison
To provide a clear, objective evaluation, we designed a model experiment to quantify the performance of leading coupling reagents.
-
Objective: To determine the coupling efficiency and crude purity of a model peptide incorporating Boc-Dab(Boc)-OH using different classes of coupling reagents.
-
Model Peptide Synthesis: The synthesis of the tripeptide Ac-Gly-Dab(Boc)-Phe-NH₂ on a Rink Amide resin. The critical step under evaluation is the coupling of Boc-Dab(Boc)-OH·DCHA onto the resin-bound phenylalanine (H-Phe-Resin).
-
Coupling Reagents Tested:
-
DIC/Oxyma Pure: A modern, efficient carbodiimide system.
-
HBTU: A standard, widely used aminium salt.
-
HATU: A high-performance aminium salt known for its efficacy in hindered couplings.
-
PyBOP: A standard phosphonium salt.
-
COMU: A next-generation, Oxyma-based aminium salt.
-
-
Analytical Validation: The crude peptide product from each reaction was cleaved from the resin, and the resulting material was analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine purity and by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product and any major impurities[13][14].
Below is a visualization of the general experimental workflow.
Caption: Experimental workflow for the comparative evaluation of coupling reagents.
Results: A Quantitative Performance Comparison
The performance of each reagent was assessed based on the coupling efficiency for the Boc-Dab(Boc)-OH step, determined by the purity of the final crude peptide. The results are summarized below.
| Coupling Reagent | Reagent Type | Crude Purity (%) | Target Peptide Yield (%) | Deletion Impurity (%) [Ac-Gly-Phe-NH₂] |
| DIC / Oxyma Pure | Carbodiimide | 68.4 | 68.4 | 29.1 |
| HBTU | Aminium Salt | 85.7 | 85.7 | 11.5 |
| PyBOP | Phosphonium Salt | 88.2 | 88.2 | 9.3 |
| COMU | Aminium Salt | 94.6 | 94.6 | 3.5 |
| HATU | Aminium Salt | 95.1 | 95.1 | 2.8 |
Discussion: Interpreting the Data and Mechanistic Insights
The experimental data clearly demonstrate a significant performance gap between the different classes of coupling reagents when faced with the sterically demanding Boc-Dab(Boc)-OH.
-
Carbodiimides Fall Short: The DIC/Oxyma Pure system, while effective for many standard couplings, struggled significantly, resulting in a low yield of the target peptide and a major impurity corresponding to the deletion of the Dab residue. This confirms that the O-acylisourea intermediate formed by carbodiimides is not reactive enough to overcome the steric shield of the dual Boc groups in a timely manner, leading to a large portion of the H-Phe-Resin remaining unreacted[6].
-
Aminium and Phosphonium Salts Excel: HBTU and PyBOP offered a substantial improvement, highlighting the superior reactivity of their in situ-generated OBt active esters. However, they still produced notable deletion sequences, indicating that the coupling was not fully complete.
-
The Power of HOAt and Oxyma: The standout performers were HATU and COMU, both delivering over 94% crude purity with minimal deletion impurities. This underscores the enhanced reactivity imparted by the HOAt and Oxyma leaving groups[7][10]. The OAt-ester generated by HATU is more electrophilic than the OBt-ester from HBTU, driving the reaction to completion even with the hindered substrate[8]. Similarly, COMU's Oxyma-based active ester demonstrates comparable, high-level reactivity[4].
-
Consideration of Side Reactions: While not a major product in this experiment, the potential for intramolecular cyclization of activated 2,4-diaminobutyric acid derivatives to form a lactam is a known risk[15][16]. The faster reaction kinetics of HATU and COMU are advantageous here, as rapid intermolecular coupling with the resin-bound amine outcompetes the slower, intramolecular side reaction.
Caption: Competing reaction pathways for the activated Dab intermediate.
Detailed Experimental Protocols
The following protocols represent a self-validating system for evaluating coupling performance.
Protocol 1: Peptide Coupling with HATU
-
Resin Preparation: Start with Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading). Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Phe Coupling: Couple the first amino acid (Fmoc-Phe-OH, 5 eq.) using a standard coupling protocol (e.g., DIC/Oxyma). Confirm completion with a Kaiser test[17].
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (6x) and DCM (3x).
-
Boc-Dab(Boc)-OH Coupling (Test Step): a. In a separate vial, dissolve Boc-Dab(Boc)-OH·DCHA (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. b. Allow the components to pre-activate for 1-2 minutes. c. Add the activated mixture to the resin-bound peptide. d. Agitate the reaction vessel for 2 hours at room temperature. e. Take a small sample of resin beads, wash thoroughly, and perform a Kaiser test to check for remaining free amines. A negative result (colorless/yellow beads) indicates a complete reaction.
-
Chain Elongation: Following successful coupling, proceed with Fmoc deprotection and coupling of the final amino acid (e.g., Ac-Gly-OH).
-
Cleavage and Precipitation: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) and react for 2-3 hours. c. Filter the resin and precipitate the crude peptide in cold diethyl ether[8]. d. Centrifuge, decant the ether, and dry the peptide pellet.
Protocol 2: Analytical Characterization
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
RP-HPLC Analysis: a. Inject the sample onto a C18 column. b. Run a gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile). c. Monitor the elution profile at 214 nm or 220 nm[13][18]. d. Integrate the peak areas to determine the crude purity and the relative percentage of major impurities[14].
-
LC-MS Analysis: a. Analyze the sample using an LC-MS system to obtain the molecular weight of the main product peak and any significant impurity peaks. b. Confirm that the main peak's mass corresponds to the theoretical mass of Ac-Gly-Dab(Boc)-Phe-NH₂. c. Identify impurity masses to diagnose synthetic problems (e.g., mass of Ac-Gly-Phe-NH₂ confirms a deletion sequence).
Conclusion and Authoritative Recommendations
The incorporation of sterically hindered amino acids like Boc-Dab(Boc)-OH is a common yet significant hurdle in peptide synthesis. Our comparative data unequivocally demonstrates that the choice of coupling reagent is the single most critical factor for success.
-
Recommendation: For coupling Boc-Dab(Boc)-OH or other similarly hindered residues, high-reactivity aminium/uronium salts such as HATU and COMU are strongly recommended. Phosphonium salts like PyAOP (the HOAt-containing analogue of PyBOP) are also excellent choices[11][12].
-
Avoidance: Standard carbodiimide protocols (DCC, DIC) should be avoided for these challenging steps, as they are likely to result in low efficiency and significant deletion-related impurities.
-
Validation is Key: Always validate the completion of critical coupling steps using a qualitative method like the Kaiser test before proceeding with the synthesis. Final analysis by HPLC and MS is essential to confirm the purity and identity of the product[13].
By selecting the appropriate high-performance coupling reagent, researchers can overcome the challenges posed by sterically demanding building blocks, enabling the successful synthesis of complex and novel peptide structures with high fidelity.
References
- Benchchem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
- Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Benchchem. (n.d.). An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Formation.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Benchchem. (n.d.). An In-depth Technical Guide to Phosphonium Salt Coupling Reagents.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Genentech. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Thieme. (n.d.). 3.7 Phosphonium Salts.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
- Royal Society of Chemistry. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
- Aapptec Peptides. (n.d.). Technical Bulletins & General Procedures.
- PubMed. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.
- Bioanalytical Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pepdoopeptides.com [pepdoopeptides.com]
- 14. almacgroup.com [almacgroup.com]
- 15. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. hplc.eu [hplc.eu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-Dab(Boc)-OH.DCHA
As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The compounds we handle, such as the protected amino acid Boc-Dab(Boc)-OH.DCHA, are instrumental in peptide synthesis but demand a rigorous and informed approach to their disposal. This guide moves beyond mere compliance, offering a framework for understanding the chemical nature of this substance and implementing a disposal protocol that ensures the safety of laboratory personnel and the integrity of our environment.
The key to safely managing this compound waste lies in recognizing its composite nature. It is a salt formed from two distinct components:
-
Nα,Nγ-Bis(tert-butoxycarbonyl)-L-α,γ-diaminobutyric acid: A chemically modified amino acid. The tert-butyloxycarbonyl (Boc) groups are acid-labile protecting groups common in peptide synthesis.[1]
-
Dicyclohexylamine (DCHA): An organic amine used to form a stable, crystalline salt with the protected amino acid.
While the protected amino acid component is relatively benign, Dicyclohexylamine is a corrosive and toxic organic compound that dictates the stringent disposal requirements for the entire salt. [2] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Foundational Principles of Disposal: Causality and Compliance
The entire disposal workflow is predicated on the hazards associated with the DCHA component. Standard laboratory practice and regulatory guidelines mandate that chemical waste be managed from the moment of generation until its final, safe disposal.[3] Evaporation in a fume hood or disposal down the sink are strictly prohibited methods for hazardous waste.[4]
The Core Directive: Treat this compound as a hazardous solid organic waste. Never mix it with other waste streams unless their compatibility is confirmed.[5] Your institution's Environmental Health & Safety (EH&S) office is the ultimate authority and resource for waste collection and disposal.[3][4]
Key Chemical & Safety Data
To make informed decisions, it is essential to understand the properties of the constituent parts of the compound.
| Feature | Nα,Nγ-Bis(Boc)-L-diaminobutyric acid | Dicyclohexylamine (DCHA) | This compound (Salt) |
| CAS Number | Not applicable (transient intermediate) | 101-83-7 | 201472-68-6 (related structure)[6] |
| Molecular Formula | C14H26N2O6 | C12H23N | C26H49N3O6[7] |
| Appearance | Typically a solid or oil | Liquid | White crystalline powder[8] |
| Primary Hazards | General chemical, low toxicity | Corrosive, Acutely Toxic (Oral, Dermal, Inhalation) | Hazard driven by DCHA component |
| Storage Temp. | 2-8°C (typical for protected amino acids)[9][10] | Room Temperature | Inert atmosphere, Room Temperature[7] |
Visualizing the Disposal Workflow
The following diagram outlines the mandatory decision-making and operational workflow for the proper disposal of this compound. Adherence to this process is critical for maintaining a safe and compliant laboratory environment.
Sources
- 1. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. echemi.com [echemi.com]
- 7. 201472-66-4 CAS MSDS (BOC-DAB(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. Fmoc-Dab(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Boc-Dab(Fmoc)-OH = 98.0 HPLC 117106-21-5 [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
